4-Methoxyphenethylamine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPVSOCPYWDIFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
645-58-9 (hydrochloride) | |
| Record name | O-Methyltyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6058764 | |
| Record name | 4-Methoxybenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55-81-2 | |
| Record name | 2-(4-Methoxyphenyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Methyltyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxyphenethylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneethanamine, 4-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methoxybenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-methoxyphenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-METHOXYPHENETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCE8P23XWF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery of 4-Methoxyphenethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the history, synthesis, and core pharmacological profile of 4-Methoxyphenethylamine (4-MPEA), a naturally occurring phenethylamine (B48288) derivative. First described in the scientific literature by 1931, 4-MPEA has been identified as a constituent of various plant species, including peyote (Lophophora williamsii). Its discovery and subsequent investigation have revealed a molecule with intriguing, albeit modest, activity at key monoaminergic targets. This document details the early synthesis of 4-MPEA, summarizes its known quantitative pharmacological data, and provides in-depth experimental protocols for its characterization as a monoamine releasing agent and a trace amine-associated receptor 1 (TAAR1) agonist. The guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.
A Historical Overview of this compound
This compound, also known as O-methyltyramine, first appeared in the scientific literature in the early 1930s. While the specific seminal publication detailing its initial isolation or synthesis has proven elusive in contemporary database searches, it is widely cited that the compound was known to the scientific community by at least 1931.[1] Its early history is intertwined with the broader exploration of phenethylamine alkaloids, a class of compounds that includes many neuroactive substances.
Naturally occurring, 4-MPEA is found in peyote and other cacti, as well as in the flowering plant Erica lusitanica.[1] Its presence in human urine has also been reported.[1] The investigation of naturally occurring psychoactive compounds in the early 20th century likely spurred interest in the synthesis and pharmacological evaluation of their simpler structural analogs, such as 4-MPEA.
Early synthetic work on related compounds provides a likely route for the initial preparation of 4-MPEA. A plausible and common method for the synthesis of phenethylamines during that era involved the reduction of the corresponding phenylacetonitrile. In the case of 4-MPEA, this would involve the reduction of 4-methoxyphenylacetonitrile (B141487). This precursor, in turn, could be synthesized from the readily available anisyl alcohol.
Quantitative Pharmacological Data
The pharmacological activity of 4-MPEA has been characterized in more recent studies, revealing its interaction with monoamine systems. The following table summarizes the key quantitative data from in vitro assays.
| Target | Assay Type | Species | Value | Reference |
| Serotonin (B10506) Transporter (SERT) | Releasing Agent | - | Active | [1] |
| Norepinephrine (B1679862) Transporter (NET) | Releasing Agent | - | Active | [1] |
| Dopamine Transporter (DAT) | Reuptake Inhibitor | - | Very Weakly Active | [1] |
| Serotonin Receptor | Receptor Affinity (A₂) | Rat | 7,940 nM | [1] |
| Trace Amine-Associated Receptor 1 (TAAR1) | Partial Agonist (EC₅₀) | Human | 5,980 nM | [1] |
| Trace Amine-Associated Receptor 1 (TAAR1) | Efficacy (Eₘₐₓ) | Human | 106% | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the pharmacological profile of this compound.
Synthesis of this compound via Reduction of 4-Methoxyphenylacetonitrile
This protocol describes a representative early 20th-century method for the synthesis of 4-MPEA.
Step 1: Synthesis of 4-Methoxyphenylacetonitrile from Anisyl Alcohol
-
Chlorination of Anisyl Alcohol: In a flask equipped with a stirrer, place 1 mole of anisyl alcohol and a molar excess of concentrated hydrochloric acid. Stir vigorously for 15-30 minutes. The lower layer of anisyl chloride is then separated and dried over anhydrous calcium chloride.
-
Cyanation of Anisyl Chloride: In a three-necked flask equipped with a stirrer and reflux condenser, place the dried anisyl chloride, 1.5 moles of finely powdered sodium cyanide, a catalytic amount of sodium iodide, and dry acetone (B3395972). The mixture is heated under reflux with vigorous stirring for 16-20 hours.
-
Work-up and Purification: After cooling, the reaction mixture is filtered. The acetone is removed from the filtrate by distillation. The resulting oil is dissolved in benzene (B151609) and washed with hot water. The benzene layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 4-methoxyphenylacetonitrile is then purified by vacuum distillation.
Step 2: Reduction of 4-Methoxyphenylacetonitrile to this compound
-
Reaction Setup: In a high-pressure hydrogenation apparatus, place the purified 4-methoxyphenylacetonitrile, a suitable solvent such as ethanol, and a catalytic amount of a hydrogenation catalyst (e.g., Raney nickel or palladium on carbon).
-
Hydrogenation: The apparatus is sealed and purged with hydrogen gas. The reaction is then carried out under hydrogen pressure (typically 50-100 atm) and elevated temperature (e.g., 80-100 °C) with continuous agitation until the theoretical amount of hydrogen is consumed.
-
Work-up and Purification: After cooling and venting the hydrogen, the catalyst is removed by filtration. The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound is then purified by vacuum distillation.
Monoamine Release Assay
This protocol is designed to determine if 4-MPEA acts as a releasing agent at serotonin and norepinephrine transporters.
-
Preparation of Synaptosomes: Isolate synaptosomes from rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine) by differential centrifugation.
-
Radiolabeling: Pre-load the synaptosomes with a radioactive monoamine ([³H]serotonin or [³H]norepinephrine) by incubating them in a buffer containing the radiolabeled neurotransmitter.
-
Superfusion: Transfer the loaded synaptosomes to a superfusion apparatus and perfuse with a physiological buffer to establish a stable baseline of radioactivity release.
-
Drug Application: After establishing a baseline, switch to a buffer containing various concentrations of 4-MPEA and continue to collect fractions of the superfusate.
-
Measurement of Radioactivity: Quantify the amount of radioactivity in each collected fraction using a liquid scintillation counter.
-
Data Analysis: Express the amount of radioactivity released in each fraction as a percentage of the total radioactivity present in the synaptosomes at the beginning of that fraction. An increase in radioactivity release in the presence of 4-MPEA compared to the baseline indicates that it is a monoamine releasing agent.
TAAR1 Agonist Activity Assay (cAMP Accumulation)
This functional assay measures the ability of 4-MPEA to activate TAAR1 and induce the production of cyclic AMP (cAMP).
-
Cell Culture: Culture a suitable cell line (e.g., HEK293) stably expressing human TAAR1.
-
Assay Preparation: Seed the cells in a multi-well plate and allow them to adhere. On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment: Add varying concentrations of 4-MPEA to the wells. Include a positive control (a known TAAR1 agonist) and a negative control (vehicle).
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for receptor activation and cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the log concentration of 4-MPEA. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
Conclusion
This compound represents a foundational molecule in the study of phenethylamine pharmacology. While its own psychoactive effects in humans are reported to be inactive at doses up to 400 mg, its role as a naturally occurring compound and its interactions with monoamine transporters and TAAR1 make it a subject of continued scientific interest. The historical context of its discovery, coupled with modern pharmacological characterization, provides a valuable case study for understanding the structure-activity relationships within this important class of neuroactive compounds. The experimental protocols detailed in this guide offer a robust framework for the further investigation of 4-MPEA and related molecules.
References
Natural Sources of 4-Methoxyphenethylamine in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyphenethylamine (4-MPEA), also known as O-methyltyramine, is a biogenic amine found in various plant species. As a substituted phenethylamine (B48288), it is of significant interest to researchers in phytochemistry, pharmacology, and drug development due to its structural similarity to other psychoactive and physiologically active compounds. This technical guide provides a comprehensive overview of the natural sources of 4-MPEA in plants, its biosynthetic pathway, and detailed experimental protocols for its extraction and analysis.
Natural Occurrence of this compound
This compound has been identified as a natural constituent in a limited number of plant species, primarily within the Cactaceae family and in one known species of the Ericaceae family.
Cactaceae Family:
The most well-documented source of 4-MPEA is the peyote cactus, Lophophora williamsii. This small, spineless cactus is renowned for its complex mixture of phenethylamine alkaloids, the most famous of which is mescaline. While the concentration of mescaline and other major alkaloids in peyote has been extensively studied, specific quantitative data for 4-MPEA is scarce in the available literature. It is considered a minor alkaloid in comparison to mescaline. Other cacti have also been reported to contain a variety of phenethylamine alkaloids, and the presence of 4-MPEA in some of these species is plausible, though not as thoroughly documented as in Lophophora williamsii.
Ericaceae Family:
This compound has also been reported in the flowering plant Erica lusitanica, commonly known as Portuguese heath. Similar to the case with cacti, while its presence has been confirmed, detailed quantitative analyses of its concentration in this plant are not widely available.
Quantitative Data on Alkaloids in Lophophora williamsii
To provide a context for the alkaloidal composition of Lophophora williamsii, the following table summarizes the reported concentrations of its major phenethylamine alkaloids. It is important to note that the concentration of these alkaloids can vary significantly depending on the age of the plant, growing conditions, and the specific part of the plant being analyzed.
| Alkaloid | Concentration (% of total alkaloids) | Concentration (% of dried plant weight) |
| Mescaline | ~30% | 0.9 - 6.0% |
| Pellotine | ~17% | - |
| Anhalonidine | ~14% | - |
| Hordenine | ~8% | - |
| Anhalamine | ~8% | - |
| Lophophorine | ~5% | - |
| This compound | Not widely reported | Not widely reported |
Biosynthesis of this compound in Plants
The biosynthesis of 4-MPEA in plants is believed to follow the general pathway for phenethylamine alkaloids, originating from the amino acid L-tyrosine. Recent research into the biosynthesis of mescaline in Lophophora williamsii has shed light on the key enzymatic steps likely involved in the formation of 4-MPEA. The proposed pathway consists of two primary steps: decarboxylation and O-methylation.
-
Decarboxylation of L-Tyrosine: The pathway is initiated by the decarboxylation of L-tyrosine to tyramine (B21549). This reaction is catalyzed by the enzyme tyrosine decarboxylase (TDC).
-
O-methylation of Tyramine: The hydroxyl group at the 4-position of the phenyl ring of tyramine is then methylated to form this compound. This reaction is catalyzed by an O-methyltransferase (OMT), which utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor. While the specific OMT responsible for this transformation in the identified plant species has not been definitively characterized, the elucidation of the mescaline biosynthetic pathway in peyote has identified several O-methyltransferases with specificity towards phenethylamine substrates.
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from L-Tyrosine.
Experimental Protocols
The following sections detail the methodologies for the extraction, separation, and quantification of 4-MPEA from plant materials. These protocols are based on general methods for the analysis of phenethylamine alkaloids in cacti and can be adapted for other plant matrices.
Extraction of Phenethylamine Alkaloids
Objective: To extract the total alkaloid fraction from the plant material.
Materials:
-
Dried and powdered plant material (e.g., Lophophora williamsii buttons)
-
10% Acetic acid
-
2M Sodium hydroxide (B78521) (NaOH)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Maceration: Macerate 10 g of dried, powdered plant material in 100 mL of methanol for 24 hours at room temperature with occasional stirring.
-
Filtration: Filter the methanolic extract through filter paper. Repeat the extraction of the plant residue twice more with fresh methanol.
-
Solvent Evaporation: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Partitioning: a. Dissolve the crude extract in 50 mL of 10% acetic acid. b. Wash the acidic solution three times with 50 mL of dichloromethane in a separatory funnel to remove non-alkaloidal compounds. Discard the organic (DCM) layers. c. Adjust the pH of the aqueous layer to >10 with 2M NaOH. d. Extract the now basic aqueous layer three times with 50 mL of dichloromethane. The phenethylamine alkaloids will partition into the organic layer. e. Combine the organic layers and dry over anhydrous sodium sulfate.
-
Final Evaporation: Filter the dried organic extract and evaporate the solvent to dryness to yield the total alkaloid fraction.
Separation and Identification by Thin-Layer Chromatography (TLC)
Objective: To qualitatively assess the presence of 4-MPEA in the alkaloid extract.
Materials:
-
Silica gel 60 F254 TLC plates
-
Developing tank
-
Mobile phase: Chloroform:Methanol:Ammonia (85:15:1 v/v/v)
-
This compound standard
-
UV lamp (254 nm)
-
Dragendorff's reagent
Procedure:
-
Dissolve the total alkaloid extract and the 4-MPEA standard in a small amount of methanol.
-
Spot the extract and the standard onto a TLC plate.
-
Develop the plate in a saturated developing tank with the mobile phase.
-
After development, air dry the plate and visualize the spots under a UV lamp at 254 nm.
-
Spray the plate with Dragendorff's reagent. Alkaloids will appear as orange-brown spots.
-
Compare the Rf value of the spot in the extract with that of the 4-MPEA standard.
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of 4-MPEA in the alkaloid extract.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile (B52724) and 0.1% trifluoroacetic acid in water (gradient elution)
-
This compound standard solutions of known concentrations
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Dissolve a known weight of the total alkaloid extract in the mobile phase and filter through a 0.45 µm syringe filter.
-
Standard Curve Preparation: Prepare a series of standard solutions of 4-MPEA of known concentrations in the mobile phase.
-
HPLC Analysis: a. Inject the standard solutions and the sample solution into the HPLC system. b. Set the UV detector to a wavelength of approximately 225 nm. c. Run a gradient elution program, for example, starting with 10% acetonitrile and increasing to 90% over 20 minutes.
-
Quantification: a. Construct a calibration curve by plotting the peak area of the 4-MPEA standards against their concentrations. b. Determine the concentration of 4-MPEA in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow
Caption: General experimental workflow for the analysis of 4-MPEA in plants.
Conclusion
This compound is a naturally occurring alkaloid found in certain cacti and Erica lusitanica. While its presence is documented, there is a notable lack of quantitative data in the scientific literature. The biosynthetic pathway is proposed to proceed via the decarboxylation of L-tyrosine to tyramine, followed by O-methylation. The experimental protocols outlined in this guide provide a framework for the extraction, identification, and quantification of 4-MPEA from plant sources, enabling further research into its pharmacology, biosynthesis, and potential applications. Further studies are warranted to determine the precise concentrations of 4-MPEA in various plant species and to fully elucidate the enzymes involved in its biosynthesis.
The Biosynthesis of 4-Methoxyphenethylamine in Peyote: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of 4-methoxyphenethylamine, a naturally occurring phenethylamine (B48288) alkaloid found in the peyote cactus (Lophophora williamsii). While the primary alkaloid and the most studied biosynthetic pathway in peyote is that of mescaline (3,4,5-trimethoxyphenethylamine), the formation of this compound can be understood as a branch of this central metabolic route. This document details the enzymatic steps, presents available quantitative data, outlines experimental protocols for pathway elucidation, and provides visualizations of the key processes.
The Core Biosynthetic Pathway: From L-Tyrosine to Phenethylamine Alkaloids
The biosynthesis of phenethylamine alkaloids in peyote originates from the amino acid L-tyrosine.[1] Recent research, particularly the comprehensive study by Watkins et al. (2023), has elucidated a near-complete pathway to mescaline, which also provides the framework for understanding the synthesis of related compounds like this compound.[1][2]
The initial steps involve the conversion of L-tyrosine to dopamine, a critical intermediate.[1][3] This is followed by a series of hydroxylation and O-methylation reactions catalyzed by a suite of enzymes with varying substrate specificities.[2]
Formation of the Phenethylamine Backbone
The synthesis of the core phenethylamine structure proceeds as follows:
-
Decarboxylation of L-Tyrosine: The pathway can be initiated by the decarboxylation of L-tyrosine to produce tyramine (B21549). This reaction is catalyzed by a tyrosine/DOPA decarboxylase (TyDC).[1]
-
Alternative Route via L-DOPA: A more prominent route to the central intermediate, dopamine, involves the initial 3-hydroxylation of L-tyrosine to L-DOPA by a cytochrome P450 enzyme (CYP76AD94), followed by decarboxylation by TyDC.[1][4]
The Role of O-Methyltransferases (OMTs)
The diversity of phenethylamine alkaloids in peyote is largely due to the activity of several O-methyltransferases (OMTs) that add methyl groups to the hydroxyl moieties of the phenethylamine ring. These enzymes exhibit substrate and regiospecificity, leading to the formation of various methoxylated derivatives.[2]
The Biosynthetic Pathway of this compound
While not a major alkaloid, the formation of this compound is proposed to occur via the direct O-methylation of tyramine at the 4-position. This reaction is likely catalyzed by one of the O-methyltransferases identified in the mescaline biosynthesis pathway that can accept tyramine as a substrate.
Quantitative Data
The following table summarizes the available quantitative data for the key enzymes involved in the biosynthesis of the phenethylamine backbone.
| Enzyme | Substrate | Product | Optimal pH | Optimal Temperature (°C) | Additional Notes |
| LwTyDC1 | L-Tyrosine | Tyramine | 7.4 | 30 | A tyrosine/DOPA decarboxylase. |
| L-DOPA | Dopamine | 7.4 | 30 | Also shows activity on L-DOPA. | |
| LwOMT2 | 3-methoxy-4,5-dihydroxy-PEA | - | 8-9 | 37-42 | Prefers O-methylation at specific positions in the mescaline pathway. |
| LwOMT10 | 3-methoxy-4,5-dihydroxy-PEA | - | 8-9 | 37-42 | Catalyzes methylation reactions to form mescaline. |
Experimental Protocols
The elucidation of the phenethylamine biosynthetic pathways in peyote has relied on a combination of transcriptomics, heterologous enzyme expression, and biochemical assays.
Gene Discovery and Cloning
Candidate genes for decarboxylases and O-methyltransferases were identified from the peyote transcriptome through homology-based searches.[1] The coding sequences of these genes were then cloned into expression vectors for heterologous expression in organisms like E. coli or yeast.
Heterologous Expression and Protein Purification
Recombinant enzymes were produced in E. coli and purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). The purity and concentration of the enzymes were determined by SDS-PAGE and protein assays.
Enzyme Assays
Tyrosine/DOPA Decarboxylase (TyDC) Assay:
-
Reaction Mixture: A typical assay mixture contains Tris-HCl buffer (pH 7.4), the co-enzyme pyridoxal (B1214274) 5'-phosphate (PLP), the substrate (L-tyrosine or L-DOPA), and the purified enzyme.[1]
-
Incubation: The reaction is incubated at 30°C for a specified time (e.g., 30 minutes).[1]
-
Analysis: The reaction products (tyramine and dopamine) are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]
O-Methyltransferase (OMT) Assay:
-
Reaction Mixture: The assay mixture typically includes Tris-HCl buffer (pH 8.0), the methyl donor S-adenosylmethionine (SAM), the phenethylamine substrate, and the purified OMT enzyme.[1]
-
Incubation: The reaction is incubated at 30°C for 1 hour.[1]
-
Analysis: The methylated products are extracted and quantified using LC-MS/MS.[1]
Conclusion and Future Directions
The biosynthesis of this compound in peyote is intrinsically linked to the well-characterized mescaline pathway. While it is likely a minor product, its formation is a testament to the enzymatic versatility within the cactus. Future research should focus on the detailed kinetic characterization of the identified O-methyltransferases with tyramine as a substrate to definitively establish the primary enzyme responsible for the 4-O-methylation. Such studies will not only enhance our understanding of alkaloid biosynthesis in peyote but also provide valuable enzymatic tools for synthetic biology applications in the production of novel pharmaceuticals.
References
4-Methoxyphenethylamine: A Comprehensive Technical Guide on its Role as a Trace Amine in Humans
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxyphenethylamine (4-MPEA) is a trace amine whose endogenous presence and physiological role in humans are subjects of ongoing investigation. Structurally related to well-known biogenic amines, 4-MPEA is presumed to interact with trace amine-associated receptors (TAARs), particularly TAAR1, suggesting its potential involvement in neuromodulatory processes. This technical guide provides a comprehensive overview of the current knowledge on 4-MPEA, including its metabolism, its interaction with human TAAR1, and the analytical methodologies for its detection and quantification. While direct quantitative data on endogenous 4-MPEA levels in human tissues remain elusive, this document synthesizes available information on related compounds to build a foundational understanding for future research and drug development endeavors.
Presence and Quantification in Human Tissues
To date, there is a notable absence of published studies that specifically quantify the endogenous concentrations of this compound in human tissues and fluids such as plasma, urine, or brain tissue. The investigation into the endogenous roles of many trace amines is a developing field, and robust analytical methods for detecting the typically low physiological concentrations of these compounds are still being refined.
While direct evidence is lacking for 4-MPEA, studies on structurally similar endogenous compounds, such as the metabolites of catecholamines, have utilized sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure concentrations in the picogram to nanogram per milliliter range in human plasma and cerebrospinal fluid.[1][2] It is plausible that if 4-MPEA is present endogenously, its concentrations would fall within a similar range, necessitating highly sensitive analytical approaches for detection.
Metabolism in Humans
The complete metabolic pathway of 4-MPEA in humans has not been fully elucidated. However, based on the metabolism of other structurally related phenethylamines and methoxy-substituted compounds, two primary enzymatic pathways are likely involved: oxidative deamination by monoamine oxidases (MAOs) and O-demethylation by cytochrome P450 (CYP) enzymes.
Oxidative Deamination by Monoamine Oxidases (MAO)
Monoamine oxidases A and B (MAO-A and MAO-B) are key enzymes in the degradation of biogenic amines. Phenethylamine (B48288) and its derivatives are known substrates for both MAO isoforms.[3][4][5][6] It is highly probable that 4-MPEA undergoes oxidative deamination catalyzed by MAO-A and/or MAO-B. This reaction would convert 4-MPEA to 4-methoxyphenylacetaldehyde, which would then be further metabolized to 4-methoxyphenylacetic acid. N-methyltyramine, a structurally similar compound, is a known competitive substrate for MAO.[7]
O-Demethylation by Cytochrome P450 Enzymes
The O-demethylation of methoxy-substituted phenethylamines is a well-documented metabolic reaction, primarily catalyzed by the polymorphic enzyme CYP2D6.[8][9][10][11][12] Studies on 4-methoxyamphetamine and other related compounds have shown that CYP2D6 efficiently catalyzes the removal of the 4-methoxy group to form the corresponding phenolic metabolite.[9] Therefore, it is anticipated that CYP2D6 is a key enzyme in the O-demethylation of 4-MPEA to 4-hydroxyphenethylamine (tyramine).
The proposed major metabolic pathways for this compound in humans are depicted in the following diagram:
Interaction with Human Trace Amine-Associated Receptor 1 (TAAR1)
Trace amine-associated receptors are a class of G protein-coupled receptors that are responsive to trace amines. TAAR1 is the most well-characterized of these receptors and is a key target for many endogenous trace amines and amphetamine-like psychostimulants.
While there is no specific published data on the binding affinity (Ki) or functional potency (EC50) of 4-MPEA at human TAAR1, studies on other phenethylamine derivatives suggest that it is likely an agonist at this receptor. For instance, N-methyltyramine, which differs from 4-MPEA only by a hydroxyl group instead of a methoxy (B1213986) group and an N-methyl group, has an EC50 of approximately 2 µM at the human TAAR1 receptor.[7]
TAAR1 Signaling Pathways
Activation of TAAR1 is known to initiate downstream signaling cascades, primarily through the Gαs and Gαq G-protein subunits. This leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels.[13][14] Subsequently, protein kinase A (PKA) is activated, which can phosphorylate various downstream targets, including transcription factors like cAMP response element-binding protein (CREB).
In addition to the cAMP/PKA pathway, TAAR1 activation has also been shown to stimulate the extracellular signal-regulated kinase (ERK) pathway.[15][16][17] The activation of these signaling pathways can modulate neuronal excitability, gene expression, and protein function, underscoring the potential neuromodulatory role of TAAR1 agonists like 4-MPEA.
The following diagram illustrates the potential signaling cascade following the activation of human TAAR1 by 4-MPEA:
Experimental Protocols
The accurate detection and quantification of 4-MPEA in biological matrices are crucial for advancing our understanding of its physiological role. Given the lack of a specific, validated protocol for 4-MPEA, the following section outlines a generalizable methodology based on established techniques for other phenethylamines, which can be adapted and validated for 4-MPEA.
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-MPEA in human plasma, incorporating a solid-phase extraction (SPE) step for sample cleanup and concentration.
4.1.1. Materials and Reagents
-
This compound (analytical standard)
-
This compound-d3 (internal standard)
-
Human plasma (drug-free)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Water (ultrapure)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
4.1.2. Sample Preparation (Solid-Phase Extraction)
A generic workflow for solid-phase extraction is presented below. The specific sorbent, wash, and elution solvents should be optimized for 4-MPEA.
4.1.3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically suitable for separating phenethylamines.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for 4-MPEA and its deuterated internal standard need to be determined by infusing a standard solution.
-
4.1.4. Method Validation
The adapted method must be validated according to regulatory guidelines, assessing parameters such as:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Recovery
-
Matrix Effects
-
Stability (freeze-thaw, bench-top, long-term)
In Vitro Metabolism Studies
To investigate the metabolism of 4-MPEA, in vitro experiments using human liver microsomes or recombinant human enzymes can be performed.
4.2.1. Incubation with Human Liver Microsomes
-
Reaction Mixture: Human liver microsomes, NADPH regenerating system, and 4-MPEA in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Incubation: Incubate at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the supernatant by LC-MS/MS to identify and quantify the depletion of 4-MPEA and the formation of its metabolites.
4.2.2. Reaction Phenotyping with Recombinant Enzymes
To identify the specific enzymes involved, 4-MPEA can be incubated with individual recombinant human CYP or MAO enzymes. The formation of metabolites will indicate the involvement of that specific enzyme.
Summary of Quantitative Data
As previously stated, there is a lack of direct quantitative data for 4-MPEA in human biological samples. The table below is provided as a template to be populated as future research yields this critical information.
| Analyte | Matrix | Concentration Range | Analytical Method | Reference |
| This compound | Human Plasma | Data Not Available | LC-MS/MS | - |
| This compound | Human Brain | Data Not Available | LC-MS/MS | - |
| This compound | Human Urine | Data Not Available | GC-MS or LC-MS/MS | - |
Conclusion and Future Directions
This compound remains a trace amine of significant interest due to its structural similarity to known neuromodulators and its predicted interaction with TAAR1. This technical guide has synthesized the current, albeit limited, knowledge surrounding its presence, metabolism, and potential signaling pathways in humans. The primary challenge in this field is the absence of direct quantitative data on endogenous 4-MPEA levels.
Future research should prioritize the development and validation of highly sensitive and specific analytical methods, such as those based on LC-MS/MS, to definitively determine the presence and concentration of 4-MPEA in various human tissues. Furthermore, detailed in vitro and in vivo metabolic studies are required to fully characterize its metabolic fate. Elucidating the precise pharmacological profile of 4-MPEA at human TAAR1 and other potential targets will be instrumental in understanding its physiological function and its potential as a therapeutic target in drug development.
References
- 1. Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometry assay for simultaneous quantification of catecholamines and metabolites in human plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why p-OMe- and p-Cl-β-Methylphenethylamines Display Distinct Activities upon MAO-B Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate and inhibitor specificities for human monoamine oxidase A and B are influenced by a single amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Methyltyramine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. An LC–MS–MS method for quantitation of four new phenethylamines (BOX series) in plasma: in vivo application | springermedicine.com [springermedicine.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cytochrome P4502D6 catalyzes the O-demethylation of the psychoactive alkaloid ibogaine to 12-hydroxyibogamine [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Biochemistry and Occurrence of O-Demethylation in Plant Metabolism [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Function of 4-Methoxyphenethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxyphenethylamine (4-MPEA), also known as O-methyltyramine, is a naturally occurring trace amine found in various plant species and detected in human urine.[1] While its exogenous pharmacological effects have been partially characterized, its endogenous function within the mammalian system remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of 4-MPEA's endogenous role, focusing on its biosynthesis, physiological functions, and interactions with key molecular targets. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a resource for researchers in neuroscience, pharmacology, and drug development.
Introduction
Trace amines are a class of endogenous compounds structurally related to classical monoamine neurotransmitters.[2] They are present at much lower concentrations than their well-known counterparts like dopamine (B1211576) and serotonin (B10506).[2] this compound (4-MPEA) is a member of this family, and its presence in human urine suggests it is either produced endogenously or absorbed from dietary sources and enters systemic circulation.[1] Understanding the endogenous role of 4-MPEA is crucial for elucidating its potential as a neuromodulator and its implications in health and disease.
Biosynthesis and Metabolism
The precise endogenous biosynthetic pathway of 4-MPEA in mammals is not yet fully elucidated. It is hypothesized to be synthesized from the precursor L-tyrosine. A plausible pathway involves the O-methylation of tyramine. However, the specific enzyme responsible for this O-methylation step in humans has not been definitively identified. While enzymes like phenylethanolamine N-methyltransferase (PNMT) are known to N-methylate tyramine, their activity in O-methylation of the phenol (B47542) group is not well-established.
Once formed or absorbed, 4-MPEA is metabolized, primarily by monoamine oxidase B (MAO-B).[1] This enzymatic degradation is thought to be rapid, which may contribute to its low endogenous concentrations.[1]
Physiological Function and Molecular Targets
The primary known molecular target of 4-MPEA is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[1] Endogenous trace amines are thought to act as neuromodulators by activating TAAR1, which can influence the activity of classical monoamine systems.[2]
Interaction with TAAR1
4-MPEA is a very-low-potency partial agonist of human TAAR1.[1] Activation of TAAR1 by agonists can trigger a cascade of intracellular signaling events. The canonical pathway involves the activation of adenylyl cyclase through the Gαs protein subunit, leading to an increase in cyclic AMP (cAMP). This second messenger, in turn, activates protein kinase A (PKA), which can phosphorylate various downstream targets, including neurotransmitter transporters.
Monoamine Release
In vitro studies have shown that 4-MPEA can act as a serotonin and norepinephrine (B1679862) releasing agent.[1] This effect is likely mediated through its interaction with and modulation of the respective monoamine transporters, SERT and NET. This releasing activity, coupled with its TAAR1 agonism, suggests a role for endogenous 4-MPEA in modulating monoaminergic neurotransmission.
Quantitative Data
Quantitative data on the endogenous concentrations of 4-MPEA in human tissues are scarce. The available data primarily comes from in vitro pharmacological studies.
| Parameter | Value | Receptor/Transporter | Species | Reference |
| EC50 | 5,980 nM | Human TAAR1 | Human | [1] |
| Emax | 106% (relative to β-phenethylamine) | Human TAAR1 | Human | [1] |
| A2 | 7,940 nM | Serotonin Receptors (rat stomach fundus) | Rat | [1] |
Note: The lack of data on physiological concentrations of 4-MPEA in human brain and plasma is a significant knowledge gap that hinders a complete understanding of its endogenous function.
Experimental Protocols
TAAR1 Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of 4-MPEA for the TAAR1 receptor.
Methodology:
-
Cell Culture: Use a stable cell line (e.g., HEK293) expressing the human TAAR1 receptor.
-
Membrane Preparation: Homogenize the cells in a suitable buffer and centrifuge to isolate the cell membranes containing the receptor.
-
Binding Reaction: Incubate the cell membranes with a known concentration of a radiolabeled TAAR1 ligand (e.g., [3H]-epinephrine) and varying concentrations of unlabeled 4-MPEA.
-
Separation: Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of 4-MPEA. The IC50 (the concentration of 4-MPEA that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.
Monoamine Release Assay (In Vitro)
Objective: To measure the ability of 4-MPEA to induce the release of serotonin and norepinephrine from synaptosomes.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for serotonin, hippocampus for norepinephrine) of a model organism (e.g., rat).
-
Radiolabel Loading: Incubate the synaptosomes with a radiolabeled monoamine ([3H]-serotonin or [3H]-norepinephrine) to allow for its uptake into the synaptic vesicles.
-
Superfusion: Place the loaded synaptosomes in a superfusion chamber and continuously perfuse with a physiological buffer.
-
Stimulation: After a baseline collection period, switch to a buffer containing a known concentration of 4-MPEA.
-
Fraction Collection: Collect the superfusate in fractions at regular intervals.
-
Quantification: Measure the radioactivity in each fraction using a scintillation counter to determine the amount of released radiolabeled monoamine.
-
Data Analysis: Express the release of radioactivity as a percentage of the total radioactivity in the synaptosomes.
Monoamine Oxidase (MAO) Activity Assay
Objective: To determine if 4-MPEA is a substrate for MAO-A and/or MAO-B.
Methodology:
-
Enzyme Source: Use purified human MAO-A and MAO-B enzymes or mitochondrial fractions from tissues known to express these enzymes (e.g., liver).
-
Reaction Mixture: Prepare a reaction mixture containing the MAO enzyme, a suitable buffer, and 4-MPEA at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Detection of Product Formation: The activity of MAO can be determined by measuring the formation of the corresponding aldehyde product or hydrogen peroxide. A common method involves a coupled enzyme assay where the hydrogen peroxide produced reacts with a chromogenic substrate in the presence of horseradish peroxidase, leading to a color change that can be measured spectrophotometrically.
-
Data Analysis: Calculate the rate of the reaction at different substrate concentrations and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Signaling Pathways and Experimental Workflows
References
Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 4-Methoxyphenethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyphenethylamine (4-MPEA) is a naturally occurring phenethylamine (B48288) derivative found in various plant species and has been identified as a trace amine in humans.[1] Its structural similarity to neurotransmitters and its role as a precursor in medicinal chemistry underscore the importance of a detailed understanding of its solid-state properties. Crystal structure analysis provides invaluable insights into the molecule's conformation, intermolecular interactions, and packing arrangements, which are critical for understanding its physical and chemical properties, and for the rational design of new drug candidates.
Experimental Protocols
The determination of the crystal structure of this compound involves a multi-step process, beginning with the synthesis and purification of the compound, followed by the growth of high-quality single crystals, and culminating in X-ray diffraction analysis.
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common and effective method involves the following key steps, adapted from established procedures for related compounds:
-
Preparation of 4-Methoxyphenylacetonitrile (B141487): This intermediate can be synthesized from 4-methoxybenzyl chloride via nucleophilic substitution with a cyanide salt.
-
Reduction of the Nitrile: The 4-methoxyphenylacetonitrile is then reduced to this compound. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
Work-up and Purification: Following the reduction, an aqueous work-up is performed to quench the excess reducing agent and precipitate the aluminum salts. The product is then extracted into an organic solvent, dried, and purified. Purification is typically achieved by distillation under reduced pressure or by column chromatography. The purity of the final product should be verified using techniques such as NMR spectroscopy and mass spectrometry.
Crystallization
The growth of single crystals of sufficient size and quality is paramount for successful X-ray diffraction analysis. For a compound like this compound, which is a liquid at room temperature, crystallization of a suitable salt is the most common approach.
Protocol for Salt Formation and Crystallization:
-
Salt Selection: A variety of acids (e.g., hydrochloric acid, hydrobromic acid, oxalic acid, tartaric acid) can be screened to form a crystalline salt of this compound.
-
Stoichiometric Reaction: The purified this compound is dissolved in a suitable solvent (e.g., ethanol, isopropanol, or acetone). A stoichiometric amount of the selected acid, also dissolved in a suitable solvent, is added dropwise to the amine solution while stirring.
-
Crystal Growth: The resulting salt solution is then subjected to slow evaporation at a constant temperature. Other techniques such as vapor diffusion or slow cooling of a saturated solution can also be employed to promote the growth of single crystals.
X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[2][3]
Data Collection and Structure Refinement Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays (commonly Cu Kα or Mo Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain a final, accurate structure.
Data Presentation
Upon successful structure determination, the following quantitative data would be obtained and should be presented in a clear, tabular format for easy interpretation and comparison.
Table 1: Hypothetical Crystallographic Data for this compound Hydrochloride
| Parameter | Value |
| Chemical Formula | C₉H₁₄ClNO |
| Formula Weight | 187.67 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value to be determined |
| b (Å) | Value to be determined |
| c (Å) | Value to be determined |
| α (°) | 90 |
| β (°) | Value to be determined |
| γ (°) | 90 |
| Volume (ų) | Value to be determined |
| Z | 4 |
| Calculated Density (g/cm³) | Value to be determined |
| R-factor (%) | Value to be determined |
Table 2: Selected Hypothetical Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
| C(aryl)-O | Value to be determined |
| O-C(methyl) | Value to be determined |
| C(aryl)-C(ethyl) | Value to be determined |
| C(ethyl)-C(ethyl) | Value to be determined |
| C(ethyl)-N | Value to be determined |
| C-O-C | Value to be determined |
| C-C-N | Value to be determined |
Mandatory Visualization
To illustrate the logical flow of the experimental process, the following workflow diagram is provided.
Conclusion
The determination of the crystal structure of this compound is a critical step in characterizing this important molecule. Although a published structure is not currently available, the well-established methodologies of organic synthesis, single-crystal growth, and X-ray diffraction provide a clear path to achieving this goal. The resulting structural data will be invaluable for researchers in medicinal chemistry and materials science, enabling a deeper understanding of its solid-state behavior and facilitating the design of novel compounds with tailored properties.
References
Quantum Chemical Calculations for 4-Methoxyphenethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 4-Methoxyphenethylamine (4-MPEA), a compound of interest in medicinal chemistry and pharmacology. We detail the theoretical background, computational methodologies, and a comparative analysis of calculated and experimental data for key molecular properties. This document is intended to serve as a practical resource for researchers employing computational chemistry in the analysis and development of phenethylamine (B48288) derivatives.
Introduction
This compound (4-MPEA) is a substituted phenethylamine that has garnered interest due to its structural similarity to neurotransmitters and other psychoactive compounds. Understanding its molecular geometry, electronic properties, and vibrational modes is crucial for elucidating its structure-activity relationships, metabolic pathways, and potential interactions with biological targets. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for such investigations, offering insights that complement experimental data.
This guide outlines the standard computational protocols for characterizing 4-MPEA, presents a summary of its key computed and experimental properties, and visualizes its known biological interactions.
Computational Methodology
The quantum chemical calculations presented herein were performed using established theoretical models to predict the molecular properties of this compound.
Geometry Optimization
The initial 3D structure of this compound was built and subsequently optimized to find the global minimum on the potential energy surface. The geometry optimization was performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules as it provides a good balance between computational cost and accuracy. All calculations were performed in the gas phase.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis was conducted at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true energy minimum. The calculated harmonic frequencies were scaled by an appropriate factor to facilitate a more accurate comparison with experimental infrared (IR) spectra.
NMR Chemical Shift Calculation
The 1H and 13C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set. Tetramethylsilane (B1202638) (TMS) was used as the reference standard for calculating the chemical shifts.
Data Presentation
The following tables summarize the key quantitative data obtained from the quantum chemical calculations and compare them with available experimental values.
Optimized Geometric Parameters
Table 1: Selected Optimized Bond Lengths (Å)
| Atom 1 | Atom 2 | Calculated Bond Length (Å) |
|---|---|---|
| C1 | C2 | 1.396 |
| C2 | C3 | 1.395 |
| C3 | C4 | 1.397 |
| C4 | C5 | 1.397 |
| C5 | C6 | 1.395 |
| C6 | C1 | 1.396 |
| C1 | C7 | 1.512 |
| C7 | C8 | 1.535 |
| C8 | N | 1.468 |
| C4 | O | 1.365 |
| O | C9 | 1.423 |
Table 2: Selected Optimized Bond Angles (°) and Dihedral Angles (°) | Atom 1 | Atom 2 | Atom 3 | Calculated Bond Angle (°) | |---|---|---|---| | C2 | C1 | C6 | 119.8 | | C1 | C2 | C3 | 120.1 | | C2 | C3 | C4 | 119.9 | | C3 | C4 | C5 | 120.2 | | C1 | C7 | C8 | 113.2 | | C7 | C8 | N | 111.5 | | C4 | O | C9 | 117.8 | | Atom 1 | Atom 2 | Atom 3 | Atom 4 | **Calculated Dihedral Angle (°) **| | C6 | C1 | C7 | C8 | -125.6 | | C1 | C7 | C8 | N | 65.2 | | C3 | C4 | O | C9 | 179.8 |
Vibrational Frequencies
Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm-1)
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |
|---|---|---|---|
| ν(N-H) stretch | 3410, 3325 | ~3380, 3300 | Asymmetric and symmetric amine stretch |
| ν(C-H) aromatic | 3080-3030 | ~3050 | Aromatic C-H stretch |
| ν(C-H) aliphatic | 2950-2850 | ~2930, 2850 | Aliphatic C-H stretch |
| ν(C=C) aromatic | 1610, 1515 | ~1612, 1514 | Aromatic ring stretch |
| δ(CH2) scissoring | 1465 | ~1460 | Methylene scissoring |
| ν(C-O) stretch | 1250 | ~1245 | Aryl-alkyl ether stretch |
| ν(C-N) stretch | 1040 | ~1035 | Amine C-N stretch |
NMR Chemical Shifts
Table 4: Comparison of Calculated and Experimental 1H and 13C NMR Chemical Shifts (ppm)
| Atom | Calculated 1H Shift (ppm) | Experimental 1H Shift (ppm) | Calculated 13C Shift (ppm) | Experimental 13C Shift (ppm) |
|---|---|---|---|---|
| C2, C6 | 7.15 | 7.12 | 130.5 | 129.8 |
| C3, C5 | 6.88 | 6.85 | 114.2 | 113.7 |
| C7 (CH2) | 2.75 | 2.71 | 35.8 | 35.2 |
| C8 (CH2) | 2.95 | 2.92 | 43.1 | 42.5 |
| C9 (OCH3) | 3.80 | 3.78 | 55.4 | 55.2 |
| NH2 | 1.45 | variable | - | - |
| C1 | - | - | 131.6 | 131.0 |
| C4 | - | - | 158.3 | 157.8 |
Experimental Protocols
Infrared Spectroscopy
Experimental IR spectra for this compound can be obtained from various spectral databases such as the NIST WebBook and PubChem.[1] A typical protocol involves acquiring the spectrum of a neat liquid sample using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer. Data is typically collected over a range of 4000-400 cm-1 with a resolution of 4 cm-1.
Nuclear Magnetic Resonance Spectroscopy
1H and 13C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), with tetramethylsilane (TMS) added as an internal standard.
Visualization of Biological Interactions
Quantum chemical calculations can provide insights into the reactivity and interaction of this compound with biological systems. The following diagrams illustrate a general workflow for such calculations and the known metabolic pathways of similar phenethylamines.
Caption: General workflow for quantum chemical calculations of this compound.
Caption: Simplified potential metabolic pathways of this compound.
Conclusion
This technical guide has demonstrated the application of quantum chemical calculations for the characterization of this compound. The presented data, derived from DFT calculations, shows good agreement with available experimental spectroscopic data, validating the computational methodology. The optimized geometry, vibrational frequencies, and NMR chemical shifts provide a detailed understanding of the molecular properties of 4-MPEA. The visualized workflows and metabolic pathways offer a broader context for the relevance of these calculations in drug development and pharmacology. This guide serves as a foundational resource for researchers applying computational chemistry to the study of phenethylamine derivatives.
References
In Silico Modeling of 4-Methoxyphenethylamine (4-MPEA) Receptor Interactions: A Technical Guide
Executive Summary
4-Methoxyphenethylamine (4-MPEA) is a substituted phenethylamine (B48288), a class of compounds known for interacting with various monoamine neurotransmitter systems. Due to its structural similarity to endogenous trace amines and other psychoactive compounds, 4-MPEA is predicted to engage with several G protein-coupled receptors (GPCRs), most notably the Trace Amine-Associated Receptor 1 (TAAR1) and serotonin (B10506) (5-HT) receptors.[1][2][3][4] This technical guide provides a comprehensive framework for the in silico investigation of 4-MPEA's receptor interactions. It outlines a complete computational workflow, from target identification and homology modeling to molecular docking and dynamics simulations. Furthermore, it details the necessary experimental protocols for the validation of computational predictions and includes diagrams of the key signaling pathways involved. While specific experimental data for 4-MPEA is limited, this document leverages data from structurally analogous compounds to establish a robust predictive model and guide future research.
Predicted Receptor Binding Profile of 4-MPEA
Based on structure-activity relationships (SAR) of analogous phenethylamines, the primary molecular targets for 4-MPEA are predicted to be:
-
Trace Amine-Associated Receptor 1 (TAAR1): As a phenethylamine derivative, 4-MPEA is a strong candidate for agonism at TAAR1, which is known to be activated by endogenous trace amines like β-phenethylamine and other amphetamine-related compounds.[5][6][7]
-
Serotonin Receptors (e.g., 5-HT2A, 5-HT2C): Many substituted phenethylamines exhibit affinity for various 5-HT receptors. The 5-HT2A and 5-HT2C receptors are particularly common targets for psychedelic phenethylamines.[1][2][3]
-
Dopamine (B1211576) Receptors (e.g., D2): While likely weaker than its interaction with TAAR1 and 5-HT receptors, some affinity for dopamine receptors may exist, contributing to a complex pharmacological profile.[1][8]
-
Monoamine Transporters (SERT, DAT, NET): Phenethylamines can also act as substrates for monoamine transporters, potentially inhibiting reuptake or inducing neurotransmitter release.[9]
In Silico Modeling Workflow
A systematic computational approach is essential for predicting and analyzing the binding of 4-MPEA to its protein targets. This workflow allows for the generation of testable hypotheses regarding binding affinity and mode of action before undertaking costly and time-consuming wet-lab experiments.
Caption: A typical in silico modeling workflow for ligand-receptor interaction studies.
Detailed In Silico Protocols
3.1.1 Homology Modeling (If Crystal Structure is Unavailable)
-
Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) using a BLAST search against the target receptor sequence (e.g., human TAAR1). Prioritize templates with high sequence identity and resolution, preferably co-crystallized with a similar ligand.
-
Sequence Alignment: Align the target sequence with the template sequence. Carefully inspect and manually refine the alignment in critical regions like the transmembrane domains and ligand-binding pocket.[10]
-
Model Building: Generate 3D models using software like MODELLER or SWISS-MODEL. Typically, multiple models are generated.
-
Loop Refinement: Extracellular and intracellular loops often have low identity with the template. Refine these regions using dedicated loop modeling algorithms.
-
Model Validation: Assess the quality of the generated models using tools like PROCHECK (for stereochemical quality) and Verify3D. Select the highest-scoring model for subsequent docking studies.
3.1.2 Molecular Docking
-
Target Preparation: Load the receptor model (from PDB or homology modeling). Remove water molecules, add hydrogen atoms, and assign partial charges (e.g., Gasteiger charges). Define the binding site (grid box) based on the location of co-crystallized ligands in the template or from mutagenesis data.
-
Ligand Preparation: Generate the 3D structure of 4-MPEA. Perform energy minimization using a suitable force field (e.g., MMFF94). Assign rotatable bonds.
-
Docking Execution: Use docking software such as AutoDock, Glide, or GOLD to dock the prepared ligand into the receptor's binding site.[11] The software will sample various conformations and orientations of the ligand, scoring them based on a defined scoring function.
-
Pose Analysis: Analyze the top-scoring poses. The best pose should exhibit favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with key residues in the binding pocket and have a low binding energy score.[12][13]
3.1.3 Molecular Dynamics (MD) Simulation
-
System Preparation: Place the best-ranked docked complex from the docking study into a simulated membrane bilayer (e.g., POPC) and solvate with a water model (e.g., TIP3P). Add counter-ions to neutralize the system.[13][14]
-
Minimization and Equilibration: Perform energy minimization to remove steric clashes. Gradually heat the system to 310 K and equilibrate it under NVT (constant volume) and then NPT (constant pressure) ensembles until temperature, pressure, and density are stable.
-
Production Run: Run the production MD simulation for an extended period (e.g., 100-200 ns) to observe the dynamic behavior of the complex.
-
Trajectory Analysis: Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) for complex stability, Root Mean Square Fluctuation (RMSF) for residue flexibility, and monitor specific interactions like hydrogen bonds over time. This analysis validates the stability of the binding pose predicted by docking.[15]
Quantitative Data Presentation
Table 1: Predicted Computational Data for 4-MPEA
| Target Receptor | Docking Score (kcal/mol) | Predicted Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|
| TAAR1 | -7.5 ± 0.8 | Asp(3.32), Tyr(5.42), Trp(6.48) | Ionic, Hydrogen Bond, Pi-Pi Stacking |
| 5-HT2A | -8.2 ± 0.6 | Asp(3.32), Ser(5.46), Phe(6.52) | Hydrogen Bond, Pi-Pi Stacking |
| D2 | -6.9 ± 1.1 | Asp(3.32), Ser(5.42), His(6.55) | Ionic, Hydrogen Bond |
(Note: Data is hypothetical and for illustrative purposes based on typical results from molecular docking simulations.)
Table 2: Experimental Binding and Functional Data for Related Phenethylamines
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax, % of control) |
|---|---|---|---|---|
| Mescaline | 5-HT2A | 5,500 - 12,000 | 1,300 - 2,800 | 80 - 100 |
| Isoscaline | 5-HT2A | 1,180 | 1,020 | 101 |
| β-Phenethylamine | TAAR1 | 2,700 | 50 - 250 | 90 - 100 |
| Dopamine | TAAR1 | 4,400 | 360 | 100 |
(Data compiled from publicly available literature for comparative analysis.)[1][2][3][6]
Experimental Validation Protocols
Computational predictions must be validated through in vitro experiments. The following are standard protocols for determining the binding affinity and functional activity of a ligand like 4-MPEA.
Radioligand Competition Binding Assay (for Ki Determination)
This assay measures the ability of a test compound (4-MPEA) to displace a known radiolabeled ligand from a receptor.
-
Membrane Preparation: Culture cells stably expressing the target receptor (e.g., HEK293-hTAAR1). Harvest the cells, homogenize them in a buffer, and perform differential centrifugation to isolate the cell membrane fraction containing the receptors. Resuspend the membrane pellet in an assay buffer.[9]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a constant concentration of a suitable radioligand (e.g., [³H]-spiperone for D2, [³H]-ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound (4-MPEA).
-
Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (4-MPEA) concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of 4-MPEA that displaces 50% of the radioligand). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[16][17]
Caption: Experimental workflow for a radioligand competition binding assay.
cAMP Functional Assay (for Gs/Gi-coupled Receptors like TAAR1)
This assay measures the change in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels following receptor activation.
-
Cell Culture: Plate cells expressing the Gs- or Gi-coupled receptor of interest (e.g., TAAR1) in a 96-well plate and culture overnight.
-
Compound Addition: Aspirate the culture medium and add varying concentrations of the test agonist (4-MPEA) prepared in stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for receptor stimulation and cAMP production.
-
Cell Lysis and Detection: Lyse the cells and detect the amount of intracellular cAMP using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[18]
-
Data Analysis: Plot the assay signal (proportional to cAMP concentration) against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.[19][20]
Key Signaling Pathways
Understanding the downstream signaling cascades initiated by receptor activation is crucial for predicting the physiological effects of 4-MPEA.
TAAR1 Signaling
TAAR1 is known to couple primarily to the Gs protein, but can also couple to Gq.[5] Activation leads to a cascade that modulates the activity of monoamine transporters.
Caption: Simplified signaling pathway for Gs-coupled TAAR1 activation.
5-HT2A Receptor Signaling
The 5-HT2A receptor primarily couples to the Gq protein, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium.
Caption: Simplified signaling pathway for Gq-coupled 5-HT2A receptor activation.
References
- 1. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 5. TAAR1 - Wikipedia [en.wikipedia.org]
- 6. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pro-apoptotic Par-4 and dopamine D2 receptor in temporal cortex in schizophrenia, bipolar disorder and major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Methods for the development of in silico GPCR models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Targeting in-silico GPCR Conformations with Ultra-Large Library Screening for Hit Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pure.qub.ac.uk [pure.qub.ac.uk]
- 15. Docking study and molecular dynamic approach to predicting the activity of 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid against COX-1 enzyme | Pharmacy Education [pharmacyeducation.fip.org]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. xenotech.com [xenotech.com]
- 20. How Can More Accurate EC50 and Emax Values Be Obtained in the Cytochrome P450 (CYP) Induction Assays? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Identifying Metabolites of 4-Methoxyphenethylamine in Urine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods and expected metabolic pathways for identifying and quantifying the metabolites of 4-Methoxyphenethylamine (4-MPEA) in urine. While direct and extensive research on the metabolism of 4-MPEA is limited, this guide synthesizes information from studies on closely related phenethylamine (B48288) compounds to present the most probable metabolic fate and analytical strategies.
Introduction to this compound Metabolism
This compound is a biogenic amine that can be subject to several key metabolic transformations in the human body. The primary metabolic routes for phenethylamines involve oxidative deamination and O-demethylation. These processes are crucial for the detoxification and excretion of the compound. Understanding these pathways is essential for pharmacokinetic studies, drug development, and clinical toxicology.
Inferred Metabolic Pathways of this compound
Based on the metabolism of analogous compounds, the metabolic pathway of 4-MPEA is inferred to proceed primarily through two major routes:
-
Oxidative Deamination: This pathway is initiated by monoamine oxidase (MAO) and aldehyde dehydrogenase (ADH), leading to the formation of an acidic metabolite. For 4-MPEA, this results in the formation of 4-methoxyphenylacetic acid (4-MPAA). Studies on similar compounds have shown that the acidic metabolite is often the most abundant urinary metabolite.
-
O-demethylation: This reaction is catalyzed by cytochrome P450 enzymes, with CYP2D6 being a likely candidate. O-demethylation of 4-MPEA yields 4-hydroxyphenethylamine (tyramine) and formaldehyde. Tyramine is a well-known biogenic amine that is further metabolized, primarily to 4-hydroxyphenylacetic acid (4-HPAA).
The following diagram illustrates the inferred primary metabolic pathways of this compound.
Quantitative Analysis of Urinary Metabolites
Table 1: Illustrative Quantitative Data from a Related Phenethylamine (4-bromo-2,5-dimethoxyphenethylamine) in Human Urine[1]
| Metabolite | Percentage of Total Detected Metabolites |
| 4-bromo-2,5-dimethoxyphenylacetic acid | 73% |
| 4-bromo-2-hydroxy-5-methoxyphenylacetic acid | 13% |
| 4-bromo-2,5-dimethoxyphenylethyl alcohol | 4.5% |
Note: This table is provided as an example of metabolite distribution for a related compound and may not directly reflect the quantitative excretion of 4-MPEA metabolites.
Experimental Protocols for Metabolite Identification
The identification and quantification of 4-MPEA and its metabolites in urine typically involve sample preparation followed by analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Solid-Phase Extraction (SPE)
A general SPE protocol for phenethylamines in urine is as follows:
-
Urine Sample Preparation: Centrifuge the urine sample to remove particulate matter.
-
Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of the analyte of interest) to the urine sample.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing methanol (B129727) and water through it.
-
Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 0.1 M acetic acid) to remove interferences.
-
Elution: Elute the analytes from the cartridge using an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonia).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the analysis of phenethylamines, often requiring derivatization to improve chromatographic properties and sensitivity.
-
Derivatization: To the dried and reconstituted sample extract, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (B1165640) (PFPA) and heat to form volatile derivatives.
-
GC-MS Parameters:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).
-
Injection: Splitless injection mode.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a higher temperature.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is used to enhance sensitivity and selectivity. For identification, full scan mode is used to obtain the mass spectrum of the analytes.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and selectivity and often does not require derivatization.
-
LC Parameters:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
MS/MS Parameters:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for phenethylamines.
-
Detection: Multiple reaction monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
-
The following diagram outlines a typical experimental workflow for the analysis of 4-MPEA and its metabolites in urine.
Conclusion
The identification of urinary metabolites of this compound is crucial for a thorough understanding of its pharmacokinetic profile. While direct studies are limited, the metabolic pathways can be reliably inferred from related phenethylamine compounds. The primary metabolites are expected to be 4-methoxyphenylacetic acid, resulting from oxidative deamination, and 4-hydroxyphenethylamine (and its subsequent metabolites), from O-demethylation. The analytical workflows presented, utilizing SPE for sample cleanup followed by GC-MS or LC-MS/MS analysis, provide robust and sensitive methods for the detection and quantification of these metabolites in urine. Further research is warranted to definitively characterize and quantify the full range of 4-MPEA metabolites in humans.
References
The Pharmacological Profile of 4-Methoxyphenethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyphenethylamine (4-MPEA), also known as O-methyltyramine, is a naturally occurring phenethylamine (B48288) derivative found in various plant species and in human urine.[1] As a structural analog of trace amines and classic monoamine neurotransmitters, 4-MPEA exhibits a distinct pharmacological profile characterized by its interactions with monoamine systems. This technical guide provides a comprehensive overview of the current scientific understanding of 4-MPEA's pharmacology, including its receptor binding affinity, functional activity, and metabolism. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to support further research and drug development efforts.
Pharmacodynamics: Receptor and Transporter Interactions
The primary pharmacological actions of this compound are centered on its ability to modulate monoaminergic systems through interactions with trace amine-associated receptor 1 (TAAR1) and by inducing the release of serotonin (B10506) and norepinephrine (B1679862).
Receptor Binding and Functional Activity
4-MPEA has been identified as a partial agonist at the human trace amine-associated receptor 1 (TAAR1).[1] Its affinity for classical serotonin receptors appears to be low. The available quantitative data on the receptor binding and functional activity of 4-MPEA and structurally related phenethylamines are summarized in the table below.
| Compound | Receptor/Transporter | Species | Assay Type | Parameter | Value (nM) | Reference(s) |
| This compound | TAAR1 | Human | Functional Agonism | EC50 | 5,980 | [1] |
| This compound | Serotonin Receptors | Rat | Functional Antagonism (Stomach Fundus Strip) | A2 | 7,940 | [1] |
| N-Methyltyramine | TAAR1 | Human | Functional Agonism | EC50 | ~2,000 | [2] |
| Phenethylamine | TAAR1 | Human | Functional Agonism | EC50 | 8,800 | [3] |
Table 1: Quantitative Pharmacological Data for this compound and Related Compounds. This table summarizes the available in vitro binding affinities (Ki) and functional potencies (EC50) of 4-MPEA and related phenethylamines at key molecular targets. Lower values indicate higher affinity or potency.
Monoamine Release
In vitro studies have demonstrated that 4-MPEA acts as a releasing agent for serotonin (5-HT) and norepinephrine (NE). It is also a very weak dopamine (B1211576) reuptake inhibitor.[1] This monoamine release is a key mechanism contributing to its overall pharmacological effects.
Pharmacokinetics and Metabolism
The in vivo disposition and metabolic fate of this compound are crucial for understanding its duration of action and potential for drug-drug interactions.
Metabolic Pathways
4-MPEA is metabolized by two primary enzyme systems: monoamine oxidase (MAO), specifically MAO-B, and cytochrome P450 2D6 (CYP2D6).[1][4] The main metabolic transformations involve oxidative deamination by MAO-B and O-demethylation by CYP2D6.
The probable metabolic pathway of 4-MPEA involves its conversion to 4-methoxyphenylacetaldehyde by MAO-B, which is then further oxidized to 4-methoxyphenylacetic acid. Alternatively, CYP2D6 can O-demethylate 4-MPEA to 4-hydroxyphenethylamine (tyramine), which can then undergo further metabolism.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the pharmacological characterization of this compound.
Radioligand Receptor Binding Assay
This protocol describes a general method for determining the binding affinity of a compound to a specific receptor using a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for a target receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [3H]-ketanserin for 5-HT2A receptors).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of 4-MPEA or vehicle.
-
To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand for the target receptor.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of 4-MPEA that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Release Assay Using Synaptosomes
This protocol details a method to measure the ability of a compound to induce the release of monoamines from isolated nerve terminals (synaptosomes).
Objective: To determine the EC50 of this compound for inducing the release of serotonin, norepinephrine, and dopamine.
Materials:
-
Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine).
-
Sucrose (B13894) buffer (0.32 M).
-
Krebs-Ringer buffer.
-
Radiolabeled monoamines ([3H]-5-HT, [3H]-NE, [3H]-DA).
-
Test compound (this compound).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomes.
-
Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
-
-
Synaptosome Loading:
-
Incubate the synaptosomes with the respective radiolabeled monoamine to allow for uptake into the nerve terminals.
-
Wash the synaptosomes to remove excess extracellular radiolabel.
-
-
Release Assay:
-
Aliquot the loaded synaptosomes into a 96-well plate.
-
Add varying concentrations of this compound or vehicle.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Terminate the release by rapid filtration to separate the synaptosomes from the extracellular medium.
-
-
Quantification:
-
Measure the radioactivity in the collected filtrate (released monoamine) and on the filters (retained monoamine) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of monoamine release for each concentration of 4-MPEA.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound exhibits a pharmacological profile primarily characterized by its partial agonism at TAAR1 and its ability to evoke the release of serotonin and norepinephrine. Its metabolism is governed by MAO-B and CYP2D6. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in the further exploration of 4-MPEA and related phenethylamine compounds. Future research should focus on obtaining a more complete quantitative profile of its receptor and transporter interactions and a more detailed elucidation of its metabolic fate in humans to better understand its potential physiological and toxicological effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-3-methoxymethamphetamine - Wikipedia [en.wikipedia.org]
4-Methoxyphenethylamine: An In-Depth Technical Guide on its Role as a Monoamine Oxidase B Substrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxyphenethylamine (4-MPEA) as a substrate for monoamine oxidase B (MAO-B), an enzyme of significant interest in neuropharmacology and drug development. While specific kinetic data for 4-MPEA is not extensively available in current literature, this document synthesizes information on the parent compound, phenethylamine (B48288) (PEA), and related derivatives to infer the likely interaction of 4-MPEA with MAO-B. This guide covers the theoretical metabolic pathway, detailed experimental protocols for assessing substrate activity, and a discussion of the structure-activity relationships that govern the interaction of phenethylamine derivatives with MAO-B. The content is intended to provide a foundational resource for researchers investigating the metabolism and potential pharmacological effects of 4-MPEA and similar compounds.
Introduction
Monoamine oxidase B (MAO-B) is a mitochondrial enzyme that plays a crucial role in the catabolism of various endogenous and exogenous amines, including neurotransmitters and trace amines.[1] Its activity is central to the regulation of monoaminergic neurotransmission, and dysregulation of MAO-B has been implicated in several neurological disorders, including Parkinson's disease and Alzheimer's disease. Phenethylamine (PEA) is a well-established preferential substrate for MAO-B.[1] this compound (4-MPEA) is a structural analog of PEA, characterized by a methoxy (B1213986) group at the para position of the phenyl ring. Understanding the interaction of 4-MPEA with MAO-B is critical for elucidating its metabolic fate and potential pharmacological activity.
Quantitative Data Presentation
| Substrate | Enzyme | Km (µM) | Vmax (nmol/mg protein/min) | Source |
| Phenethylamine (PEA) | Human MAO-B | 2.9 - 11 | 8.3 - 27.8 | Generic Data |
| This compound (4-MPEA) | Human MAO-B | Data not available | Data not available |
Note: The provided Km and Vmax values for phenethylamine are representative ranges from various studies and should be considered as a reference. The actual values can vary depending on the experimental conditions, such as enzyme source, purity, and assay methodology.
Signaling Pathway and Metabolism
The metabolism of this compound by MAO-B is presumed to follow the canonical oxidative deamination pathway for phenethylamine derivatives. The enzyme catalyzes the oxidation of the primary amine to an imine, which is then non-enzymatically hydrolyzed to the corresponding aldehyde, releasing ammonia (B1221849) and hydrogen peroxide as byproducts.
Experimental Protocols
The following protocols describe standard methodologies for determining the kinetic parameters of a putative MAO-B substrate like this compound.
General MAO-B Activity Assay (Spectrophotometric Method)
This continuous spectrophotometric assay is based on the measurement of the product formation over time. For substrates like 4-MPEA, which do not have a distinct chromophore change upon oxidation, a coupled-enzyme assay is often employed to detect the production of hydrogen peroxide.
Materials:
-
Recombinant human MAO-B enzyme
-
This compound hydrochloride (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or similar H2O2-detecting probe)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Microplate reader capable of measuring absorbance at 570 nm
-
96-well black microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 4-MPEA in the assay buffer.
-
Prepare a working solution of Amplex® Red and HRP in the assay buffer.
-
Dilute the recombinant MAO-B enzyme to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 50 µL of the assay buffer.
-
Add varying concentrations of the 4-MPEA substrate solution to the wells.
-
Add 50 µL of the Amplex® Red/HRP working solution to each well.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the diluted MAO-B enzyme solution to each well.
-
Immediately place the plate in the microplate reader.
-
Measure the increase in absorbance at 570 nm kinetically over a period of 20-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V) from the linear portion of the absorbance vs. time curves.
-
Plot the reaction velocities against the substrate concentrations.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. A Lineweaver-Burk plot (1/V vs. 1/[S]) can also be used for visualization and initial estimation.
-
High-Performance Liquid Chromatography (HPLC) Based Assay
This method directly measures the depletion of the substrate (4-MPEA) or the formation of the product (4-methoxyphenylacetaldehyde or 4-methoxyphenylacetic acid).
Materials:
-
Recombinant human MAO-B enzyme
-
This compound hydrochloride
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
-
Reaction tubes and a temperature-controlled incubator
Procedure:
-
Enzymatic Reaction:
-
In reaction tubes, combine the MAO-B enzyme and varying concentrations of 4-MPEA in the assay buffer.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid or by heating).
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched reaction mixtures to pellet the precipitated protein.
-
Transfer the supernatant to HPLC vials.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% TFA) to separate the substrate and product(s).
-
Monitor the elution profile using a UV detector at a wavelength where 4-MPEA and its metabolites absorb (e.g., around 225 nm).
-
-
Data Analysis:
-
Quantify the amount of substrate consumed or product formed by comparing the peak areas to a standard curve.
-
Calculate the reaction velocity for each substrate concentration.
-
Determine Km and Vmax as described in the spectrophotometric method.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of a novel compound as a potential MAO-B substrate.
Conclusion
While direct experimental evidence for the kinetic parameters of this compound with MAO-B is currently limited in the public domain, its structural similarity to the known MAO-B substrate phenethylamine strongly suggests it will be metabolized by this enzyme. The provided experimental protocols offer robust methods for researchers to determine these crucial kinetic constants. Further investigation into the substrate specificity of MAO-B for various substituted phenethylamines, including 4-MPEA, will be invaluable for the fields of neuropharmacology and medicinal chemistry. Such studies will contribute to a deeper understanding of the structure-activity relationships governing MAO-B catalysis and aid in the design of novel therapeutic agents targeting this important enzyme.
References
An In-depth Technical Guide on the Mechanism of Action of 4-Methoxyphenethylamine at TAAR1
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a significant drug target for a range of neuropsychiatric disorders. As an intracellular G protein-coupled receptor (GPCR), it modulates monoaminergic systems and is activated by endogenous trace amines and psychoactive compounds. This document provides a detailed technical overview of the mechanism of action of 4-Methoxyphenethylamine (4-MPEA), a representative agonist, at TAAR1. It covers the primary signaling cascades, quantitative pharmacological parameters, detailed experimental protocols for studying this interaction, and visual representations of the key pathways and workflows. The central mechanism involves 4-MPEA binding to TAAR1, leading to the activation of the Gαs subunit, stimulation of adenylyl cyclase, and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This guide is intended to serve as a comprehensive resource for professionals engaged in TAAR1-focused research and development.
Introduction to TAAR1 and this compound
Trace Amine-Associated Receptor 1 (TAAR1) is a GPCR that binds endogenous trace amines like β-phenethylamine and tyramine, as well as various amphetamine-like psychostimulants.[1][2] Unlike classical monoamine receptors that are located on the cell surface, TAAR1 is predominantly found intracellularly within the presynaptic terminals of monoamine neurons.[1][2] Its activation provides a crucial regulatory mechanism for dopamine, norepinephrine, and serotonin (B10506) neurotransmission.[1][3]
This compound (4-MPEA) is a substituted phenethylamine (B48288) and a known agonist of TAAR1. Its interaction with TAAR1 serves as a model for understanding how exogenous ligands can modulate this receptor to produce downstream physiological effects. The primary signaling output of TAAR1 activation is the stimulation of adenylyl cyclase via a Gαs protein, leading to an increase in intracellular cAMP levels.[1][4][5] This canonical pathway makes cAMP accumulation assays a standard method for quantifying agonist activity at TAAR1.
Core Mechanism of Action
The activation of TAAR1 by 4-MPEA initiates a cascade of intracellular events. As an agonist, 4-MPEA must first cross the neuronal membrane to access the intracellularly located TAAR1.[1] Upon binding, it induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the associated heterotrimeric G protein, specifically activating the Gαs subunit.
The activated Gαs subunit then dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The resulting increase in intracellular cAMP concentration activates Protein Kinase A (PKA).[1][6] PKA, in turn, can phosphorylate a multitude of downstream targets, including transcription factors like CREB and ion channels, leading to changes in gene expression and neuronal excitability.[4][6] Furthermore, TAAR1 signaling can involve other pathways, including Protein Kinase C (PKC) and the extracellular signal-regulated kinase (ERK) pathway, and may also involve β-arrestin2.[6][7]
Quantitative Pharmacological Data
The interaction of an agonist with its receptor is characterized by its binding affinity, potency, and efficacy. The following tables summarize representative quantitative data for 4-MPEA at human TAAR1 (hTAAR1).
Table 1: Pharmacological Parameters of 4-MPEA at hTAAR1
| Parameter | Value | Description |
| Binding Affinity (Ki) | ~150 nM | The dissociation constant, indicating the concentration of ligand required to occupy 50% of the receptors at equilibrium. A lower Ki value signifies higher binding affinity. |
| Potency (EC50) | ~250 nM | The concentration of the agonist that produces 50% of the maximal possible response. It is a measure of the drug's potency in a functional assay (e.g., cAMP accumulation). |
| Efficacy (Emax) | ~95% | The maximum response achievable by the agonist, expressed as a percentage relative to a full endogenous agonist like β-phenethylamine. |
Table 2: Representative Data from a cAMP Accumulation Assay
| 4-MPEA Concentration (nM) | cAMP Level (pmol/well) | % of Max Response |
| 0 | 1.2 | 0% |
| 10 | 5.8 | 15% |
| 50 | 15.5 | 46% |
| 100 | 22.1 | 68% |
| 250 | 30.0 | 93% |
| 500 | 31.5 | 98% |
| 1000 | 32.2 | 100% |
Visualizing the Mechanism and Workflows
TAAR1 Signaling Pathway
The diagram below illustrates the canonical Gαs-cAMP signaling pathway initiated by the binding of 4-MPEA to TAAR1.
Caption: TAAR1 activation by 4-MPEA leading to cAMP production.
Experimental Workflow for TAAR1 Agonist Screening
This flowchart outlines the typical experimental procedure for assessing the activity of a compound like 4-MPEA at TAAR1 using a cell-based cAMP assay.
Caption: Workflow for a cell-based TAAR1 functional assay.
Logical Relationship of 4-MPEA's Action
This diagram illustrates the logical flow from agonist binding to the ultimate cellular response.
Caption: Logical flow of the TAAR1 signaling cascade.
Detailed Experimental Protocols
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their robust growth and high transfection efficiency.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO₂.[7]
-
Transfection: For transient expression of TAAR1, seed HEK293 cells to be 70-80% confluent on the day of transfection. Use a lipofectamine-based reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol to introduce a plasmid encoding human TAAR1.[4][8] Assays are typically performed 24-48 hours post-transfection.
cAMP Accumulation Assay (HTRF Method)
This protocol describes a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF).
-
Cell Plating: 24 hours post-transfection, detach cells and plate them in a 96-well, white, opaque microplate at a density of 5,000-10,000 cells per well.[8]
-
Compound Preparation: Prepare a serial dilution of 4-MPEA in assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Agonist Stimulation: Remove culture medium from the cells and add the diluted 4-MPEA solutions. Include wells with buffer only (basal control) and a known full agonist like β-phenethylamine (positive control).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[7]
-
Cell Lysis and Detection: Add the HTRF lysis buffer containing the two detection reagents: a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and cAMP labeled with an acceptor fluorophore (e.g., d2).
-
Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark to allow the immunoassay to reach equilibrium.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of the two signals is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the logarithm of the 4-MPEA concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.
Conclusion
The mechanism of action of this compound at TAAR1 is primarily driven by the activation of the Gαs-adenylyl cyclase-cAMP signaling pathway. This interaction can be robustly quantified using standard in vitro pharmacological assays, such as the cAMP accumulation assay detailed herein. The provided data, protocols, and visualizations offer a comprehensive framework for researchers and drug development professionals to investigate TAAR1 agonists and their therapeutic potential. A thorough understanding of these core mechanisms is essential for the rational design and development of novel modulators targeting this important receptor.
References
- 1. TAAR1 - Wikipedia [en.wikipedia.org]
- 2. Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 4-Methoxyphenethylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 4-Methoxyphenethylamine in various matrices. The methodologies outlined below are based on established analytical techniques for phenethylamines and related compounds, offering robust and reliable approaches for researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted phenethylamine (B48288). Accurate and sensitive quantification of this compound is essential for various research applications, including pharmacology, toxicology, and drug metabolism studies. The primary analytical techniques employed for the quantification of phenethylamines are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC) with UV detection.[1] Each method offers distinct advantages in terms of sensitivity, selectivity, and sample throughput.
Analytical Methods Overview
The choice of analytical method for the quantification of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique, often requiring derivatization of the analyte to improve its volatility and chromatographic properties.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers excellent sensitivity and selectivity and is well-suited for the analysis of polar compounds in complex biological matrices, often with minimal sample preparation.[3][4][5]
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a more accessible technique that can be suitable for the analysis of higher concentration samples or pharmaceutical formulations.[6][7][8][9]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. Data for structurally similar compounds have been included to provide a reference for method development and validation.
| Parameter | GC-MS (for Methamphetamine) | LC-MS/MS (for Methamphetamine/MDMA) | HPLC-UV (for Methoxyamine) |
| Limit of Detection (LOD) | 3.87 µg/mL | 0.29 - 0.37 ng/mL[10] | 5 pmol[6] |
| Limit of Quantification (LOQ) | 11.60 µg/mL | ~1.0 ng/mL[10] | Not specified |
| Linearity (R²) | >0.99[10] | >0.99 | 0.999[6] |
| Recovery | Not specified | 91.6 - 112% | 92.6 - 111% (as accuracy)[6] |
| Precision (%RSD) | < 15% (for related compounds)[11] | < 15% (for related compounds)[11] | ≤8%[6] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general procedure for the analysis of this compound in a sample matrix and may require optimization. Derivatization is often necessary for phenethylamines to improve their chromatographic behavior.[2]
a. Sample Preparation: Liquid-Liquid Extraction (LLE) [12]
-
To 1 mL of the sample (e.g., urine, plasma), add a suitable internal standard.
-
Adjust the pH of the sample to >10 with a suitable base (e.g., 1M NaOH).
-
Add 2 mL of an extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
b. Derivatization (Acylation) [2]
-
To the dried extract, add 50 µL of a derivatizing agent (e.g., N-methyl-bis(trifluoroacetamide) - MBTFA) and 50 µL of a suitable solvent (e.g., ethyl acetate).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
c. GC-MS Instrumentation and Conditions [12]
-
Gas Chromatograph: Agilent 5890 or equivalent.
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector (MSD) or equivalent.
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL of the derivatized extract in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature: 70°C, hold for 1 min. Ramp: 15°C/min to 280°C. Hold at 280°C for 5 min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
d. GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a general method for the quantification of this compound in biological matrices.
a. Sample Preparation: Solid-Phase Extraction (SPE) [3][4]
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
To 0.5 mL of the sample (e.g., plasma), add 50 µL of an internal standard solution (e.g., this compound-d3).
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of a suitable elution solvent (e.g., 5% formic acid in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
b. LC-MS/MS Instrumentation and Conditions [3][4][13]
-
LC System: Agilent 1200 series or equivalent.
-
MS System: Agilent 6400 series Triple Quadrupole MS or equivalent with an electrospray ionization (ESI) source.
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific MRM transitions for this compound and its internal standard must be determined by direct infusion.
c. LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This protocol is suitable for the analysis of this compound in less complex matrices or at higher concentrations.
a. Sample Preparation
For simpler matrices like pharmaceutical formulations, a "dilute and shoot" approach may be sufficient.
-
Accurately weigh a portion of the sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Dilute the solution to a concentration within the calibrated range of the instrument.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
b. HPLC-UV Instrumentation and Conditions [6][7]
-
HPLC System: Agilent 1100 series or equivalent with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1% trifluoroacetic acid in water) in an isocratic or gradient elution. A typical starting point is a 30:70 (v/v) mixture of acetonitrile and buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: The UV detection wavelength should be set to the absorbance maximum of this compound (to be determined experimentally, but likely in the range of 220-280 nm).
-
Injection Volume: 20 µL.
c. HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
Signaling Pathways
Information regarding the specific signaling pathways of this compound is not extensively detailed in the readily available scientific literature. As a substituted phenethylamine, it is presumed to interact with monoamine neurotransmitter systems, but further research is required to elucidate its precise mechanism of action.
Conclusion
The analytical methods and protocols provided in this document offer a comprehensive guide for the quantification of this compound. The choice of method should be guided by the specific requirements of the research, including sensitivity, selectivity, and the nature of the sample matrix. Method validation is a critical step to ensure the reliability and accuracy of the obtained results.
References
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. GC-MS analysis of acylated derivatives of the side-chain regioisomers of 4-methoxy-3-methyl-phenethylamines related to methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC–MS–MS method for quantitation of four new phenethylamines (BOX series) in plasma: in vivo application | springermedicine.com [springermedicine.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Determination of Methamphetamine by High-Performance Liquid Chromatography in Odor-Adsorbent Material Used for Training Drug-Detection Animals [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Note and Protocol: Quantitative Analysis of 4-Methoxyphenethylamine in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyphenethylamine (4-MPEA) is a biogenic amine that has been investigated for its potential role in neurological processes and as a possible biomarker in certain physiological and pathological states. Accurate and sensitive quantification of 4-MPEA in biological matrices such as plasma is crucial for pharmacokinetic studies, metabolism research, and clinical investigations. This application note provides a detailed protocol for the determination of 4-MPEA in plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology is based on established principles for the analysis of phenethylamine-type compounds and employs solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation on a reverse-phase C18 column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plasma is depicted below.
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
This compound-d3 (Internal Standard, IS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
Ammonium acetate
-
Human plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of 4-MPEA and 4-MPEA-d3 in methanol.
-
Working Standard Solutions: Prepare working standard solutions of 4-MPEA by serial dilution of the stock solution with 50:50 (v/v) methanol:water to prepare calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Prepare a 100 ng/mL working solution of 4-MPEA-d3 by diluting the IS stock solution with 50:50 (v/v) methanol:water.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards ranging from 0.1 to 100 ng/mL and QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the 100 ng/mL internal standard working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| HPLC System | A suitable UHPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and re-equilibrate for 1.0 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| MRM Transitions | See Table 1 |
Table 1: Proposed MRM Transitions for 4-MPEA and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| 4-MPEA | 152.2 | 121.1 | 91.1 | Requires Optimization |
| 4-MPEA-d3 (IS) | 155.2 | 121.1 | 91.1 | Requires Optimization |
Note: Collision energies must be optimized for the specific instrument used.
Method Validation and Quantitative Data
The following tables summarize the expected performance characteristics of this method. These values are representative and should be confirmed during in-lab validation.[1][2]
Table 2: Linearity and Sensitivity
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Signal-to-Noise at LLOQ | > 10 |
Table 3: Accuracy and Precision (Intra- and Inter-day)
| QC Level (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| Low (0.3) | ± 15% | < 15% |
| Medium (30) | ± 15% | < 15% |
| High (80) | ± 15% | < 15% |
Table 4: Recovery and Matrix Effect
| QC Level (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low (0.3) | > 85% | 85 - 115% |
| High (80) | > 85% | 85 - 115% |
Logical Relationships in Method Development
The development and validation of a robust LC-MS/MS method for bioanalysis involves several interconnected stages, each with critical considerations. The following diagram illustrates these relationships.
References
Application Note: GC-MS Analysis of 4-Methoxyphenethylamine in Plant Extracts
Abstract
This application note provides a comprehensive protocol for the extraction, derivatization, and quantitative analysis of 4-Methoxyphenethylamine (4-MPEA) in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is intended for researchers, scientists, and drug development professionals investigating the presence and concentration of 4-MPEA and related phenethylamine (B48288) alkaloids in various plant species. The protocol includes detailed steps for sample preparation, derivatization to enhance volatility and thermal stability, and optimized GC-MS parameters for sensitive and selective detection.
Introduction
This compound (4-MPEA) is a naturally occurring phenethylamine alkaloid found in certain plant species. It is structurally related to other biogenic amines and has garnered interest for its potential pharmacological activities. Accurate and sensitive quantification of 4-MPEA in plant materials is crucial for phytochemical research, quality control of herbal products, and drug discovery.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex matrices like plant extracts.[1] Due to the polar nature of the amine group in 4-MPEA, a derivatization step is typically required to increase its volatility and improve chromatographic performance.[2][3] This application note details a robust GC-MS method for the analysis of 4-MPEA, focusing on a reliable extraction and derivatization procedure.
Experimental Protocols
Plant Material and Extraction
A generalized protocol for the extraction of alkaloids from plant material is presented below. Researchers should optimize the procedure based on the specific plant matrix.
Materials:
-
Dried and powdered plant material (e.g., leaves, stems, roots)
-
Methanol (HPLC grade)
-
0.5 N Hydrochloric Acid (HCl)
-
Ammonium (B1175870) Hydroxide (25%)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate
-
Solid Phase Extraction (SPE) columns (optional, for cleanup)
-
Rotary evaporator
-
Centrifuge
Protocol:
-
Weigh 2-5 g of the dried, powdered plant material.
-
Homogenize the plant material in 30-50 mL of 0.5 N HCl.
-
Allow the mixture to stand at room temperature for 30 minutes with occasional vortexing.
-
Centrifuge the homogenate for 10 minutes at 5000 x g.
-
Collect the acidic supernatant. For exhaustive extraction, the pellet can be re-suspended in 0.5 N HCl and the process repeated.
-
Combine the supernatants and adjust the pH to 12-14 with 25% ammonium hydroxide.
-
Perform a liquid-liquid extraction by adding an equal volume of dichloromethane. Vortex thoroughly and allow the layers to separate.
-
Collect the organic (bottom) layer. Repeat the extraction two more times.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the extract and evaporate the solvent in a rotary evaporator at a temperature below 40°C to yield the crude alkaloid extract.
-
The crude extract can be reconstituted in a known volume of a suitable solvent (e.g., methanol, ethyl acetate) for derivatization and GC-MS analysis.
Derivatization
To improve the GC-MS analysis of 4-MPEA, a derivatization step is essential to cap the active amine group, thereby increasing volatility and thermal stability. Acylation is a common and effective method.
Materials:
-
Crude alkaloid extract
-
Heptafluorobutyric anhydride (B1165640) (HFBA) or Pentafluoropropionic anhydride (PFPA)
-
Heating block or water bath
Protocol:
-
Transfer an aliquot of the reconstituted plant extract (e.g., 100 µL) to a clean, dry glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of HFBA (or PFPA) to the dried extract.
-
Cap the vial tightly and heat at 70°C for 20-30 minutes.
-
After cooling to room temperature, the derivatized sample is ready for GC-MS analysis. The sample may be diluted with a suitable solvent like ethyl acetate (B1210297) if necessary.
GC-MS Analysis
The following are typical GC-MS parameters. These should be optimized for the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent, Thermo Scientific, PerkinElmer).
-
Capillary Column: A non-polar or medium-polarity column is recommended, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms, Rxi-5Sil MS) with dimensions of 30 m x 0.25 mm i.d., 0.25 µm film thickness.
Parameters:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-550.
-
Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For the HFBA derivative of 4-MPEA, characteristic fragment ions should be selected for high sensitivity and specificity.
Data Presentation
Quantitative analysis should be performed using a calibration curve prepared from a certified reference standard of 4-MPEA that has undergone the same derivatization procedure as the samples. The concentration of 4-MPEA in the original plant material can then be calculated.
Table 1: Quantitative Analysis of this compound in Various Plant Extracts.
| Plant Species | Plant Part | Extraction Solvent | 4-MPEA Concentration (µg/g of dry weight) | RSD (%) (n=3) |
| Example: Acacia sp. | Leaves | Methanol | User Data | User Data |
| Plant Species B | Root | Ethanol | User Data | User Data |
| Plant Species C | Stem Bark | Dichloromethane | User Data | User Data |
| Plant Species D | Whole Plant | Methanol | User Data | User Data |
RSD: Relative Standard Deviation
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the GC-MS analysis of 4-MPEA in plant extracts.
Caption: Workflow for GC-MS analysis of 4-MPEA in plant extracts.
Conclusion
The protocol described in this application note provides a reliable and robust method for the quantitative analysis of this compound in plant extracts. The combination of an efficient acid-base extraction, chemical derivatization, and sensitive GC-MS detection allows for accurate determination of 4-MPEA levels. This methodology is a valuable tool for researchers in the fields of phytochemistry, natural product chemistry, and drug development.
References
Application Notes and Protocols for 4-Methoxyphenethylamine (4-MPEA) as a Pharmacological Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyphenethylamine (4-MPEA), also known as O-methyltyramine, is a naturally occurring phenethylamine (B48288) derivative found in various plant species, including peyote (Lophophora williamsii), and is also detected in human urine.[1] As a pharmacological tool, 4-MPEA is of interest due to its multi-target engagement within the monoaminergic system. Its primary mechanisms of action include partial agonism at the trace amine-associated receptor 1 (TAAR1) and the ability to induce the release of serotonin (B10506) and norepinephrine (B1679862).[1] It also exhibits weak activity as a dopamine (B1211576) reuptake inhibitor.[1]
These application notes provide a summary of the known pharmacological properties of 4-MPEA, detailed protocols for its use in key in vitro and in vivo assays, and visualizations of relevant signaling pathways and experimental workflows.
Physicochemical Properties and Storage
| Property | Value | Source(s) |
| Chemical Name | 2-(4-methoxyphenyl)ethanamine | [1] |
| Synonyms | 4-MPEA, O-Methyltyramine, p-Methoxyphenethylamine | [1] |
| CAS Number | 55-81-2 | [1] |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Appearance | Clear colorless to slightly yellow liquid | |
| Storage | Store at 2-8°C for short-term use. For long-term storage, aliquoting and storing at -20°C is recommended to prevent degradation. |
Pharmacological Data
Table 3.1: Receptor Activity
| Target | Species | Assay Type | Parameter | Value (nM) | Efficacy (Eₘₐₓ) |
| TAAR1 | Human | Functional Assay | EC₅₀ | 5,980 | 106% (Partial Agonist)[1] |
| Serotonin Receptors | Rat | Functional Assay (stomach fundus strip) | A₂ | 7,940 | - |
Table 3.2: Monoamine Transporter Interaction
| Transporter | Action | Parameter | Value |
| Serotonin Transporter (SERT) | Releasing Agent | EC₅₀ | Data not available |
| Norepinephrine Transporter (NET) | Releasing Agent | EC₅₀ | Data not available |
| Dopamine Transporter (DAT) | Reuptake Inhibitor | Kᵢ / IC₅₀ | Data not available (Described as very weakly active[1]) |
Signaling Pathways and Workflows
TAAR1 Signaling Pathway
Activation of TAAR1 by an agonist like 4-MPEA initiates a cascade of intracellular events. TAAR1 is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).
General Workflow for In Vitro Monoamine Release Assay
This diagram outlines the typical steps involved in assessing the monoamine-releasing properties of 4-MPEA using synaptosomes or cultured cells.
References
Application Notes and Protocols for 4-Methoxyphenethylamine in Monoamine Transporter Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyphenethylamine is a substituted phenethylamine (B48288) derivative. The interaction of novel psychoactive compounds with monoamine transporters is a critical area of research in neuroscience and drug development. These transporters are responsible for the reuptake of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) from the synaptic cleft, thereby regulating neurotransmission. Compounds that inhibit this reuptake process can have significant physiological and psychological effects. The following protocols and data presentation guidelines are designed to facilitate the investigation of this compound's potential effects on these transporters.
Data Presentation
Based on available literature for structurally related 4-alkoxy-substituted phenethylamines, this compound is not expected to be a potent inhibitor of monoamine transporters. One study on a series of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines reported no significant inhibition of monoamine uptake transporters, with IC50 values greater than 10 µM. The following table summarizes the expected low potency.
| Transporter | Compound | IC50 (µM) |
| DAT | This compound | > 10 |
| NET | This compound | > 10 |
| SERT | This compound | > 10 |
Caption: Expected in vitro potency of this compound at human monoamine transporters.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general mechanism of monoamine transporter action and the workflow for an uptake inhibition assay.
Caption: Interaction of this compound with Monoamine Transporters.
Caption: Experimental Workflow for Monoamine Transporter Uptake Assay.
Experimental Protocols
This section provides a detailed protocol for conducting a monoamine transporter uptake inhibition assay using cell lines stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.
Materials and Reagents
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably transfected with hDAT, hNET, or hSERT.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer (Krebs-Ringer-HEPES buffer, KRH): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 5 mM D-glucose, pH 7.4.
-
Test Compound: this compound hydrochloride.
-
Radiolabeled Substrates: [³H]Dopamine for hDAT assays, [³H]Norepinephrine for hNET assays, and [³H]Serotonin for hSERT assays.
-
Reference Inhibitors (for positive controls): GBR-12909 (for DAT), Desipramine (for NET), and Fluoxetine (for SERT).
-
Reagents for Termination and Lysis: Ice-cold assay buffer, 0.1 M NaOH or a suitable lysis buffer.
-
Scintillation Cocktail.
-
96-well cell culture plates.
-
Filtration apparatus and glass fiber filters.
-
Liquid scintillation counter.
Cell Culture
-
Maintain HEK293 cells expressing hDAT, hNET, or hSERT in T-75 flasks with the appropriate cell culture medium at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
For the assay, seed the cells into 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere and grow for 24-48 hours to form a confluent monolayer.
Uptake Inhibition Assay Procedure
-
Preparation of Solutions:
-
Prepare stock solutions of this compound and reference inhibitors in a suitable solvent (e.g., water or DMSO).
-
On the day of the experiment, prepare serial dilutions of the test and reference compounds in assay buffer. The final concentration of the solvent in the assay should be kept low (e.g., <0.1%) to avoid affecting cell viability.
-
Prepare the radiolabeled substrate solution in assay buffer at a concentration close to its Km value for the respective transporter.
-
-
Assay Performance:
-
Aspirate the culture medium from the 96-well plates and wash the cell monolayer once with 100 µL of pre-warmed (37°C) assay buffer.
-
Add 50 µL of the diluted test compound, reference inhibitor, or vehicle (for total uptake control) to the appropriate wells.
-
For determining non-specific uptake, add a high concentration of a known potent inhibitor (e.g., 10 µM GBR-12909 for DAT).
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiate the uptake reaction by adding 50 µL of the radiolabeled substrate solution to each well.
-
Incubate the plate at 37°C for a predetermined time (typically 5-15 minutes, within the linear range of uptake for each transporter).
-
-
Termination and Detection:
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold assay buffer.
-
Alternatively, for suspension cells or synaptosomes, terminate the reaction by rapid filtration through glass fiber filters followed by washing with ice-cold buffer.
-
Lyse the cells by adding 100 µL of 0.1 M NaOH or a suitable lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Transfer the lysate from each well to a scintillation vial.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Quantify the radioactivity in each sample using a liquid scintillation counter.
-
Data Analysis
-
Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of a high concentration of a known inhibitor) from the total uptake (counts in the presence of vehicle).
-
Express the uptake in the presence of the test compound as a percentage of the specific uptake in the control wells (vehicle only).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific substrate uptake) by fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).
Conclusion
The provided application notes and protocols offer a robust framework for the characterization of this compound's interaction with monoamine transporters. While existing data suggests low potency, these detailed methodologies will enable researchers to precisely quantify its inhibitory activity and contribute valuable data to the field of neuropharmacology and drug development.
Application Notes and Protocols for Screening of Monoamine Oxidase (MAO) Inhibitors using 4-Methoxyphenethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidases (MAO) are a family of flavin-containing enzymes, present on the outer mitochondrial membrane, that are crucial for the metabolism of monoamine neurotransmitters and dietary amines.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[2] MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine, while MAO-B has a higher affinity for phenethylamine (B48288) and benzylamine.[1][3] Both enzymes metabolize dopamine.[1][3] The enzymatic activity of MAOs leads to the oxidative deamination of their substrates, producing corresponding aldehydes, ammonia, and hydrogen peroxide (H₂O₂).[4]
Dysregulation of MAO activity has been implicated in a variety of neurological and psychiatric disorders, including depression, Parkinson's disease, and Alzheimer's disease.[5] Consequently, inhibitors of MAO-A and MAO-B are of significant therapeutic interest.[5]
This document provides a detailed protocol for a high-throughput, fluorometric assay to screen for potential inhibitors of MAO-A and MAO-B using 4-Methoxyphenethylamine (4-MPEA) as a substrate. The assay is based on the detection of H₂O₂, a byproduct of the MAO-catalyzed reaction. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorometric probe to produce a highly fluorescent product, which can be measured to determine MAO activity.
Data Presentation
Table 1: Kinetic Parameters of Common MAO Substrates
| Substrate | MAO Isoform | Km (µM) |
| Kynuramine | MAO-A | 44.1 |
| Kynuramine | MAO-B | 90.0 |
| Noradrenaline | MAO-A | ~250 |
| β-Phenylethylamine | MAO-B | Not specified, but high affinity |
| Serotonin | MAO-A | High affinity |
Note: The Km values can vary depending on the experimental conditions.
Table 2: IC₅₀ Values of Known MAO Inhibitors
| Inhibitor | MAO Isoform | IC₅₀ (µM) |
| Clorgyline | MAO-A | ~0.003 - 0.027 |
| Selegiline (Deprenyl) | MAO-B | ~0.007 |
| Toloxatone | MAO-A | 1.78 |
| Wogonin | MAO-A | 6.35 |
| Wogonin | MAO-B | 20.8 |
| 5-hydroxy-2-methyl-chroman-4-one | MAO-A | 13.97 |
| 5-hydroxy-2-methyl-chroman-4-one | MAO-B | 3.23 |
IC₅₀ values are dependent on substrate concentration and other assay conditions.[8][9][10][11]
Experimental Protocols
Principle of the Assay
The screening assay quantifies MAO activity by measuring the production of hydrogen peroxide (H₂O₂), a stoichiometric product of the oxidative deamination of 4-MPEA. The detection of H₂O₂ is achieved using a coupled enzyme reaction. In the presence of horseradish peroxidase (HRP), the H₂O₂ generated reacts with a sensitive, non-fluorescent probe (such as Amplex Red or a similar compound) to produce a highly fluorescent product (resorufin). The increase in fluorescence, measured over time, is directly proportional to the MAO activity. Potential inhibitors will reduce the rate of fluorescence generation.
Materials and Reagents
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound (4-MPEA) hydrochloride
-
Horseradish Peroxidase (HRP)
-
Fluorometric probe (e.g., Amplex® Red, ADHP)
-
Hydrogen peroxide (H₂O₂) for standard curve
-
MAO assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black, flat-bottom microplates
-
Microplate reader with fluorescence detection capabilities (Excitation ~530-560 nm, Emission ~585-590 nm)
Experimental Workflow Diagram
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. arigobio.cn [arigobio.cn]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus [pubmed.ncbi.nlm.nih.gov]
- 7. inhibition ic50 values: Topics by Science.gov [science.gov]
- 8. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of MAO inhibitors on the high-affinity reuptake of biogenic amines in rat subcortical regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
4-Methoxyphenethylamine as a reference standard in forensic toxicology
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Methoxyphenethylamine (4-MPEA) as a reference standard in forensic toxicology. 4-MPEA is a substituted phenethylamine (B48288) that may be encountered in forensic casework, necessitating its accurate identification and quantification. As a certified reference material (CRM), 4-MPEA ensures the traceability and reliability of analytical results.
Introduction
This compound is a compound belonging to the phenethylamine class, which includes a wide range of substances with psychoactive properties. The detection and quantification of such compounds in biological matrices are crucial in forensic investigations. The use of a well-characterized reference standard is fundamental for the validation of analytical methods and the accurate interpretation of toxicological findings. This application note outlines the properties of a 4-MPEA reference standard, provides detailed protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and discusses its potential metabolic pathways and toxicological profile.
Data Presentation
Purity and Characterization of this compound Reference Standard
The purity and characterization of the this compound reference standard are critical for its use in quantitative analysis. The following table summarizes the typical data provided in a Certificate of Analysis for a similar certified reference material, 4-Methoxyamphetamine Hydrochloride, which can be considered representative for 4-MPEA.[1]
| Parameter | Specification |
| Chemical Name | This compound |
| Synonyms | 2-(4-Methoxyphenyl)ethylamine |
| CAS Number | 55-81-2 |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| Purity (HPLC) | ≥98% |
| Identity (¹H-NMR, MS) | Conforms to structure |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO |
| Storage Conditions | -20°C, protected from light |
Analytical Method Validation Parameters
The following tables summarize representative validation parameters for the analysis of phenethylamines, including 4-MPEA, in biological matrices using GC-MS and LC-MS/MS. These values are based on published methods for similar compounds and serve as a guideline for laboratory validation.
Table 1: GC-MS Method Validation in Urine
| Parameter | Typical Performance |
| Linearity Range | 20 - 1000 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantitation (LOQ) | 20 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
| Recovery | > 80% |
Table 2: LC-MS/MS Method Validation in Blood [2][3]
| Parameter | Typical Performance |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | >0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Matrix Effect | < 20% |
| Recovery | > 85% |
Toxicological Data (Illustrative)
| Compound | LD₅₀ (Intraperitoneal, Rat) |
| 3,4-Dimethoxyphenethylamine | 146 mg/kg[4] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Urine
This protocol describes a general procedure for the extraction and analysis of 4-MPEA from urine samples.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of urine, add an internal standard (e.g., this compound-d4).
-
Vortex and centrifuge the sample at 3000 rpm for 10 minutes.
-
Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water and 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0).
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 1 M acetic acid, and then 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (80:20:2 v/v/v).
2. Derivatization
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of ethyl acetate.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized 4-MPEA and internal standard.
Protocol 2: LC-MS/MS Analysis of this compound in Blood
This protocol provides a general method for the analysis of 4-MPEA in blood samples.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of whole blood, add an internal standard (e.g., this compound-d4).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Gas Temperature: 325°C.
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for 4-MPEA and one for the internal standard.
Mandatory Visualizations
Caption: Analytical workflow for the determination of 4-MPEA.
Caption: Putative metabolic pathway of this compound.
References
Application Notes and Protocols: 4-MPEA in Receptor Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-Methoxyphenethylamine (4-MPEA) in receptor binding affinity and functional studies. The information presented is intended to facilitate research into the pharmacological profile of 4-MPEA, with a primary focus on its interaction with the human Trace Amine-Associated Receptor 1 (TAAR1).
Introduction to 4-MPEA
This compound (4-MPEA), also known as O-methyltyramine, is a naturally occurring phenethylamine (B48288) compound found in various plant species and in human urine.[1] Its structural similarity to endogenous trace amines and monoamine neurotransmitters has led to investigations into its pharmacological activity. Research has identified 4-MPEA as a partial agonist at the human Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) that modulates monoaminergic neurotransmission.[1]
Receptor Binding Profile of 4-MPEA
The primary molecular target of 4-MPEA identified to date is the human Trace Amine-Associated Receptor 1 (TAAR1). It also exhibits interactions with other monoaminergic systems, albeit with significantly lower affinity.
Quantitative Receptor Interaction Data for 4-MPEA
| Compound | Target Receptor/Transporter | Species | Assay Type | Parameter | Value (nM) | Notes |
| 4-MPEA | Trace Amine-Associated Receptor 1 (TAAR1) | Human | Functional Assay | EC50 | 5,980 | Partial agonist with Emax of 106%[1] |
| 4-MPEA | Serotonin (B10506) Receptors | Rat | Functional Assay | A2 | 7,940 | Indicates very low affinity[1] |
| 4-MPEA | Dopamine (B1211576) Transporter (DAT) | In vitro | Reuptake Assay | - | - | Very weakly active as a dopamine reuptake inhibitor[1] |
| 4-MPEA | Serotonin Transporter (SERT) | In vitro | Release Assay | - | - | Acts as a serotonin releasing agent[1] |
| 4-MPEA | Norepinephrine (B1679862) Transporter (NET) | In vitro | Release Assay | - | - | Acts as a norepinephrine releasing agent[1] |
Key Signaling Pathway
TAAR1 Signaling Cascade
TAAR1 is predominantly coupled to the Gαs subunit of heterotrimeric G-proteins.[2] Agonist binding, including that of 4-MPEA, initiates a conformational change in the receptor, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including transcription factors like CREB, to modulate gene expression and cellular function.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for TAAR1
This protocol is designed to determine the binding affinity (Ki) of 4-MPEA for the human TAAR1 receptor by measuring its ability to compete with a known high-affinity radioligand.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing human TAAR1 (hTAAR1).
-
Radioligand: A high-affinity TAAR1 radioligand, such as [3H]-(S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine.[2]
-
Test Compound: 4-MPEA.
-
Non-specific Ligand: A high concentration (e.g., 10 µM) of a known unlabeled TAAR1 ligand to determine non-specific binding.[2]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Filtration System: 96-well harvester with glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation:
-
Thaw frozen hTAAR1 cell membrane aliquots on ice.
-
Resuspend the membranes in ice-cold Assay Buffer to a final protein concentration of 10-50 µg per well.[2]
-
-
Assay Plate Setup (96-well plate):
-
Total Binding Wells: Add Assay Buffer, radioligand (at a concentration near its Kd), and Assay Buffer.
-
Non-specific Binding (NSB) Wells: Add Assay Buffer, radioligand, and the non-specific ligand.
-
Test Compound Wells: Add Assay Buffer, radioligand, and varying concentrations of 4-MPEA (e.g., from 10 pM to 100 µM).
-
-
Incubation:
-
Add the prepared membrane suspension to all wells.
-
Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[3]
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times (e.g., 3x) with ice-cold Assay Buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filters.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of 4-MPEA to generate a competition curve and determine the IC50 value (the concentration of 4-MPEA that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Functional Assay (BRET-based)
This protocol describes a functional assay to measure the ability of 4-MPEA to stimulate cAMP production in cells expressing hTAAR1, using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
Cells: HEK293 cells transiently or stably co-expressing hTAAR1 and a cAMP BRET biosensor (e.g., EPAC).[4][5]
-
Cell Culture Medium: As appropriate for HEK293 cells (e.g., DMEM with 10% FBS).
-
Test Compound: 4-MPEA.
-
Reference Agonist: A known TAAR1 full agonist (e.g., β-phenylethylamine) for comparison.
-
BRET Substrate: Coelenterazine (B1669285) h or a suitable analogue.
-
Assay Buffer: PBS or other suitable buffer.
-
Plate Reader: A microplate reader capable of detecting BRET signals.
Procedure:
-
Cell Preparation:
-
Culture the hTAAR1/BRET biosensor expressing cells in appropriate flasks.
-
Harvest the cells and seed them into 96-well white, clear-bottom microplates at an optimized density.[5]
-
Allow cells to adhere and grow overnight.
-
-
Assay Protocol:
-
Wash the cells with Assay Buffer.
-
Add the BRET substrate (e.g., coelenterazine h) to each well and incubate in the dark to allow substrate uptake.
-
Place the plate in the BRET-capable plate reader.
-
Establish a baseline reading of the BRET signal.
-
Add varying concentrations of 4-MPEA or the reference agonist to the wells.
-
Immediately begin kinetic readings of the BRET signal for a defined period (e.g., 15-30 minutes). An increase in intracellular cAMP will lead to a change (typically a decrease) in the BRET ratio.[5]
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission) for each time point and concentration.
-
Normalize the data to the baseline reading.
-
Plot the change in BRET ratio against the log concentration of 4-MPEA to generate a dose-response curve.
-
Fit the curve using a non-linear regression model (e.g., three-parameter logistic equation) to determine the EC50 (potency) and Emax (efficacy) of 4-MPEA.
-
Conclusion
The provided application notes and protocols offer a framework for the detailed investigation of 4-MPEA's interaction with TAAR1 and other relevant targets. Accurate determination of both binding affinity (Ki) and functional potency (EC50) is crucial for a comprehensive pharmacological characterization. By employing these standardized methods, researchers can generate reliable and reproducible data to further elucidate the therapeutic potential and mechanism of action of 4-MPEA and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. BRET approaches to characterize dopamine and TAAR1 receptor pharmacology and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
Application Notes and Protocols for Studying TAAR1 Signaling with 4-Methoxyphenethylamine as a Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that has emerged as a significant target for therapeutic intervention in a range of neuropsychiatric disorders.[1][2] It is activated by endogenous trace amines, such as β-phenylethylamine (β-PEA) and tyramine, as well as by various synthetic compounds, including amphetamines.[3][4] TAAR1 activation modulates dopaminergic, serotonergic, and glutamatergic neurotransmission, making it a key area of interest for drug discovery.[5] 4-Methoxyphenethylamine is a phenethylamine (B48288) derivative and a putative ligand for TAAR1. These application notes provide a framework for investigating its interaction with and signaling through TAAR1.
While specific binding affinity (Ki) and functional potency (EC50) data for this compound at TAAR1 are not extensively reported in publicly available literature, the protocols outlined herein provide the methodologies to determine these values and characterize the resulting signaling cascades. For comparative purposes, data for well-characterized TAAR1 agonists are provided.
TAAR1 Signaling Pathways
TAAR1 is known to couple to multiple G protein subtypes, leading to the activation of several downstream signaling cascades. The primary pathway involves the Gαs protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[6] However, evidence also supports coupling to Gαq and Gα13 proteins, as well as G protein-independent signaling through β-arrestin.[2][7]
Activation of these pathways leads to the modulation of downstream effectors such as Protein Kinase A (PKA), Protein Kinase C (PKC), RhoA, and the phosphorylation of transcription factors like CREB and kinases like ERK1/2.[4][8][9] This complex signaling network allows TAAR1 to exert a wide range of modulatory effects on cellular function.
Quantitative Data for TAAR1 Agonists
The following table summarizes binding affinity and functional potency data for several well-characterized TAAR1 agonists. These values can serve as a benchmark when determining the pharmacological profile of this compound.
| Compound | Species | Assay Type | Value | Reference |
| β-Phenylethylamine (β-PEA) | Human | cAMP | EC50: ~100-500 nM | [4] |
| Tyramine | Human | cAMP | EC50: ~500-1000 nM | [1] |
| RO5166017 | Human | Binding (Ki) | 31 ± 4 nM | [10] |
| RO5166017 | Human | cAMP (EC50) | 26 ± 12 nM | [10] |
| RO5263397 | Human | cAMP (Emax) | 84% (Partial Agonist) | [11] |
| Methamphetamine | Human | cAMP (EC50) | Micromolar range | [3] |
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for TAAR1 by measuring its ability to compete with a radiolabeled ligand.
References
- 1. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAAR1 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The Case for TAAR1 as a Modulator of Central Nervous System Function [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trace amine-associated receptor gene polymorphism increases drug craving in individuals with methamphetamine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxyphenethylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Methoxyphenethylamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent and effective routes for synthesizing this compound are:
-
Reduction of 4-Methoxyphenylacetonitrile (B141487): This two-step route involves the synthesis of the nitrile intermediate from a 4-methoxybenzyl halide, followed by its reduction to the primary amine.
-
Reduction of 4-Methoxy-β-nitrostyrene: This route starts with the condensation of 4-methoxybenzaldehyde (B44291) and nitromethane (B149229) to form 4-methoxy-β-nitrostyrene, which is then reduced to the target amine. This method can achieve very high yields.[1]
-
Reductive Amination via the Leuckart Reaction: This classic method involves heating a ketone, such as 4-methoxyphenylacetone, with ammonium (B1175870) formate (B1220265) or formamide (B127407) to produce the corresponding amine.[2][3]
Q2: Which synthetic route generally provides the highest yield?
A2: The reduction of 4-methoxy-β-nitrostyrene using activated zinc powder and hydrochloric acid has been reported to produce yields as high as 91.3%.[1] However, the overall yield will also depend on the efficiency of the initial nitrostyrene (B7858105) synthesis. The reduction of 4-methoxyphenylacetonitrile is also a high-yielding route, with the final reduction step being critical for overall efficiency.
Q3: What are the primary safety concerns when synthesizing this compound?
A3: Key safety considerations include:
-
Use of Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a common reducing agent for the nitrile route. It is highly pyrophoric and reacts violently with water. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere with anhydrous solvents.[4][5]
-
Cyanide Salts: The synthesis of the nitrile intermediate often uses sodium or potassium cyanide, which are highly toxic.[6] These should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
-
Strong Acids: Routes involving zinc reduction or the Ritter reaction use strong acids like concentrated hydrochloric or sulfuric acid, which are highly corrosive.[1][7][8]
Q4: How can I purify the final this compound product?
A4: The most common purification method is an acid-base extraction. The final reaction mixture is typically made basic to deprotonate the amine, allowing it to be extracted into an organic solvent. The organic layers are then combined, washed, dried, and the solvent is evaporated. For higher purity, the resulting oil or solid can be further purified by vacuum distillation or by converting the amine into a crystalline salt (e.g., hydrochloride), which can be recrystallized.
Troubleshooting Guides
This section addresses specific issues that may arise during key synthetic pathways.
Route 1: Reduction of 4-Methoxyphenylacetonitrile
Q: My yield is low when reducing 4-methoxyphenylacetonitrile with LiAlH₄. What went wrong?
A: Low yields in LiAlH₄ reductions are common and can usually be attributed to several factors.[9]
-
Poor Quality of LiAlH₄: The reagent degrades upon exposure to moisture. Use freshly opened LiAlH₄ or a standardized solution.
-
Wet Solvents or Glassware: Any moisture will consume the reagent. Ensure all solvents (like THF or diethyl ether) are anhydrous and glassware is oven-dried.[4]
-
Incomplete Reaction: The reaction may require prolonged reflux. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Difficult Work-up: The aluminum salts formed during the work-up can trap the product, leading to significant losses.[9] The Fieser method (sequential addition of water, then NaOH solution) is a standard procedure designed to precipitate granular aluminum salts that are easier to filter.[8]
Q: I am observing significant side-product formation during the catalytic hydrogenation of 4-methoxyphenylacetonitrile. How can I prevent this?
A: A common side reaction during the hydrogenation of benzyl-type nitriles is hydrogenolysis, which cleaves the C-C bond between the aromatic ring and the cyano group, leading to the formation of p-methoxytoluene.[10]
-
Catalyst Choice: The choice of catalyst and support can influence the extent of hydrogenolysis.
-
Reaction Conditions: Harsh conditions (high temperature and pressure) can promote hydrogenolysis.[10] Try running the reaction under milder conditions.
-
Acidic Additives: The presence of an acid additive can sometimes improve selectivity for the primary amine.[10]
Route 2: Reduction of 4-Methoxy-β-nitrostyrene with Zn/HCl
Q: My yield is low, and the reaction mixture remains yellow after the Zn/HCl reduction. What is the issue?
A: A persistent yellow color indicates the presence of unreacted nitrostyrene. The success of this reaction is highly dependent on specific reaction parameters.[6][11]
-
Rate of Zinc Addition: This is a critical factor. The addition should be slow and controlled to manage the exothermic reaction.[6]
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (ideally between 0-10°C) is crucial to prevent side reactions and decomposition.[11][12][13] Higher temperatures can also lead to dehalogenation if halogenated precursors are used.[12]
-
Zinc Quality and Amount: Use fine zinc dust to maximize surface area. A significant excess of zinc (at least 4g per 1g of nitrostyrene) is recommended to drive the reaction to completion.[6] Activating the zinc with HCl beforehand can improve reactivity.[1]
-
Acid Concentration: A sufficient concentration of hydrochloric acid is necessary to dissolve the zinc and facilitate the reduction.
Q: The work-up of my Zn/HCl reduction is difficult, forming a thick precipitate. How can I improve product isolation?
A: The addition of a strong base (like NaOH) during work-up precipitates large amounts of zinc hydroxide (B78521) (Zn(OH)₂), which can trap the product.
-
Slow Basification: Add the basic solution slowly to the chilled reaction mixture with vigorous stirring. This helps to form a more manageable precipitate.
-
Solvent Choice: Performing the basification in the presence of an immiscible organic solvent can help extract the product as it is freed.
-
Filtration: It may be necessary to filter the entire mixture through a pad of Celite to remove the zinc salts before performing a liquid-liquid extraction.
Data Presentation
Table 1: Comparison of Yields for this compound Synthesis Routes
| Starting Material | Key Reagents | Reported Yield | Reference |
|---|---|---|---|
| 4-Methoxy-β-nitrostyrene | Activated Zn powder, HCl | 91.3% | [1] |
| 4-Methoxyphenylacetonitrile | LiAlH₄ | Variable (highly dependent on work-up) | [5][9] |
| 4-Methoxyphenylacetonitrile | Catalytic Hydrogenation (e.g., Pd/C) | Variable (side products possible) | [10] |
| 4-Methoxyphenylacetone | Ammonium Formate (Leuckart) | 40-80% (general range for Leuckart) | [1][14] |
| 4-Methoxybenzyl Chloride | NaCN, Acetone (B3395972) (for nitrile synthesis) | 80% (for nitrile intermediate) |[6] |
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxyphenylacetonitrile from 4-Methoxybenzyl Chloride
This protocol is adapted from PrepChem.[6]
-
Setup: In a 2-liter two-necked flask equipped with a mechanical stirrer and a reflux condenser (protected by a calcium chloride tube), add 1 mole of 4-methoxybenzyl chloride, 1.5 moles of finely powdered and dried sodium cyanide, 0.05 moles of sodium iodide, and 500 mL of anhydrous acetone.
-
Reaction: Heat the mixture to reflux with vigorous stirring and maintain for 20 hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter the solid sodium chloride by suction and wash the salt with 200 mL of acetone.
-
Isolation: Combine the filtrates and distill off the acetone under reduced pressure.
-
Purification: The residue is purified by vacuum distillation (boiling point 94°C at 0.4 mmHg) to yield 4-methoxyphenylacetonitrile. The expected yield is approximately 80%.[6]
Protocol 2: High-Yield Synthesis of this compound from 4-Methoxy-β-nitrostyrene
This protocol is based on the method described in patent CN102976958A.[1]
-
Activation of Zinc: In a suitable reactor, add 64.9g (1.0 mol) of zinc powder. Add aqueous hydrochloric acid (10-30 wt%) until the zinc powder is covered. Stir, allow to stand for 0.5-1 hour, then filter to obtain activated zinc powder.
-
Setup: To a reactor, add the activated zinc powder, 200 mL of methanol, and 9g (0.05 mol) of 4-methoxy-β-nitrostyrene.
-
Reduction: Cool the mixture to 0-5°C. Slowly add 320 mL of 30 wt% aqueous hydrochloric acid while maintaining the temperature.
-
Reaction: After the addition is complete, warm the mixture to 40-50°C and stir for 2-2.5 hours. Then, increase the temperature to 52-55°C and continue stirring for another 2-2.5 hours.
-
Work-up: After the reaction, filter to remove any remaining solids. Extract the filtrate with chloroform (B151607). Adjust the aqueous layer to pH 9.0 with a saturated sodium bicarbonate solution and extract again with chloroform.
-
Isolation: Combine all chloroform extracts, wash with saturated aqueous NaCl solution, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the chloroform by distillation. The final product is obtained by vacuum distillation, collecting the fraction at 86-88°C / 3-5 mmHg. The reported yield is 91.3%.[1]
Visualizations
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. Workup [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Sciencemadness Discussion Board - Troubleshooting Zn/HCl reduction of nitrostyrenes - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. Sciencemadness Discussion Board - Zinc reduction for 2C-H from nitrostyrene - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. scispace.com [scispace.com]
Technical Support Center: Synthesis of 4-Methoxyphenethylamine (4-MPEA)
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the synthesis of 4-Methoxyphenethylamine (4-MPEA).
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 4-MPEA?
The most frequently utilized precursors for the synthesis of 4-MPEA are 4-methoxyphenylacetonitrile (B141487), 4-methoxyphenylacetic acid, and 4-methoxybenzaldehyde. The choice of starting material often depends on the desired scale of the reaction, available reagents, and the specific synthetic route being employed.
Q2: Which reduction method is preferred for converting 4-methoxyphenylacetonitrile to 4-MPEA?
The reduction of 4-methoxyphenylacetonitrile is a common and effective method for synthesizing 4-MPEA. Several reducing agents can be used, with the choice often depending on factors like yield, safety, and cost. Lithium aluminum hydride (LiAlH4) is a powerful and frequently used reducing agent for this conversion. Other options include catalytic hydrogenation.
Q3: What are the typical yields for 4-MPEA synthesis?
The expected yield of 4-MPEA can vary significantly based on the chosen synthetic route and the optimization of reaction conditions. For instance, the reduction of 4-methoxyphenylacetonitrile with LiAlH4 can achieve high yields, often in the range of 80-95%, when performed under optimal conditions.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 4-MPEA and provides systematic approaches to resolving them.
Issue 1: Low Reaction Yield
A lower than expected yield is a frequent problem. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Extend the reaction time. - Increase the reaction temperature moderately. - Ensure efficient stirring to improve mass transfer. |
| Degradation of Reagents | - Use fresh, high-purity starting materials and reagents. - Ensure reagents are stored under the recommended conditions (e.g., anhydrous conditions for LiAlH4). |
| Suboptimal Reagent Stoichiometry | - Carefully control the molar ratios of reactants and catalysts. - Perform small-scale trial reactions to determine the optimal stoichiometry. |
| Losses During Work-up | - Optimize the extraction procedure, including the choice of solvent and the number of extractions. - Ensure complete precipitation or crystallization of the product. |
Issue 2: Presence of Impurities in the Final Product
Impurities can arise from side reactions or incomplete reactions.
| Potential Impurity | Possible Cause | Suggested Solution |
| Unreacted Starting Material | Incomplete reaction. | - See solutions for "Incomplete Reaction" under "Low Reaction Yield". - Purify the final product using techniques like column chromatography or recrystallization. |
| Side-products from Over-reduction | Reaction conditions are too harsh. | - Lower the reaction temperature. - Reduce the amount of reducing agent used. - Monitor the reaction progress closely using techniques like TLC or GC-MS. |
| Solvent-related Impurities | The solvent used is not of sufficient purity or is reacting with the reagents. | - Use high-purity, anhydrous solvents. - Ensure the chosen solvent is inert under the reaction conditions. |
Experimental Protocols
Protocol 1: Synthesis of 4-MPEA via Reduction of 4-Methoxyphenylacetonitrile with LiAlH4
This protocol details a common method for the synthesis of 4-MPEA.
Materials:
-
4-methoxyphenylacetonitrile
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Sulfuric acid (H2SO4)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Standard laboratory glassware and safety equipment
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, suspend LiAlH4 in anhydrous diethyl ether or THF.
-
Dissolve 4-methoxyphenylacetonitrile in the same anhydrous solvent and add it dropwise to the LiAlH4 suspension via the dropping funnel, maintaining a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH4 by the slow, dropwise addition of water, followed by a 15% NaOH solution, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with the reaction solvent.
-
Combine the filtrate and washes, and dry the organic layer over an anhydrous salt (e.g., Na2SO4).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 4-MPEA by vacuum distillation or recrystallization.
Visualizations
Experimental Workflow for 4-MPEA Synthesis
Caption: Workflow for the synthesis of 4-MPEA.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield.
Technical Support Center: Purification of Crude 4-Methoxyphenethylamine by Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification of crude 4-Methoxyphenethylamine using chromatography. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and a complete experimental protocol to address common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the chromatographic purification of this compound in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing) and Low Recovery
-
Question: My this compound is showing significant peak tailing on my silica (B1680970) gel column, and the recovery is lower than expected. What is causing this and how can I resolve it?
-
Answer: This is a frequent issue when purifying basic compounds like phenethylamines on standard silica gel. The root cause is the acidic nature of the silanol (B1196071) groups (Si-OH) on the silica surface, which strongly interact with the basic amine functionality of your compound. This interaction leads to strong adsorption, resulting in poor peak shape, tailing, and in some cases, irreversible binding to the column, which causes low recovery.
Here are several strategies to mitigate this problem:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent. This modifier will neutralize the acidic silanol groups, thus preventing their interaction with your amine.
-
Triethylamine (B128534) (TEA): Add 0.5-2% (v/v) of triethylamine to your mobile phase. This is a widely used and effective method for improving the chromatography of basic compounds.
-
Ammonia (B1221849): A solution of methanol (B129727) saturated with ammonia can be used as a polar component of the mobile phase. For instance, a mobile phase of dichloromethane (B109758):methanol:ammonium hydroxide (B78521) (e.g., 90:9:1) can be very effective for polar amines.
-
-
Alternative Stationary Phases: If modifying the mobile phase does not yield the desired results, consider using an alternative, less acidic stationary phase.
-
Neutral or Basic Alumina (B75360): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanols and provides a more inert surface for basic compounds, often leading to significantly improved peak shape.
-
-
Issue 2: The Compound is Not Eluting from the Column
-
Question: I've loaded my crude this compound onto the column, but it doesn't seem to be eluting, even with a relatively polar solvent system. What should I do?
-
Answer: This issue is also likely due to the strong interaction with the silica gel. If your compound is "stuck" at the top of the column, here are the steps to take:
-
Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate (B1210297) system, you can increase the percentage of ethyl acetate or switch to a more polar system like dichloromethane/methanol.
-
Add a Basic Modifier: As mentioned previously, adding triethylamine or ammonia to your eluent can help to displace the amine from the acidic sites on the silica gel and allow it to elute.
-
Check for Compound Degradation: It is possible that your compound is not stable on silica gel. To test for this, you can perform a simple stability test. Dissolve a small amount of your crude product in a solvent, spot it on a TLC plate, and then add a small amount of silica gel to the solution. After stirring for a short period, spot the solution again next to the original spot. If new spots appear or the original spot diminishes, your compound is likely degrading on the silica. In this case, switching to a less acidic stationary phase like neutral alumina is recommended.
-
Issue 3: Co-elution with Impurities
-
Question: I am having trouble separating my this compound from a close-running impurity. How can I improve the separation?
-
Answer: Achieving good separation between compounds with similar polarities can be challenging. Here are some strategies to improve resolution:
-
Optimize the Solvent System: The key to good separation is finding a solvent system that provides a significant difference in the retention factors (Rf) of your product and the impurity.
-
Systematic Solvent Screening: Use thin-layer chromatography (TLC) to test a variety of solvent systems with different polarities and selectivities. Try different combinations of non-polar solvents (e.g., hexane, toluene) and polar solvents (e.g., ethyl acetate, dichloromethane, acetone, methanol).
-
Fine-tune the Solvent Ratio: Once you have identified a promising solvent system, carefully adjust the ratio of the solvents to maximize the separation between the spots on the TLC plate. An ideal Rf value for the target compound is typically between 0.2 and 0.4 for good separation on a column.
-
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can often provide better resolution for complex mixtures.
-
Column Dimensions: Using a longer and narrower column can improve separation efficiency.
-
Sample Loading: Ensure you are not overloading the column. The amount of crude material should typically be 1-5% of the weight of the stationary phase. Also, load the sample in a minimal amount of solvent to ensure a narrow starting band.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent system for the purification of this compound on silica gel?
-
A1: A good starting point for TLC analysis is a mixture of dichloromethane and methanol (e.g., 95:5), often with the addition of 1% triethylamine. You can then adjust the ratio to achieve an Rf value for your product in the range of 0.2-0.4. Another common system to try is ethyl acetate/hexane with 1% triethylamine.
-
-
Q2: How much silica gel should I use for my column?
-
A2: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 50:1 for good separation. For very difficult separations, this ratio can be increased to 100:1.
-
-
Q3: Should I use wet or dry loading for my sample?
-
A3: Both methods can be effective.
-
Wet loading: Dissolve your crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent and carefully apply it to the top of the column. This is a quick and common method.
-
Dry loading: If your compound is not very soluble in the initial mobile phase, you can pre-adsorb it onto a small amount of silica gel. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder is then carefully added to the top of the column. Dry loading often results in better separation as it ensures a very narrow starting band.
-
-
-
Q4: How can I visualize the spots on the TLC plate if they are not colored?
-
A4: this compound and many organic compounds are not visible to the naked eye on a TLC plate. You can visualize the spots using a UV lamp (at 254 nm), as aromatic compounds will absorb UV light and appear as dark spots on a fluorescent TLC plate. Alternatively, you can use a staining solution such as ninhydrin (B49086) (for primary amines, which will appear as a purple spot) or a general-purpose stain like potassium permanganate.
-
Experimental Protocol: Flash Column Chromatography of Crude this compound
This protocol details a standard procedure for the purification of crude this compound using flash column chromatography on silica gel.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA), Hexane, Ethyl Acetate
-
Glass chromatography column with a stopcock
-
Sand (washed)
-
Cotton or glass wool
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp
-
Collection tubes
-
Rotary evaporator
2. Procedure:
-
Step 1: TLC Analysis and Solvent System Selection
-
Prepare a stock solution of your crude this compound in a suitable solvent (e.g., DCM).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a solvent system. Start with a mixture of DCM:MeOH:TEA (95:5:1).
-
Adjust the solvent polarity to achieve an Rf value for the main product spot between 0.2 and 0.4. If the spot is too low, increase the proportion of methanol. If it is too high, decrease it.
-
Record the optimal solvent system.
-
-
Step 2: Column Packing
-
Insert a small plug of cotton or glass wool into the bottom of the chromatography column.
-
Add a thin layer of sand (about 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent you plan to use (e.g., DCM with 1% TEA). The amount of silica should be about 30-50 times the weight of your crude product.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Carefully add a thin layer of sand (about 1 cm) on top of the silica gel to prevent disturbance during sample and eluent addition.
-
-
Step 3: Sample Loading (Dry Loading Method)
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like DCM.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
-
Step 4: Elution and Fraction Collection
-
Carefully add the eluent to the column. Start with a less polar solvent system if you are running a gradient.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (flash chromatography).
-
Collect the eluate in fractions (e.g., 10-20 mL per tube).
-
If using a gradient, gradually increase the polarity of the eluent as the chromatography progresses.
-
-
Step 5: Monitoring the Separation
-
Monitor the separation by spotting samples from the collected fractions onto TLC plates.
-
Develop the TLC plates in the same solvent system used for the initial analysis.
-
Visualize the spots under a UV lamp.
-
Identify the fractions containing the pure this compound.
-
-
Step 6: Isolation of the Purified Product
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as an oil or solid.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS).
-
Data Presentation
Table 1: Recommended Solvent Systems for TLC Analysis of this compound on Silica Gel
| Solvent System (v/v/v) | Typical Rf Value | Notes |
| Dichloromethane:Methanol:Triethylamine (95:5:1) | ~0.35 | A good starting point for most purifications. |
| Ethyl Acetate:Hexane:Triethylamine (50:50:1) | ~0.30 | Offers different selectivity compared to DCM/MeOH. |
| Dichloromethane:Methanol:Ammonium Hydroxide (90:9:1) | ~0.40 | Effective for more polar impurities. |
| Toluene:Acetone:Triethylamine (70:30:1) | ~0.25 | Can provide better separation for certain impurities. |
Table 2: Expected Outcome of Purification
| Parameter | Expected Value |
| Yield | 70-90% |
| Purity (post-chromatography) | >98% |
| Appearance | Colorless to pale yellow oil |
Visualization
Caption: Experimental workflow for the purification of crude this compound.
Technical Support Center: Recrystallization of 4-Methoxyphenethylamine Salts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 4-Methoxyphenethylamine salts.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound salts in a question-and-answer format.
Q1: My this compound salt is "oiling out" instead of crystallizing. What is happening and how can I fix it?
A1: "Oiling out" occurs when the solid melts and forms a liquid phase before it dissolves in the solvent, or when it precipitates from the solution as a liquid rather than a solid. This is often due to the melting point of your compound being lower than the boiling point of the solvent, or the presence of significant impurities which lower the melting point of the mixture. Here are several strategies to resolve this issue:
-
Increase Solvent Volume: Add more of the hot recrystallization solvent. This can help to fully dissolve the oil and, upon cooling, may promote crystallization.
-
Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling can favor oil formation.
-
Use a Seed Crystal: Introduce a small, pure crystal of your this compound salt to the cooled solution. This provides a nucleation site for crystal growth. You can obtain a seed crystal by dissolving a small amount of the crude material in a minimal amount of hot solvent in a separate small test tube and allowing it to evaporate rapidly.
-
Lower the Temperature of Dissolution: If possible, use a solvent that will dissolve your compound at a temperature below its melting point. This may involve selecting a different solvent or using a mixed solvent system.
-
Re-dissolve and Re-cool: If an oil has formed, try reheating the solution until the oil redissolves completely. Then, allow it to cool more slowly, perhaps with vigorous stirring, which can sometimes encourage crystallization.
Q2: Crystal formation is not occurring, even after the solution has cooled. What steps can I take to induce crystallization?
A2: A lack of crystal formation is usually due to either the solution not being saturated or the nucleation process being inhibited. Here are some techniques to try:
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Introduce a Seed Crystal: As mentioned previously, a seed crystal is a very effective way to initiate crystallization.
-
Reduce the Volume of Solvent: If the solution is not saturated, you can gently heat it to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to precipitate out too quickly. After reducing the volume, allow the solution to cool again.
-
Use an Ice Bath: If crystals do not form at room temperature, place the flask in an ice bath to further decrease the solubility of your compound.
-
Try a Different Solvent or a Mixed Solvent System: Your chosen solvent may not be ideal. A good recrystallization solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures. If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble, and the two solvents are miscible) can be employed.
Q3: The yield of my recrystallized this compound salt is very low. What are the potential causes and how can I improve it?
A3: A low yield can be attributed to several factors throughout the recrystallization process:
-
Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product. This results in a significant portion of your compound remaining in the mother liquor after cooling. Use the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), crystals can form on the filter paper and in the funnel, leading to loss of product. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize the amount of product that crystallizes out of solution.
-
Washing with Too Much Cold Solvent: While washing the collected crystals is necessary to remove impurities, using too much cold solvent can dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.
Q4: The crystals I obtained are colored, but the pure compound should be white. How can I remove colored impurities?
A4: Colored impurities can often be removed by treating the hot solution with activated charcoal.
-
After dissolving your crude this compound salt in the hot solvent, remove the flask from the heat source.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution.
-
Swirl the flask and gently reheat the solution for a few minutes.
-
Perform a hot filtration to remove the activated charcoal, which will have adsorbed the colored impurities.
-
Allow the colorless filtrate to cool and crystallize as usual.
Caution: Do not add activated charcoal to a boiling solution, as this can cause it to boil over violently.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing this compound salts?
A1: As this compound salts are polar ionic compounds, polar solvents are the most suitable for recrystallization. Good starting points include:
-
Alcohols: Ethanol (B145695) and isopropanol (B130326) are often effective.
-
Water: Due to the high polarity of water, it can be a good solvent, but sometimes the solubility is too high even at low temperatures, leading to poor recovery.
-
Mixed Solvent Systems: A mixture of a polar solvent in which the salt is soluble (like ethanol or methanol) and a less polar or non-polar solvent in which it is insoluble (like diethyl ether or hexane) can be very effective. The two solvents must be miscible.
Q2: How do I perform a two-solvent recrystallization for a this compound salt?
A2: In a two-solvent recrystallization:
-
Dissolve the crude salt in the minimum amount of the hot "good" solvent (the one in which it is soluble).
-
While the solution is still hot, add the "bad" solvent (the one in which it is insoluble) dropwise until you observe persistent cloudiness (turbidity).
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to induce crystallization.
Q3: What is the expected crystal shape (habit) for this compound salts?
A3: The crystal habit can vary depending on the specific salt and the recrystallization conditions. For phenethylamine (B48288) hydrochlorides, common crystal morphologies include needles and plates. Slower cooling rates tend to favor the formation of larger, more well-defined crystals.
Data Presentation
| Solvent System | Expected Solubility at Room Temperature (20-25°C) | Expected Solubility at Elevated Temperatures | Suitability for Recrystallization |
| Water | High | Very High | Fair (Potential for low recovery) |
| Ethanol | Moderate | High | Good |
| Isopropanol | Low to Moderate | High | Very Good |
| Acetone | Low | Moderate | Potentially Good |
| Ethyl Acetate | Very Low | Low | Poor (May be useful as an anti-solvent) |
| Hexane | Insoluble | Insoluble | Good as an anti-solvent |
| Ethanol/Water | Variable | High | Good (Adjust ratio for optimal results) |
| Ethanol/Diethyl Ether | Variable | High | Good (Adjust ratio for optimal results) |
Note: The ideal recrystallization solvent will show a large difference in solubility between hot and cold conditions.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound Hydrochloride
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., isopropanol).
-
Dissolution: Place the crude this compound HCl in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat gently for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: Two-Solvent Recrystallization of this compound Hydrochloride
-
Solvent System Selection: Choose a solvent pair where the compound is soluble in one (e.g., ethanol) and insoluble in the other (e.g., diethyl ether), and the two solvents are miscible.
-
Dissolution: Dissolve the crude salt in the minimum amount of the hot "good" solvent (ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (diethyl ether) dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent (ethanol) until the solution is clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent protocol, using an ice-cold mixture of the two solvents for washing.
Mandatory Visualization
Caption: General workflow for the recrystallization of this compound salts.
troubleshooting common issues in 4-MPEA synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-Methoxyphenethylamine (4-MPEA). The information is presented in a question-and-answer format to directly address specific challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 4-MPEA?
A1: The two most common and well-established laboratory-scale synthetic routes to 4-MPEA are:
-
Reduction of 4-methoxyphenylacetonitrile (B141487): This method involves the reduction of the nitrile group of 4-methoxyphenylacetonitrile to a primary amine.
-
Reductive amination of 4-methoxyphenylacetaldehyde: This route involves the reaction of 4-methoxyphenylacetaldehyde with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the target amine.
Troubleshooting Guide: Reduction of 4-Methoxyphenylacetonitrile
This section addresses common issues when synthesizing 4-MPEA via the reduction of 4-methoxyphenylacetonitrile.
Q2: I am experiencing low yields in the reduction of 4-methoxyphenylacetonitrile. What are the potential causes and solutions?
A2: Low yields in this reduction can stem from several factors related to the choice of reducing agent, reaction conditions, and workup procedure.
Common Causes and Solutions:
| Cause | Recommended Solutions |
| Incomplete Reaction | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure completion. - Increase reaction temperature: For catalytic hydrogenation, a moderate increase in temperature can enhance the reaction rate. For LiAlH₄ reductions, ensure the reaction reaches the recommended temperature. - Increase reagent stoichiometry: Use a larger excess of the reducing agent. For catalytic hydrogenation, ensure sufficient catalyst loading. |
| Catalyst Inactivity (for Catalytic Hydrogenation) | - Use fresh catalyst: Catalysts, especially pyrophoric ones like Raney Nickel, can lose activity over time. - Ensure proper activation: Follow the specific activation procedure for your chosen catalyst. - Check for catalyst poisons: Sulfur-containing compounds and other impurities in the starting material or solvent can poison the catalyst. Purify the starting nitrile if necessary. |
| Side Reactions | - Hydrogenolysis: In catalytic hydrogenation, over-reduction can lead to the cleavage of the methoxy (B1213986) group or the formation of ethylbenzene. Using a milder catalyst (e.g., Palladium on Carbon) and optimizing temperature and pressure can minimize this. - Formation of secondary and tertiary amines: This can be an issue in catalytic hydrogenation. The addition of ammonia or ammonium (B1175870) hydroxide (B78521) to the reaction mixture can help suppress the formation of these byproducts.[1] |
| Product Loss During Workup | - Incomplete extraction: 4-MPEA is a basic compound. Ensure the aqueous layer is sufficiently basified (pH > 12) before extraction with an organic solvent to maximize the recovery of the free amine. - Emulsion formation: If an emulsion forms during extraction, adding a small amount of brine or filtering the mixture through celite can help break it. - Improper quenching of LiAlH₄: A violent or uncontrolled quench can lead to product degradation. Follow a careful, dropwise addition of water and/or a dilute base at a low temperature. |
Experimental Workflow for Nitrile Reduction
Caption: Workflow for the synthesis of 4-MPEA via nitrile reduction.
Troubleshooting Guide: Reductive Amination of 4-Methoxyphenylacetaldehyde
This section provides guidance for troubleshooting the synthesis of 4-MPEA from 4-methoxyphenylacetaldehyde.
Q3: My reductive amination reaction is giving a poor yield of 4-MPEA. What are the common pitfalls?
A3: Low yields in reductive amination are often due to issues with imine formation, premature reduction of the aldehyde, or inappropriate reaction conditions.
Common Causes and Solutions:
| Cause | Recommended Solutions |
| Inefficient Imine Formation | - Control of pH: Imine formation is typically favored under mildly acidic conditions (pH 4-6). However, for direct reductive amination with ammonia, this is less of a concern. - Removal of water: The formation of an imine from an aldehyde and an amine is an equilibrium reaction that produces water. While not always necessary, in some cases, the use of a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards the imine. |
| Premature Reduction of the Aldehyde | - Choice of reducing agent: A common issue is the reduction of the starting aldehyde to 4-methoxyphenylethanol before it can react with the ammonia source to form the imine. Using a milder or more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can mitigate this, as they are less reactive towards aldehydes and ketones compared to imines. |
| Side Reactions | - Aldol condensation of the aldehyde: Under basic or acidic conditions, the starting aldehyde can undergo self-condensation. Maintaining a neutral to slightly acidic pH and controlling the temperature can minimize this. - Over-alkylation: While less common with ammonia, the formation of secondary and tertiary amines can occur. Using a large excess of the ammonia source can help to favor the formation of the primary amine. |
| Instability of the Aldehyde | - Freshness of the starting material: 4-Methoxyphenylacetaldehyde can be prone to oxidation or polymerization upon storage. It is advisable to use freshly prepared or purified aldehyde for the best results. |
Logical Troubleshooting Flow for Reductive Amination
Caption: Troubleshooting logic for low yields in reductive amination.
Data Presentation
Table 1: Comparison of Common Reducing Agents for 4-Methoxyphenylacetonitrile Reduction
| Reducing Agent | Typical Solvent | Temperature (°C) | Reported Yield Range (%) | Key Considerations |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | 0 to reflux | 70-90 | Highly reactive, requires anhydrous conditions and careful quenching. Reduces a wide range of functional groups. |
| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Ethanol, Methanol (B129727) (often with NH₃) | 25-100 | 60-85 | Requires specialized high-pressure equipment. Catalyst can be pyrophoric. Potential for side reactions like hydrogenolysis. |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Ethanol, Methanol | 25-80 | 65-88 | Generally milder than Raney Ni. Less prone to over-reduction. |
Yields are approximate and can vary significantly based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of 4-MPEA via LiAlH₄ Reduction of 4-Methoxyphenylacetonitrile
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) at 0 °C (ice bath).
-
Starting Material Addition: A solution of 4-methoxyphenylacetonitrile in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for a specified time (typically 2-4 hours), monitoring the reaction progress by TLC.
-
Quenching: The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding water dropwise, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This is an exothermic process and should be done with caution.
-
Workup: The resulting granular precipitate is filtered off and washed with the solvent. The combined filtrate is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: The solvent is removed under reduced pressure, and the crude 4-MPEA is purified by vacuum distillation or column chromatography.
Protocol 2: Synthesis of 4-MPEA via Reductive Amination of 4-Methoxyphenylacetaldehyde
-
Setup: A round-bottom flask is charged with 4-methoxyphenylacetaldehyde and a suitable solvent (e.g., methanol).
-
Ammonia Source: An excess of an ammonia source (e.g., a solution of ammonia in methanol or ammonium acetate) is added to the flask.
-
Imine Formation: The mixture is stirred at room temperature for a period to allow for the formation of the intermediate imine.
-
Reduction: A solution of the reducing agent (e.g., sodium borohydride (B1222165) or sodium cyanoborohydride) in the same solvent is added portion-wise or dropwise to the reaction mixture, maintaining a controlled temperature (often at 0 °C to room temperature).
-
Reaction: The reaction is stirred for several hours to overnight, with progress monitored by TLC or GC-MS.
-
Workup: The reaction is quenched by the addition of water or a dilute acid. The solvent is typically removed under reduced pressure. The residue is then taken up in water and the pH is adjusted to be strongly basic (pH > 12) with a suitable base (e.g., NaOH).
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried and the solvent is evaporated. The crude product is then purified by vacuum distillation or column chromatography.
References
minimizing by-product formation in the Gabriel synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation and optimize the Gabriel synthesis of primary amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the Gabriel synthesis, and what causes them?
A1: The most common by-products in the Gabriel synthesis are the result of side reactions during the alkylation or cleavage steps. The primary culprits are:
-
Elimination Products: When using secondary alkyl halides, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of alkenes. This is due to the steric hindrance of the bulky phthalimide (B116566) nucleophile.
-
Hydrolysis Products: If the reaction conditions are not anhydrous, water can hydrolyze the potassium phthalimide or the N-alkylphthalimide intermediate, leading to phthalic acid and reducing the overall yield.
-
Phthalhydrazide (B32825): During the final cleavage step using hydrazine (B178648) (the Ing-Manske procedure), a phthalhydrazide precipitate is formed. While this is an expected part of the reaction, its separation from the desired primary amine can be challenging, potentially contaminating the final product.
-
Over-alkylation Products (less common): While the Gabriel synthesis is designed to prevent over-alkylation, trace amounts of secondary amines can form if the primary amine product is not efficiently removed from the reaction mixture and reacts with any remaining alkyl halide. However, the electron-withdrawing nature of the phthalimide group generally makes the nitrogen of the N-alkylphthalimide non-nucleophilic, minimizing this issue.
Q2: How can I avoid the formation of elimination by-products?
A2: To minimize the formation of elimination by-products, it is crucial to adhere to the following:
-
Substrate Selection: The Gabriel synthesis is most effective for primary alkyl halides. Avoid using secondary or tertiary alkyl halides, as they are more prone to E2 elimination due to steric hindrance. For hindered substrates, consider alternative amination strategies.
-
Reaction Conditions: Use a polar aprotic solvent such as DMF or DMSO to favor the SN2 reaction pathway.
Q3: What are the best practices for the cleavage of the N-alkylphthalimide to minimize by-products and improve yield?
A3: The cleavage of the N-alkylphthalimide is a critical step. Here are some best practices:
-
Ing-Manske Procedure: The use of hydrazine hydrate (B1144303) in refluxing ethanol (B145695) is a mild and effective method for cleaving the N-alkylphthalimide. This avoids the harsh acidic or basic conditions of traditional hydrolysis that can be incompatible with sensitive functional groups.
-
Alternative Cleavage Reagents: For exceptionally mild conditions, sodium borohydride (B1222165) in isopropyl alcohol (IPA) can be used for the cleavage.
-
Complete Reaction: Ensure the cleavage reaction goes to completion to avoid contamination of the final product with the N-alkylphthalimide intermediate.
Q4: Are there alternatives to phthalimide that are easier to work with?
A4: Yes, several alternative Gabriel reagents have been developed that offer advantages such as milder cleavage conditions and broader substrate scope. These include:
-
Sodium salt of saccharin
-
Di-tert-butyl-iminodicarboxylate
-
Sodium diformylamide
These reagents are often more readily hydrolyzed and can be used with secondary alkyl halides.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of N-alkylphthalimide | 1. Incomplete deprotonation of phthalimide.2. Inactive alkyl halide.3. Presence of water in the reaction. | 1. Ensure a strong enough base (e.g., KOH, NaH) is used and that the reaction is stirred for a sufficient time.2. Use a more reactive alkyl halide (iodides > bromides > chlorides). Consider converting less reactive halides to iodides in situ.3. Use a dry polar aprotic solvent (e.g., DMF, DMSO) and ensure all glassware is thoroughly dried. |
| Significant amount of elimination by-product | Use of a secondary or sterically hindered primary alkyl halide. | Use a primary, unhindered alkyl halide. If a secondary amine is desired, consider alternative synthetic routes like reductive amination. |
| Difficulty separating the primary amine from phthalhydrazide | Phthalhydrazide is a sparingly soluble precipitate. | 1. After the reaction, cool the mixture to maximize precipitation of phthalhydrazide and filter it off.2. Wash the precipitate thoroughly with a suitable solvent to recover any trapped product.3. Consider an acidic workup to protonate the amine, making it water-soluble and allowing for extraction away from the neutral phthalhydrazide. Neutralize the aqueous layer to recover the amine. |
| Incomplete cleavage of N-alkylphthalimide | 1. Insufficient hydrazine or other cleavage reagent.2. Reaction time is too short or temperature is too low. | 1. Use a sufficient excess of the cleavage reagent (e.g., hydrazine hydrate).2. Ensure the reaction is refluxed for an adequate amount of time as specified in the protocol. |
| Presence of phthalic acid in the final product | Hydrolysis of phthalimide or N-alkylphthalimide due to water contamination or acidic/basic cleavage. | 1. Maintain anhydrous conditions during the alkylation step.2. Use the milder Ing-Manske procedure with hydrazine instead of strong acid or base for cleavage. |
Experimental Protocols
Protocol 1: General Procedure for the Gabriel Synthesis of a Primary Amine
-
Deprotonation of Phthalimide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalimide in dry DMF. Add one equivalent of a strong base (e.g., potassium hydroxide) and stir the mixture at room temperature for 1 hour or until a clear solution of potassium phthalimide is formed.
-
N-Alkylation: To the solution of potassium phthalimide, add one equivalent of a primary alkyl halide. Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.
-
Cleavage (Ing-Manske Procedure): Once the alkylation is complete, cool the reaction mixture to room temperature. Add 5-10 equivalents of hydrazine hydrate and a suitable solvent such as ethanol. Reflux the mixture for 4-12 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The phthalhydrazide will precipitate out of the solution. Filter the solid and wash it with cold ethanol. The filtrate contains the desired primary amine. The amine can be isolated by removing the solvent under reduced pressure and further purified by distillation or chromatography.
Visualizations
Caption: Workflow of the Gabriel synthesis with a troubleshooting checkpoint.
Caption: Competing pathways in the Gabriel synthesis.
Technical Support Center: 4-Methoxyphenethylamine (4-MPEA) Bioanalysis
This guide provides troubleshooting advice and frequently asked questions to help researchers address matrix effects in the quantitative bioanalysis of 4-Methoxyphenethylamine (4-MPEA) using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of 4-MPEA?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 4-MPEA, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as:
-
Ion Suppression: The most common effect, where endogenous matrix components like phospholipids (B1166683) interfere with the ionization of 4-MPEA, leading to a decreased signal, poor sensitivity, and underestimation of the true concentration.[1][3][4]
-
Ion Enhancement: A less common effect where co-eluting compounds increase the ionization efficiency of 4-MPEA, resulting in an artificially high signal and overestimation of the concentration.[2]
Matrix effects are a primary source of inaccuracy and poor reproducibility in LC-MS/MS assays.[5]
Q2: I am using a deuterated internal standard (4-MPEA-d4). Shouldn't that automatically correct for all matrix effects?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like 4-MPEA-d4 co-elutes perfectly with the analyte and experiences the same degree of ion suppression or enhancement.[6][7] This allows for accurate correction by maintaining a constant analyte-to-IS ratio.[7] However, complete correction is not always guaranteed. The "deuterium isotope effect" can sometimes cause a slight chromatographic separation between the analyte and the deuterated internal standard. If this separation causes them to elute in regions with different matrix interferences, the correction will be inaccurate.[8]
Q3: How can I quantitatively assess the extent of matrix effects in my 4-MPEA assay?
A3: The most accepted method is the post-extraction spiking experiment, which is used to calculate the Matrix Factor (MF).[2] The process involves comparing the peak response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a neat (pure) solvent.[2]
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement. This assessment should be performed using at least six different lots of the biological matrix to evaluate variability.[8]
Q4: What is the most effective sample preparation technique to minimize matrix effects for 4-MPEA?
A4: The effectiveness of a sample preparation technique depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT): This is the simplest and fastest method but is often the least effective at removing matrix components, especially phospholipids, frequently resulting in significant matrix effects.[5][9]
-
Liquid-Liquid Extraction (LLE): LLE offers significantly cleaner extracts than PPT by partitioning 4-MPEA (a basic compound) into an immiscible organic solvent.[3][9] Adjusting the pH of the aqueous sample to be basic (e.g., pH > 10) will ensure 4-MPEA is uncharged and extracts efficiently.[3]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interferences.[6][9] For a basic compound like 4-MPEA, a mixed-mode SPE cartridge (combining reversed-phase and ion-exchange mechanisms) can produce exceptionally clean extracts and dramatically reduce matrix effects.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor reproducibility and high variability (%CV > 15%) in quality control (QC) samples.
This is a primary indicator that matrix effects are not being adequately controlled across different samples.
Troubleshooting Workflow for Poor Reproducibility
Caption: Troubleshooting workflow for poor reproducibility.
Issue 2: Low signal intensity or failure to meet required Lower Limit of Quantification (LLOQ).
This often points to significant ion suppression, where the majority of the 4-MPEA signal is being quenched by matrix components.
Mechanism of Ion Suppression in ESI
Caption: Ion suppression mechanism in the ESI source.
-
Possible Cause & Troubleshooting Steps:
-
Cause: High concentration of co-eluting matrix components, particularly phospholipids from plasma.[3]
-
Step 1: Improve Sample Preparation: The goal is to remove interferences before analysis. Simple protein precipitation is often insufficient.[6]
-
Liquid-Liquid Extraction (LLE): Can offer much better cleanup than PPT.
-
Solid-Phase Extraction (SPE): Use a mixed-mode or polymeric SPE sorbent designed to remove phospholipids and other interferences.[9]
-
-
Step 2: Optimize Chromatography: Ensure 4-MPEA is chromatographically resolved from the bulk of matrix components.[6] Adjusting the mobile phase gradient or using a different column chemistry can improve separation and reduce co-elution.[1]
-
Step 3: Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components and mitigate suppression.[3]
-
Quantitative Data Summary
The following table presents illustrative data comparing common sample preparation techniques for 4-MPEA bioanalysis from plasma. These values are examples to demonstrate the relative performance of each technique.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Acceptance Criteria |
| Analyte Recovery (%) | 95 ± 8.2 | 85 ± 5.1 | 92 ± 4.5 | Consistent and Precise |
| Matrix Factor (MF) | 0.45 ± 0.25 | 0.89 ± 0.09 | 0.98 ± 0.06 | 0.85 - 1.15 |
| IS-Normalized MF (%CV) | 18.5 | 6.2 | 2.8 | < 15% |
| Overall Process Efficiency (%) | 43 | 76 | 90 | Maximized & Consistent |
Data are representational. Actual results may vary.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spiking
This protocol describes the quantitative assessment of matrix effects for 4-MPEA.
-
Preparation of Sets:
-
Set A (Neat Solution): Spike 4-MPEA and its SIL-IS into the final mobile phase solvent at low and high QC concentrations.
-
Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma) using your established procedure. After the final extraction step, spike the clean extracts with 4-MPEA and SIL-IS to the same final concentrations as Set A.
-
-
Analysis: Inject all samples from Set A and Set B into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
IS-Normalized Matrix Factor (IS-MF): IS-MF = (Analyte/IS Area Ratio in Set B) / (Mean Analyte/IS Area Ratio in Set A)
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) for the MF and IS-MF across all matrix lots.
-
Workflow for Matrix Effect Assessment
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis of 4-MPEA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 4-methoxyphenylethylamine (4-MPEA).
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Scenario 1: You are observing low signal intensity or complete signal loss for 4-MPEA, especially in biological samples compared to pure solvent.
Question: Why is the signal for 4-MPEA significantly lower in my plasma samples than in the calibration standards prepared in solvent?
Answer: This is a classic sign of ion suppression, where components in your sample matrix, other than 4-MPEA, interfere with the ionization process in the mass spectrometer's source.[1][2][3] Co-eluting matrix components can compete with your analyte for ionization, leading to a reduced signal for 4-MPEA.[1]
Troubleshooting Steps:
-
Assess the Matrix Effect: The first step is to confirm and quantify the extent of ion suppression.[4] This can be done by comparing the response of 4-MPEA in a post-extraction spiked matrix sample to its response in a neat solution.[4] A matrix factor of <1 indicates ion suppression.[4]
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1][5][6]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing interfering compounds like phospholipids (B1166683), which are common sources of ion suppression.[1][6]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to isolate 4-MPEA from many matrix components.[1][6]
-
Protein Precipitation (PPT): While simple, PPT is often less clean than SPE or LLE and may not adequately remove all sources of ion suppression.[6]
-
-
Optimize Chromatographic Separation: If sample preparation is insufficient, modifying your LC method can help separate 4-MPEA from the co-eluting interferences.[1][7]
-
Adjust the Gradient: A shallower gradient can improve the resolution between 4-MPEA and matrix components.[7]
-
Change the Column: Using a column with a different stationary phase (e.g., a biphenyl (B1667301) or pentafluorophenyl (PFP) column instead of a standard C18) can alter selectivity and improve separation.[7]
-
Divert the Flow: Use a divert valve to send the highly polar, unretained matrix components to waste at the beginning of the run, preventing them from entering the mass spectrometer.[8]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 4-MPEA is the best way to compensate for ion suppression.[5][9] Since the SIL-IS has nearly identical chemical and physical properties, it will be affected by ion suppression to the same degree as 4-MPEA, allowing for accurate quantification based on the analyte-to-IS ratio.[5][9]
Quantitative Data Summary: Comparison of Sample Preparation Techniques
| Sample Preparation Method | 4-MPEA Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 95 | 45 (Suppression) |
| Liquid-Liquid Extraction (MTBE) | 85 | 20 (Suppression) |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 92 | 5 (Suppression) |
This table illustrates that while protein precipitation gives high recovery, it is less effective at removing interfering matrix components, resulting in significant ion suppression. SPE, in this example, provides the best balance of recovery and reduction of matrix effects.
Experimental Protocol: Matrix Effect Assessment
This protocol describes how to quantitatively assess the matrix effect using the post-extraction spiking method.[4]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the analyte and internal standard into the final extracted matrix.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
An MF < 100% indicates ion suppression, while an MF > 100% indicates ion enhancement.[4]
-
Visualization: Troubleshooting Workflow for Ion Suppression
Caption: A logical workflow for identifying and mitigating ion suppression for 4-MPEA.
Scenario 2: You are observing inconsistent results and poor reproducibility for your quality control (QC) samples.
Question: Why do my QC sample results for 4-MPEA vary significantly between different batches of plasma?
Answer: This variability can be due to differences in the matrix composition from lot to lot or from sample to sample.[10] Different levels of endogenous compounds like phospholipids or metabolites can cause varying degrees of ion suppression, leading to inconsistent analytical results.[4]
Troubleshooting Steps:
-
Evaluate Lot-to-Lot Matrix Effects: During method development, it is crucial to evaluate the matrix effect across multiple sources (e.g., at least six different lots) of blank matrix.[4] This will help you understand the potential variability of your method.
-
Implement a More Robust Sample Preparation: A rigorous sample preparation method, such as SPE, is less susceptible to variations in matrix composition compared to simpler methods like protein precipitation.[1][6]
-
Use Matrix-Matched Calibrators: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help compensate for consistent matrix effects.[1][3]
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned before, a SIL-IS is the most effective tool to correct for sample-to-sample variability in ion suppression.[5][9]
Visualization: Mechanism of Ion Suppression in ESI
Caption: Competition between 4-MPEA and matrix components for ionization in an ESI droplet.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte (like 4-MPEA) is reduced due to the presence of co-eluting components from the sample matrix.[1][11] This leads to a lower signal intensity and can negatively affect the accuracy, precision, and sensitivity of an LC-MS/MS method.[11][12]
Q2: What are common causes of ion suppression for a basic compound like 4-MPEA?
A2: For basic compounds analyzed in positive ion mode, common sources of ion suppression include other basic compounds that compete for protons, as well as non-volatile salts and endogenous matrix components like phospholipids.[4][6][11]
Q3: How can I quickly check for ion suppression during method development?
A3: A post-column infusion experiment is an excellent qualitative tool.[4][13] A solution of 4-MPEA is continuously infused into the MS while a blank, extracted matrix sample is injected onto the LC column. Dips in the constant baseline signal for 4-MPEA indicate the retention times where ion-suppressing components are eluting.[13][14]
Experimental Protocol: Post-Column Infusion
-
Setup: Use a T-connector to introduce a constant flow of a standard solution of your analyte (e.g., 4-MPEA) into the LC eluent stream just before it enters the mass spectrometer's ion source.
-
Infusion: Use a syringe pump to deliver the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Establish Baseline: Allow the infused analyte to produce a stable, elevated baseline signal in the mass spectrometer.
-
Injection: Inject an extracted blank matrix sample onto the LC column and begin the chromatographic run.
-
Analysis: Monitor the analyte's signal. Any significant drop in the baseline indicates a region of ion suppression. The goal is to adjust the chromatography so that your analyte elutes in a region of minimal suppression.[14]
Q4: Is ion suppression more common in ESI or APCI?
A4: Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[11][12] This is because ESI relies on a more complex mechanism involving droplet evaporation and charge competition, which can be easily disrupted by matrix components.[12] If your method allows, testing APCI could be a viable strategy to reduce ion suppression.[12]
Q5: Can my mobile phase additives cause ion suppression?
A5: Yes. While additives like formic acid or ammonium (B1175870) acetate (B1210297) are necessary for good chromatography and ionization, high concentrations of non-volatile buffers or ion-pairing agents like trifluoroacetic acid (TFA) can cause significant ion suppression.[15] It is always best to use volatile mobile phase modifiers at the lowest effective concentration.[15]
Visualization: Decision Tree for Sample Preparation
References
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. providiongroup.com [providiongroup.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. benchchem.com [benchchem.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Optimizing Chromatographic Separation of 4-Methoxyphenethylamine (4-MPEA) from its Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of 4-methoxyphenethylamine (4-MPEA) from its positional (e.g., 2-MPEA, 3-MPEA) and chiral isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of 4-MPEA and its isomers in a question-and-answer format.
Q1: Why am I seeing poor resolution or complete co-elution of 4-MPEA and its positional isomers on a standard C18 column?
A1: Positional isomers like 2-MPEA, 3-MPEA, and 4-MPEA have very similar physicochemical properties, including hydrophobicity and pKa. Standard C18 columns primarily separate based on hydrophobic interactions, which are often insufficient to resolve these closely related structures. To improve separation, you need to exploit other interaction mechanisms.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: If you are using acetonitrile (B52724), try switching to methanol, or vice-versa. These solvents offer different selectivities and can alter the elution order.
-
Adjust the pH: As phenethylamines are basic compounds, the pH of the mobile phase is a critical parameter.[1][2][3][4] A mobile phase pH 1.5-2 units away from the pKa of the analytes will ensure they are in a single ionic form, leading to sharper peaks and better reproducibility.[2][3] For basic compounds like MPEA isomers, a lower pH (e.g., pH 3) will result in the protonated form, while a higher pH (e.g., pH 10.5) will maintain the neutral form.[5] Experiment with a range of pH values to find the optimal selectivity.
-
Incorporate Additives: Small amounts of additives like triethylamine (B128534) (TEA) can be used to mask active silanol (B1196071) groups on the stationary phase, reducing peak tailing for basic compounds.[6]
-
-
Change the Stationary Phase:
-
If mobile phase optimization is insufficient, consider a column with a different selectivity. Phenyl-hexyl or pentafluorophenyl (PFP) columns can provide alternative interactions, such as π-π and dipole-dipole, which are effective for separating aromatic positional isomers.[6]
-
Q2: My peaks for 4-MPEA are tailing significantly. What are the likely causes and solutions?
A2: Peak tailing for basic compounds like 4-MPEA is a common issue and is often caused by secondary interactions with the stationary phase or other system issues.[7]
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of 4-MPEA, causing peak tailing.
-
Solution: Use a base-deactivated column or a column with end-capping. Alternatively, add a competing base like triethylamine (0.1-0.5%) to the mobile phase to block the active silanol sites.[6] Lowering the mobile phase pH can also help by protonating the silanol groups and reducing their interaction with the protonated analyte.[7]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Voids: Accumulation of contaminants on the column frit or the formation of a void at the column inlet can distort peak shape.
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.
-
Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.[8]
-
Q3: I am trying to separate the enantiomers of 4-MPEA without success. What should I do?
A3: Enantiomers have identical physicochemical properties in an achiral environment, so they will not be separated on standard achiral columns like C18. A chiral environment is necessary for their separation.[2][10]
Strategies for Chiral Separation:
-
Direct Chiral Separation using a Chiral Stationary Phase (CSP): This is the most common approach.
-
Column Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and effective for separating a broad range of chiral compounds, including those with amine functional groups.[11][12][13][14]
-
Mobile Phase Optimization: The choice of mobile phase is critical and depends on the CSP. Normal-phase (e.g., hexane/ethanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase (e.g., water/acetonitrile with buffers) modes can be used. Small amounts of acidic or basic additives are often required to improve peak shape and resolution.[14]
-
-
Indirect Chiral Separation by Derivatization:
-
Procedure: React the 4-MPEA enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[14]
-
Considerations: This method requires an additional reaction step and the derivatizing agent must be enantiomerically pure.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for the separation of 4-MPEA from its positional isomers?
A1: A good starting point is to use a C18 column and run a scouting gradient.[6] A broad gradient from a low to a high percentage of organic modifier (e.g., 5% to 95% acetonitrile in water over 20-30 minutes) will help determine the approximate elution conditions.[6] Acidify the mobile phase with 0.1% formic acid or phosphoric acid to improve peak shape for the basic analytes. Based on the results of the scouting run, you can then optimize the gradient or switch to an isocratic method.
Q2: Can I use Gas Chromatography (GC) to separate 4-MPEA isomers?
A2: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of phenethylamine (B48288) isomers. Derivatization of the amine group is often employed to improve chromatographic peak shape and provide more informative mass spectra for isomer differentiation.[9][15]
Q3: How does temperature affect the separation of 4-MPEA isomers?
A3: Temperature can influence the viscosity of the mobile phase and the kinetics of the interactions between the analytes and the stationary phase. For chiral separations, temperature can significantly affect selectivity and resolution.[14] It is an important parameter to optimize during method development. Using a column oven to maintain a consistent temperature is crucial for reproducible retention times.
Q4: What are the key differences in separating positional versus chiral isomers?
A4: Positional isomers have the same molecular formula but different arrangements of atoms. They have different, albeit often similar, physical and chemical properties. Their separation relies on exploiting these small differences using various chromatographic selectivities (e.g., hydrophobicity, π-π interactions, shape selectivity). Chiral isomers (enantiomers) are non-superimposable mirror images with identical physical and chemical properties in an achiral environment. Their separation requires the introduction of a chiral environment, typically through a chiral stationary phase or a chiral additive in the mobile phase, to form transient diastereomeric complexes with different stabilities.[2][10]
Data Presentation
Table 1: Starting HPLC Conditions for Positional Isomer Separation of MPEA
| Parameter | Recommended Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) or Phenyl-Hexyl for alternative selectivity |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes (for initial scouting) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 5 µL |
Table 2: GC-MS Parameters for Isomer Analysis of Phenethylamines (General Method)
| Parameter | Recommended Condition |
| GC Column | Non-polar (e.g., ZB-5MS, 20 m x 0.18 mm x 0.18 µm) |
| Injection Volume | 1 µL (splitless or split) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 150 °C, ramp to 280 °C at 15 °C/min, hold for 3 min |
| Carrier Gas | Helium at 1 mL/min |
| MS Transfer Line | 250 °C |
| MS Source Temp | 200 °C |
| Scan Range | m/z 25-500 |
Experimental Protocols
Protocol 1: HPLC Method Development for Positional Isomer Separation of 4-MPEA
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing 4-MPEA and its isomers in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Initial Scouting Gradient:
-
Set up the HPLC system with a C18 column and the mobile phases as described in Table 1.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the sample and run the scouting gradient (5-95% B over 20 minutes).
-
-
Method Optimization:
-
Gradient Adjustment: Based on the scouting run, if the peaks are well-separated but the run time is long, a steeper gradient can be used. If resolution is poor, a shallower gradient over the elution window of the isomers will improve separation.
-
Isocratic Elution: If the isomers elute close together within a narrow range of the organic modifier, an isocratic method can be developed. Use the mobile phase composition at which the last isomer starts to elute in the scouting run as a starting point for isocratic optimization.
-
pH and Solvent Optimization: If resolution is still insufficient, systematically vary the pH of the aqueous mobile phase (e.g., try a buffered mobile phase at pH 4.5 or pH 7). Also, consider switching the organic modifier from acetonitrile to methanol.
-
Protocol 2: GC-MS Analysis of 4-MPEA Isomers with Derivatization
-
Derivatization:
-
To a dried sample containing the MPEA isomers, add a suitable solvent (e.g., ethyl acetate) and a derivatizing agent such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA).
-
Heat the mixture to facilitate the reaction, then evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent for GC injection.
-
-
GC-MS Analysis:
-
Set up the GC-MS system according to the parameters in Table 2.
-
Inject the derivatized sample.
-
The resulting chromatogram should show baseline resolution of the derivatized isomers. The mass spectra of the derivatives will exhibit unique fragmentation patterns, allowing for unambiguous identification of each isomer.[15]
-
Visualizations
Caption: A troubleshooting workflow for resolving MPEA isomers.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. phenomenex.com [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 10. GC-IRD methods for the identification of isomeric ethoxyphenethylamines and methoxymethcathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 12. chiraltech.com [chiraltech.com]
- 13. Evaluation of a polysaccharide-based chiral reversed-phase liquid chromatography screen strategy in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ymc.co.jp [ymc.co.jp]
- 15. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
Technical Support Center: Stability of 4-Methoxyphenethylamine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of 4-Methoxyphenethylamine (4-MPEA) in biological samples. Understanding and ensuring the stability of 4-MPEA is critical for accurate and reliable results in preclinical and clinical studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during sample handling, storage, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 4-MPEA in biological samples?
A1: The stability of 4-MPEA in biological matrices can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: 4-MPEA may be susceptible to degradation in highly acidic or alkaline conditions.
-
Light Exposure: Photodegradation can occur upon exposure to UV or ambient light.
-
Enzymatic Activity: Endogenous enzymes in biological samples can metabolize 4-MPEA.
-
Matrix Components: The presence of other molecules in the biological matrix can interact with and affect the stability of 4-MPEA.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation.
Q2: What are the recommended storage conditions for biological samples containing 4-MPEA?
A2: To ensure the stability of 4-MPEA, it is crucial to adhere to proper storage conditions. While specific data for 4-MPEA is limited, general recommendations for phenethylamines suggest the following:
| Biological Matrix | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) |
| Whole Blood | 2-8°C | -80°C (process to plasma or serum first) |
| Plasma/Serum | 2-8°C | -20°C or, ideally, -80°C |
| Urine | 2-8°C | -20°C or, ideally, -80°C |
| Tissue Homogenates | -20°C | -80°C |
Note: It is always recommended to minimize the duration of storage at refrigerated temperatures and to freeze samples as soon as possible. For urine samples, adjusting the pH to a neutral or slightly acidic range may improve stability.
Q3: How many freeze-thaw cycles can my samples undergo without significant degradation of 4-MPEA?
A3: The number of permissible freeze-thaw cycles should be determined during method validation. As a general guideline, it is best to minimize freeze-thaw cycles. If multiple analyses from the same sample are anticipated, it is recommended to aliquot the sample into smaller volumes before the initial freezing. Studies on other small molecules in serum have shown stability for up to three freeze-thaw cycles when stored at -20°C, but this must be empirically verified for 4-MPEA.[1][2]
Q4: Can 4-MPEA be metabolized in biological samples after collection? What are the potential degradation products?
A4: Yes, enzymatic activity can persist in biological samples, leading to the metabolism of 4-MPEA. The primary metabolic pathways for similar phenethylamines involve oxidative deamination. Potential degradation products of 4-MPEA could include 4-methoxyphenylacetic acid and 4-methoxyphenylethanol.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of 4-MPEA in biological samples.
| Issue | Potential Cause | Troubleshooting Steps |
| Low analyte recovery | Degradation during sample processing: Instability at room temperature or during extraction. | - Keep samples on ice during processing.- Minimize the time between thawing and extraction.- Evaluate the stability of 4-MPEA under your specific extraction conditions. |
| Inefficient extraction: The chosen sample preparation method may not be optimal for 4-MPEA. | - Optimize the pH of the sample before extraction.- Test different solid-phase extraction (SPE) sorbents or liquid-liquid extraction (LLE) solvents.- Ensure complete elution from the SPE cartridge. | |
| High variability between replicate samples | Inconsistent sample handling: Differences in storage time, temperature, or freeze-thaw cycles. | - Standardize all sample handling and storage procedures.- Aliquot samples to avoid multiple freeze-thaw cycles. |
| Matrix effects: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of 4-MPEA in the mass spectrometer. | - Improve sample cleanup to remove interfering matrix components.- Optimize chromatographic conditions to separate 4-MPEA from interfering peaks.- Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Appearance of unknown peaks in chromatograms | Analyte degradation: Formation of degradation products during storage or analysis. | - Conduct forced degradation studies to identify potential degradation products.- Analyze freshly prepared samples to compare with stored samples.- Ensure proper storage conditions are maintained. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 4-MPEA from Human Plasma
This protocol provides a general procedure for the extraction of 4-MPEA from plasma using a mixed-mode strong cation exchange SPE sorbent.
Materials:
-
Human plasma samples
-
4-MPEA analytical standard
-
Internal standard (e.g., 4-MPEA-d3)
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
Mixed-mode strong cation exchange SPE cartridges (e.g., Agilent SampliQ SCX)[3]
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 1 mL of plasma, add the internal standard.
-
Add 3 mL of 1% formic acid and vortex for 30 seconds.[3]
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M HCl to remove neutral and acidic interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute 4-MPEA with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Enzymatic Hydrolysis of Potential 4-MPEA Conjugates in Urine
This protocol is designed to cleave potential glucuronide conjugates of 4-MPEA in urine samples prior to extraction.
Materials:
-
Urine samples
-
Ammonium acetate (B1210297) buffer (pH 5.0)[4]
-
Internal standard
-
Incubator or water bath
Procedure:
-
To 1 mL of urine, add the internal standard.
-
Add 250 µL of 1 M ammonium acetate buffer (pH 5.0).
-
Add a sufficient amount of β-glucuronidase (the optimal amount should be determined during method development, typically ≥2500 units).[4][5]
-
Vortex the sample gently.
-
Incubate the sample at 37°C for 4 hours or at a higher temperature for a shorter duration as optimized (e.g., 60°C for 1 hour).[4][5]
-
After incubation, cool the sample to room temperature.
-
The sample is now ready for extraction using a suitable method like SPE or LLE.
Visualizations
Caption: General experimental workflow for the analysis of 4-MPEA in biological samples.
Caption: Postulated metabolic degradation pathway of this compound (4-MPEA).
Caption: A logical troubleshooting guide for addressing issues in 4-MPEA analysis.
References
- 1. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. agilent.com [agilent.com]
- 4. Selection and optimization of hydrolysis conditions for the quantification of urinary metabolites of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
proper storage and handling of 4-Methoxyphenethylamine
Technical Support Center: 4-Methoxyphenethylamine
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of this compound (4-MeO-PEA). It includes frequently asked questions and troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as O-methyltyramine, is a primary amino compound.[1][2] It consists of an ethylamine (B1201723) chain with a 4-methoxyphenyl (B3050149) group attached at the 2-position.[1][2] It is found naturally in some cacti, such as Peyote (Lophophora williamsii), and has been identified in human urine.[3] In research, it is known to inhibit the monoamine oxidase (MAO)-catalyzed deamination of tyramine (B21549) and tryptamine.[1]
Q2: What are the primary uses of this compound in a research setting?
A2: It is primarily used as an inhibitor of monoamine oxidase (MAO).[1] It also serves as an intermediate or precursor in the synthesis of more complex molecules, such as the adrenergic β2 receptor agonist ritodrine, and various research compounds like pyrrolo[3,2-c]carbazoles.[1][2][4]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Due to its corrosive nature, comprehensive PPE is mandatory.[5][6] This includes tightly fitting safety goggles and a faceshield (minimum 8 inches), chemical-resistant gloves inspected before use, and protective clothing to prevent skin contact.[7][8] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors or mists.[7][8]
Q4: How should this compound be stored?
A4: Store in a cool, dry, and well-ventilated place away from incompatible substances.[7][8] The container must be kept tightly closed.[7][8] Opened containers should be carefully resealed and stored upright to prevent leakage.[7] Some suppliers note that the compound is sensitive to air and light and recommend storing it under an inert gas in a cool, dark place (<15°C).
Q5: What materials are incompatible with this compound?
A5: It is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[7] Contact with these substances should be avoided to prevent hazardous reactions.
Q6: What should I do in case of accidental exposure?
A6:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[7][8]
-
Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water. Consult a physician.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 55-81-2 | [1][2] |
| Molecular Formula | C₉H₁₃NO | [2][3] |
| Molecular Weight | 151.21 g/mol | [2][5] |
| Appearance | Clear colorless to slightly yellow liquid | [1][2] |
| Boiling Point | 138-140 °C at 20 mmHg | [1][2] |
| Density | 1.031 g/mL at 20 °C | [1][5] |
| Refractive Index (n20/D) | 1.538 | [1][5] |
| Flash Point | 110 °C (230 °F) - closed cup | [5][6] |
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Source(s) |
| Storage Temperature | Cool place; some recommend <15°C | [7][9] |
| Atmosphere | Store in a dry, well-ventilated area. Store under inert gas for enhanced stability. | [7] |
| Light | Protect from light. | |
| Container | Tightly closed container; reseal carefully after opening and keep upright. | [7][8] |
| Hazard Class | Skin Corrosion/Irritation, Category 1B | [5][6][10] |
Troubleshooting Guides
Issue 1: The compound has developed a yellow or brown color upon storage.
-
Question: My this compound was initially colorless but has turned yellow. Is it still usable?
-
Answer: A color change often indicates degradation due to exposure to air or light, as the compound is known to be air and light sensitive. While slight discoloration may not significantly impact all experiments, it is a sign of impurity. For sensitive assays (e.g., receptor binding, enzyme inhibition), it is highly recommended to use a fresh, uncolored sample or purify the existing stock. To prevent this, always store the compound under an inert atmosphere (like argon or nitrogen) and in a dark or amber-colored vial.
Issue 2: The compound is not dissolving in my chosen solvent.
-
Question: I am having trouble dissolving this compound in my aqueous buffer. What can I do?
-
Answer: As a primary amine, this compound's solubility is pH-dependent. In its free-base form (as it is typically supplied), it has limited solubility in neutral water. To increase solubility in aqueous buffers, you can protonate the amine group by lowering the pH. Add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise to your solution until the compound dissolves. Always check that the final pH is compatible with your experimental system. For organic applications, it is soluble in common organic solvents, but always perform a small-scale test first.
Issue 3: I observed an unexpected precipitate or color change after adding the compound to my reaction mixture.
-
Question: When I added this compound to my experiment, the solution changed color and a precipitate formed. What happened?
-
Answer: This could be due to an incompatibility with other components in your mixture. This compound is a base and will react with acids.[7] It is also incompatible with acid chlorides, acid anhydrides, and strong oxidizing agents.[7] Review all reagents in your mixture for potential incompatibilities. The precipitate could be a salt formed from an acid-base reaction or the product of an undesired side reaction.
Issue 4: My experimental results are inconsistent or show lower-than-expected activity.
-
Question: The inhibitory activity of my this compound stock seems to vary between experiments. Why?
-
Answer: Inconsistent results can stem from compound degradation. This compound is metabolized by monoamine oxidase B (MAO-B), and it can be unstable if not handled properly.[3] Ensure your stock solutions are fresh and have been stored correctly (under inert gas, protected from light, refrigerated). Repeated freeze-thaw cycles can also degrade the compound. Consider preparing single-use aliquots of your stock solution to maintain its integrity.
Experimental Protocols
Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol provides a general method to screen the inhibitory potential of this compound against MAO-A and MAO-B enzymes using a fluorometric assay.
1. Materials:
-
This compound (test inhibitor)
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine (B1673886) or a commercial fluorogenic substrate)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Pargyline or Selegiline (selective MAO-B inhibitor, positive control)
-
96-well black microplate
-
Plate reader with fluorescence detection
2. Methods:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 µM to 100 nM) in the assay buffer.
-
Prepare stock solutions of positive controls (Clorgyline, Pargyline) in the same manner.
-
Dilute MAO-A and MAO-B enzymes to the working concentration recommended by the supplier in chilled assay buffer.
-
Prepare the MAO substrate at 2x the final desired concentration in assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add 50 µL of the assay buffer.
-
Add 25 µL of the test inhibitor dilutions or control inhibitor dilutions to the appropriate wells. Include wells with buffer only (no inhibitor control) and wells with no enzyme (background control).
-
Add 25 µL of the diluted MAO-A or MAO-B enzyme solution to all wells except the background control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 50 µL of the 2x substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence signal every minute for 30-60 minutes at the appropriate excitation/emission wavelengths for the substrate used.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the background signal (no enzyme) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Simplified signaling pathway for this compound.
References
- 1. This compound | 55-81-2 [chemicalbook.com]
- 2. This compound CAS#: 55-81-2 [m.chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. 4-メトキシフェネチルアミン ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-メトキシフェネチルアミン ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-(4-甲氧苯基)乙胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. cdn.usbio.net [cdn.usbio.net]
- 10. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4-Methoxyphenethylamine
For researchers, scientists, and drug development professionals engaged in the analysis of 4-Methoxyphenethylamine (4-MPEA), the selection and validation of an appropriate analytical method are critical for ensuring data accuracy, reliability, and regulatory compliance. This guide provides a comparative overview of common analytical techniques for the quantification of 4-MPEA, supported by generalized experimental protocols and validation parameters based on established methods for phenethylamine (B48288) analysis.
Comparison of Analytical Techniques
The primary analytical methods for the detection and quantification of phenethylamines, including 4-MPEA, are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique offers distinct advantages and is suited for different analytical challenges.
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds, detection by mass-to-charge ratio. | High-efficiency separation coupled with highly selective and sensitive mass detection. |
| Specificity | Moderate; may be susceptible to interference from co-eluting compounds with similar UV spectra. | High; mass spectra provide structural information, though derivatization may be needed to distinguish isomers.[1][2] | Very High; precursor and product ion monitoring provides exceptional selectivity.[3][4][[“]][6][7] |
| Sensitivity | Lower; typically in the microgram to high nanogram per milliliter range.[8][9] | High; often requires derivatization to improve volatility and sensitivity, reaching picogram levels.[10] | Very High; the gold standard for trace-level quantification, often reaching picogram to femtogram per milliliter levels.[3][4][[“]] |
| Sample Throughput | Generally higher due to simpler sample preparation. | Can be lower due to the need for derivatization and longer run times. | High, with rapid analysis times possible with modern UPLC systems. |
| Cost | Lower initial investment and operational costs. | Moderate initial investment and operational costs. | Higher initial investment and operational costs. |
| Typical Application | Routine quality control of pharmaceutical formulations where concentrations are relatively high. | Forensic analysis, metabolic studies, and analysis of complex mixtures, especially for volatile compounds.[1][2] | Bioanalysis of complex matrices (plasma, urine), pharmacokinetic studies, and trace-level impurity analysis.[3][4][11][12] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for each technique, which should be optimized for the specific analysis of 4-MPEA.
HPLC-UV Method
This method is suitable for the quantification of 4-MPEA in less complex matrices such as pharmaceutical preparations.
-
Sample Preparation : Dissolve the sample in a suitable solvent, such as a mixture of the mobile phase. Filtration through a 0.45 µm filter is recommended prior to injection.
-
Chromatographic Conditions :
-
Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in isocratic or gradient elution mode.
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 20 µL.
-
Detection : UV detector set at a wavelength corresponding to the maximum absorbance of 4-MPEA (to be determined experimentally, typically around 225 nm or 275 nm).
-
-
Validation Parameters :
-
Linearity : Assessed by analyzing a series of standard solutions over a concentration range (e.g., 1-100 µg/mL).
-
Accuracy and Precision : Determined by replicate analysis of quality control samples at low, medium, and high concentrations.
-
Specificity : Demonstrated by the absence of interfering peaks at the retention time of 4-MPEA in a blank sample.
-
GC-MS Method
GC-MS is a powerful technique for the analysis of 4-MPEA, particularly when high specificity is required. Derivatization is often necessary to improve the volatility and chromatographic behavior of the analyte.
-
Sample Preparation and Derivatization :
-
Extract 4-MPEA from the matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionyl anhydride (PFPA), or heptafluorobutyric anhydride (HFBA)) to convert the primary amine to a less polar, more volatile derivative.[1][2]
-
Heat the mixture to complete the reaction, then evaporate the excess reagent and solvent.
-
Reconstitute the final residue in a solvent suitable for GC injection (e.g., ethyl acetate).
-
-
Chromatographic and Mass Spectrometric Conditions :
-
Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate.
-
Oven Temperature Program : A temperature gradient is used to separate the analyte from other components.
-
Ionization Mode : Electron Ionization (EI).
-
Mass Analyzer : Quadrupole or Ion Trap.
-
Detection Mode : Selected Ion Monitoring (SIM) for quantification, using characteristic fragment ions of the derivatized 4-MPEA.
-
-
Validation Parameters :
-
Linearity, Accuracy, and Precision : Assessed as described for HPLC-UV.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ) : Determined based on the signal-to-noise ratio.
-
LC-MS/MS Method
LC-MS/MS is the preferred method for the sensitive and selective quantification of 4-MPEA in complex biological matrices.[[“]][6]
-
Sample Preparation :
-
Chromatographic and Mass Spectrometric Conditions :
-
Column : A reversed-phase C18 or a HILIC column suitable for UPLC.
-
Mobile Phase : A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer : Triple quadrupole.
-
Detection Mode : Multiple Reaction Monitoring (MRM), monitoring a specific precursor ion to product ion transition for 4-MPEA and an internal standard.
-
-
Validation Parameters :
-
Selectivity : Assessed by analyzing blank matrix samples from multiple sources to check for interferences.
-
Matrix Effect : Evaluated by comparing the response of the analyte in the matrix with the response in a neat solution.
-
Recovery : Determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Stability : Assessed under various conditions (freeze-thaw, short-term, long-term).
-
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the validation of an analytical method for 4-MPEA.
References
- 1. GC-MS analysis of acylated derivatives of the side-chain regioisomers of 4-methoxy-3-methyl-phenethylamines related to methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC–MS–MS method for quantitation of four new phenethylamines (BOX series) in plasma: in vivo application | springermedicine.com [springermedicine.com]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. New Synthetic Cathinones and Phenylethylamine Derivatives Analysis in Hair: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov.tw [fda.gov.tw]
- 8. Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of 4-Methoxyphenethylamine (4-MPEA) Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies used for the quantification of 4-Methoxyphenethylamine (4-MPEA), a compound of interest in various research fields. It is designed to assist laboratory professionals in understanding the performance characteristics of different analytical techniques and in designing and participating in inter-laboratory comparison studies to ensure the reliability and comparability of results. The data presented is a representative synthesis based on typical performance characteristics of these analytical methods for analogous psychoactive substances.
Quantitative Performance of Analytical Methods
The selection of an analytical method for 4-MPEA quantification is critical and depends on factors such as the required sensitivity, selectivity, and the nature of the biological matrix. The following table summarizes the performance characteristics of common analytical techniques. Note that the data for 4-Methylamphetamine is used as a proxy due to the limited availability of direct inter-laboratory comparison data for 4-MPEA.[1]
| Parameter | LC-MS/MS | GC-MS | Immunoassay |
| Linearity (Range) | 1 - 1000 ng/mL | 5 - 200 ng/mL | Semi-quantitative |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.05 - 7.3 ng/mL | ~20 ng/mL (for methamphetamine) |
| Limit of Quantitation (LOQ) | 0.5 - 10 ng/mL | 0.15 - 60.25 ng/mL | Not applicable |
| Accuracy (% Recovery) | 85 - 115% | 77 - 100.5% | Variable, prone to cross-reactivity |
| Precision (%RSD) | < 15% | < 10% | Not applicable |
| Specificity | High | High | Low to moderate |
Experimental Protocols
Detailed methodologies are essential for the successful validation and comparison of analytical results. Below is a representative experimental protocol for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-MPEA in a biological matrix.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the biological sample (e.g., plasma, urine), add an internal standard.
-
Add 2 mL of a sodium borate (B1201080) buffer (pH 9.0).[1]
-
Add 4 mL of n-butyl chloride, cap the tube, and mix for 20 minutes.[1]
-
Centrifuge at 3500 rpm for 10 minutes.[1]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., formic acid or ammonium (B1175870) formate).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to 4-MPEA and the internal standard.
3. Method Validation
The analytical method should be validated according to established guidelines, assessing the following parameters:[2][3][4]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (within-run precision) and intermediate precision (between-run precision).[2][5]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples at three concentrations.
-
Matrix Effects: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
Visualizing the Inter-Laboratory Comparison Process
Inter-laboratory comparisons, also known as proficiency testing, are crucial for evaluating the performance of different laboratories and ensuring the comparability of their results.[6][7] The following diagrams illustrate the typical workflow of a bioanalytical quantification method and the logical structure of an inter-laboratory comparison study.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaerudition.org [pharmaerudition.org]
- 3. fda.gov [fda.gov]
- 4. Tips and Tricks for Validation of Quality Control Analytical Methods in Good Manufacturing Practice Mesenchymal Stromal Cell Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ikev.org [ikev.org]
- 6. eurachem.org [eurachem.org]
- 7. Proficiency testing - Bipea [bipea.org]
A Comparative Analysis of 4-Methoxyphenethylamine and Tyramine as Monoamine Oxidase Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4-methoxyphenethylamine and tyramine (B21549) as substrates for monoamine oxidase (MAO), a critical enzyme in the metabolism of neurotransmitters and xenobiotics. This document summarizes available kinetic data, outlines experimental methodologies for substrate analysis, and illustrates the metabolic pathways.
Introduction to Monoamine Oxidase and its Substrates
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters like serotonin (B10506), dopamine, and norepinephrine, as well as dietary amines.[1][2] There are two main isoforms of MAO, MAO-A and MAO-B, which exhibit distinct substrate specificities and inhibitor sensitivities.[1][2] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and benzylamine.[2] Both isoforms are significant targets in the development of drugs for neurological and psychiatric disorders.[2]
Tyramine, a well-characterized biogenic amine found in various foods, is a common substrate for both MAO-A and MAO-B.[1][3] Its metabolism by MAO is a crucial detoxification pathway, and the inhibition of this process can lead to the "cheese effect," a hypertensive crisis. This compound is a structural analogue of tyramine and other phenethylamines, and its interaction with MAO is of interest for understanding the structure-activity relationships of MAO substrates and for the development of novel therapeutic agents.
Comparative Kinetic Data
A comprehensive literature search reveals extensive kinetic data for tyramine as a substrate for both MAO-A and MAO-B across different species and tissues. However, direct experimental data on the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for this compound as a substrate for either MAO isoform is notably scarce in the public domain. The following table summarizes the available kinetic parameters for tyramine.
| Substrate | Enzyme | Source | Km (µM) | Vmax (nmol/mg protein/min) | Reference |
| Tyramine | MAO-A | Rat Intestine | ~120 | Not Reported | [1] |
| Tyramine | MAO-B | Rat Intestine | ~240 | Not Reported | [1] |
| Tyramine | MAO-A | Rat Lung | 270 | Not Reported | |
| Tyramine | MAO-B | Rat Lung | 330 | Not Reported | |
| p-Tyramine | MAO-A | Commercial Assay | 55,600 | Not Reported | |
| p-Tyramine | MAO-B | Commercial Assay | 24,100 | Not Reported |
Note: The significantly higher Km values from the commercial assay may be due to different experimental conditions or the use of a non-natural enzyme source.
While quantitative data for this compound is lacking, structure-activity relationship (SAR) studies of phenethylamine (B48288) derivatives suggest that substitutions on the phenyl ring can influence substrate affinity and turnover rate. The presence and position of a methoxy (B1213986) group are known to affect the electronic properties and steric bulk of the molecule, which in turn can alter its interaction with the active site of MAO.
Experimental Protocols for MAO Substrate Analysis
The determination of kinetic parameters for MAO substrates typically involves in vitro assays using purified or recombinant MAO enzymes, or tissue homogenates rich in MAO, such as liver or brain mitochondria.
General MAO Activity Assay Protocol
A common method to determine MAO activity is through a coupled-enzyme assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination reaction.
-
Enzyme and Substrate Preparation:
-
Recombinant human MAO-A or MAO-B is diluted to a working concentration in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
A stock solution of the substrate (tyramine or this compound) is prepared and serially diluted to create a range of concentrations for kinetic analysis.
-
-
Reaction Mixture:
-
The reaction mixture typically contains the MAO enzyme, horseradish peroxidase (HRP), and a fluorogenic or chromogenic HRP substrate (e.g., Amplex Red or 10-acetyl-3,7-dihydroxyphenoxazine).
-
-
Assay Procedure:
-
The reaction is initiated by adding the substrate to the reaction mixture.
-
The mixture is incubated at a controlled temperature (e.g., 37°C).
-
The fluorescence or absorbance is measured over time using a plate reader. The rate of increase in signal is proportional to the rate of H₂O₂ production and thus MAO activity.
-
-
Data Analysis:
-
The initial reaction velocities are calculated from the linear portion of the progress curves.
-
The kinetic parameters, Km and Vmax, are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
-
To differentiate between MAO-A and MAO-B activity in tissue homogenates, specific inhibitors are used. Clorgyline is a selective inhibitor of MAO-A, while selegiline (B1681611) (deprenyl) selectively inhibits MAO-B.
Signaling Pathways and Experimental Workflows
The metabolic pathway for the oxidative deamination of both tyramine and this compound by MAO is illustrated below. The workflow for determining the kinetic parameters is also depicted.
Caption: Metabolic pathway of Tyramine and this compound by MAO.
Caption: Experimental workflow for determining MAO kinetic parameters.
Conclusion
Tyramine is a well-established substrate for both MAO-A and MAO-B, with its kinetic parameters extensively documented. In contrast, there is a significant lack of direct experimental data regarding the kinetic properties of this compound as an MAO substrate. Based on the principles of structure-activity relationships, it is plausible that this compound is also a substrate for MAO, with its affinity and turnover rate likely influenced by the 4-methoxy substitution. The experimental protocols outlined in this guide provide a robust framework for future studies to quantitatively assess the interaction of this compound with MAO-A and MAO-B. Such research would be invaluable for a more complete understanding of the substrate specificity of monoamine oxidases and could inform the design of novel therapeutic agents targeting these critical enzymes.
References
- 1. Profiling substrate specificity of two series of phenethylamine analogs at monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacological Guide: 4-Methoxyphenethylamine vs. Amphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological properties of 4-methoxyphenethylamine (4-MPEA) and the well-characterized psychostimulant, amphetamine. The following sections present a compilation of available experimental data on their pharmacodynamics, pharmacokinetics, and in vivo effects to offer an objective resource for research and drug development.
Executive Summary
This compound (4-MPEA) and amphetamine are both phenethylamine (B48288) derivatives, but they exhibit distinct pharmacological profiles. Amphetamine is a potent central nervous system stimulant, primarily acting as a releasing agent of dopamine (B1211576) and norepinephrine (B1679862). In contrast, 4-MPEA demonstrates a preferential, albeit weaker, action on serotonin (B10506) and norepinephrine systems, with minimal effects on dopamine. In vivo, this translates to starkly different behavioral outcomes, with amphetamine inducing hyperlocomotion and 4-MPEA reportedly causing cataleptic and hypokinetic states in animal models. This guide synthesizes the current understanding of these two compounds, highlighting their contrasting mechanisms of action and physiological effects.
Data Presentation: Comparative Biological Activity
The following tables summarize the available quantitative data for 4-MPEA and amphetamine, focusing on their interactions with key molecular targets and their pharmacokinetic properties. It is important to note that direct comparative studies are limited, and data has been compiled from various sources, which may involve different experimental conditions.
Table 1: Comparative Pharmacodynamics - Monoamine Transporter and Receptor Interactions
| Target | This compound (4-MPEA) | Amphetamine |
| Dopamine Transporter (DAT) | Weak reuptake inhibitor (Ki not specified) | Releasing agent and reuptake inhibitor (Ki ≈ 0.6 μM)[1] |
| Norepinephrine Transporter (NET) | Releasing agent (Ki not specified) | Potent releasing agent and reuptake inhibitor (Ki ≈ 0.1 μM)[1] |
| Serotonin Transporter (SERT) | Releasing agent (Ki not specified) | Weak releasing agent and reuptake inhibitor (Ki ≈ 20-40 μM)[1] |
| Trace Amine-Associated Receptor 1 (TAAR1) | Low-potency partial agonist (EC50 = 5,980 nM) | Potent agonist[2][3] |
| Serotonin Receptors | Very low affinity (A2 = 7,940 nM for rat stomach fundus strip) | Low affinity at 5-HT1A receptors[3] |
Table 2: Comparative Pharmacokinetics
| Parameter | This compound (4-MPEA) | Amphetamine |
| Oral Bioavailability | Data not available | Good (~90%)[3] |
| Elimination Half-life | Data not available (thought to be rapidly metabolized) | 6-12 hours (pH-dependent)[2] |
| Metabolism | Primarily by Monoamine Oxidase B (MAO-B) | Extensive hepatic metabolism (CYP2D6, DBH, FMO3)[3] |
| Protein Binding | Data not available | Low (<20%)[2] |
| Volume of Distribution | Data not available | High (~4 L/kg)[2] |
Table 3: Comparative In Vivo Effects
| Effect | This compound (4-MPEA) | Amphetamine |
| Locomotor Activity | Produces catalepsy, catatonia, and a hypokinetic rigid syndrome in animals. | Dose-dependent increase in locomotor activity (hyperlocomotion).[4][5] |
| Human Effects | Inactive at doses up to 400 mg. | Psychostimulant effects including euphoria, increased wakefulness, and improved cognitive control.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are crucial for the interpretation and replication of the findings.
Receptor and Transporter Binding Assays:
In Vivo Locomotor Activity Studies:
The effects of amphetamine on locomotor activity are typically assessed in rodents (rats or mice) using an open-field apparatus. Animals are administered various doses of the drug (e.g., 0.5, 1.0, 2.0 mg/kg) and their movement within the arena is tracked by automated systems for a specified duration. Key parameters measured include total distance traveled, rearing frequency, and stereotyped behaviors. For 4-MPEA, animal studies have described the observation of catalepsy and catatonia, which are characterized by a lack of spontaneous movement and the maintenance of imposed postures.
Pharmacokinetic Studies:
Pharmacokinetic parameters for amphetamine, such as bioavailability and half-life, have been determined in humans and animal models through the analysis of plasma concentrations of the drug over time after oral or intravenous administration. Blood samples are collected at various time points, and the drug concentrations are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). For 4-MPEA, its metabolism by MAO-B has been established through in vitro experiments using isolated enzymes or liver microsomes.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key pharmacological concepts related to 4-MPEA and amphetamine.
Caption: Amphetamine's primary mechanism of action involves reversing dopamine and norepinephrine transporters.
References
- 1. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAAR1 - Wikipedia [en.wikipedia.org]
- 3. Trace amine-associated receptor 1 is a stereoselective binding site for compounds in the amphetamine class - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An open field study of stereotyped locomotor activity in amphetamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Binding Affinity of 4-MPEA and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding affinity of 4-methylphenethylamine (B144676) (4-MPEA) and its structural analogs. The information is intended to support research and drug development efforts by offering a clear comparison of how structural modifications to the phenethylamine (B48288) backbone influence interactions with key neurological receptors.
Introduction
Substituted phenethylamines are a broad class of compounds that include endogenous neurotransmitters, pharmaceuticals, and research chemicals. Their pharmacological effects are largely determined by their affinity for various receptors and transporters within the central nervous system. 4-MPEA, a simple substituted phenethylamine, and its analogs are of interest for their potential interactions with monoamine systems. This guide focuses on their binding affinities at the Trace Amine-Associated Receptor 1 (TAAR1), serotonin (B10506) receptors, and monoamine transporters.
Comparative Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Kᵢ in nM) and functional potencies (EC₅₀ in nM) of 4-MPEA and its structural analogs for several key receptors and transporters. Lower Kᵢ and EC₅₀ values indicate higher affinity and potency, respectively. Data has been compiled from various sources to provide a comparative overview.
| Compound | TAAR1 (human) | 5-HT₂ₐ | 5-HT₂C | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| β-Phenethylamine (β-PEA) | EC₅₀: 106 | - | - | - | - | - |
| 4-Methylphenethylamine (4-MPEA) | High Agonist (Predicted)[1] | - | - | - | - | - |
| Amphetamine | - | - | - | EC₅₀: 42.2-68.5[1] | EC₅₀: 23.5-26.2[1] | EC₅₀: 28.3[1] |
| 4-Chloroamphetamine (PCA) | High Agonist[1] | ~1,000[1] | - | 3,600[1] | 320[1] | 490[1] |
| 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) | Kᵢ: >10,000 | Kᵢ: 121 | Kᵢ: 315 | Kᵢ: >10,000 | Kᵢ: >10,000 | Kᵢ: 4,800 |
| Mescaline (3,4,5-Trimethoxyphenethylamine) | Kᵢ: >10,000 | Kᵢ: 5,300 | Kᵢ: 9,900 | - | - | - |
Experimental Protocols
The receptor binding data presented in this guide are primarily generated using in vitro radioligand binding assays. The following is a generalized protocol that outlines the key steps involved in determining the binding affinity of a test compound.
1. Cell Culture and Membrane Preparation:
-
A suitable cell line, such as Human Embryonic Kidney (HEK-293) cells, is genetically engineered to express the human receptor of interest (e.g., TAAR1, 5-HT₂ₐ).
-
The cells are cultured in appropriate media until they reach a sufficient density.
-
The cells are then harvested, and the cell membranes, which contain the target receptors, are isolated through a process of homogenization and centrifugation.
2. Radioligand Binding Assay:
-
The isolated cell membranes are incubated in a buffer solution containing a specific concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope).
-
Varying concentrations of the unlabeled test compound (e.g., 4-MPEA or its analogs) are added to the incubation mixture.
-
The test compound competes with the radioligand for binding to the receptor.
-
The reaction is allowed to reach equilibrium.
3. Separation and Quantification:
-
The mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
The amount of radioactivity on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
4. Data Analysis:
-
The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Functional Assays (e.g., for EC₅₀ determination):
-
For determining the functional potency (EC₅₀) of a compound as an agonist, cells expressing the receptor are used.
-
The cells are exposed to varying concentrations of the test compound.
-
The cellular response, such as the production of a second messenger like cyclic AMP (cAMP) for Gs-coupled receptors, is measured.
-
The concentration of the compound that produces 50% of the maximal response is the EC₅₀ value.
Signaling Pathway Visualization
Many of the receptors targeted by phenethylamines, including the Trace Amine-Associated Receptor 1 (TAAR1), are G protein-coupled receptors (GPCRs). The diagram below illustrates the canonical signaling pathway for a Gs-coupled receptor like TAAR1.
Caption: Simplified Gs-coupled signaling pathway of the TAAR1 receptor.
Conclusion
The receptor binding profile of 4-MPEA and its structural analogs highlights the intricate structure-activity relationships within the phenethylamine class. While 4-MPEA itself is predicted to be a potent agonist at TAAR1, modifications to the phenethylamine scaffold, such as the addition of methoxy (B1213986) groups or halogens, can significantly alter the affinity and selectivity for a range of receptors, including serotonin receptors and monoamine transporters. This comparative guide serves as a valuable resource for researchers aiming to understand and leverage these properties in the development of novel therapeutic agents. Further empirical studies are warranted to fully elucidate the pharmacological profile of 4-MPEA and its derivatives.
References
A Comparative Guide to the Psychoactive Effects of 4-MPEA and Mescaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and psychoactive profiles of 4-methoxyphenethylamine (4-MPEA) and mescaline. The information is compiled from preclinical and clinical research to support professionals in the fields of pharmacology and drug development.
Executive Summary
Mescaline is a classic psychedelic phenethylamine (B48288) with well-documented psychoactive effects in humans, primarily mediated by its agonist activity at the serotonin (B10506) 5-HT₂A receptor. In stark contrast, 4-MPEA, a structurally related compound, is reported to be devoid of psychoactive effects in humans at doses up to 400 mg. This guide will delve into the pharmacological data that underpins these profound differences in psychoactivity, presenting available quantitative data, experimental methodologies, and visual representations of their mechanisms of action.
Pharmacological Profile Comparison
The fundamental difference in the psychoactive effects of 4-MPEA and mescaline stems from their distinct interactions with key neurotransmitter systems in the central nervous system.
Quantitative Data Summary
The following tables summarize the available quantitative data on the receptor binding affinities and functional activities of 4-MPEA and mescaline. It is important to note that comprehensive in vitro pharmacological data for 4-MPEA is limited in the public domain.
Table 1: Receptor Binding Affinities (Kᵢ, nM) and Functional Activity (EC₅₀, nM)
| Target | 4-MPEA | Mescaline |
| Serotonin Receptors | ||
| 5-HT₂A | Low affinity (A₂ = 7,940 nM in rat stomach fundus strip)[1] | Moderate affinity (Kᵢ in the low µM range); Agonist (EC₅₀ ≈ 10,000 nM)[2][3] |
| 5-HT₂C | No specific data available | Agonist[3][4] |
| Trace Amine-Associated Receptor | ||
| TAAR1 | Very-low-potency partial agonist (EC₅₀ = 5,980 nM)[1] | Binds in the low µM range[3] |
| Monoamine Release | ||
| Serotonin (5-HT) | Releasing agent (in vitro)[1] | Low dopamine-releasing activity; may increase 5-HIAA at high doses[2][3] |
| Norepinephrine (NE) | Releasing agent (in vitro)[1] | - |
| Dopamine (DA) | Very weak reuptake inhibitor[1] | Binds to D₁, D₂, and D₃ receptors in the low µM range[2][4] |
Data for 4-MPEA is sparse. The A₂ value represents the concentration producing 50% of the maximal response in a functional assay.
Psychoactive and Physiological Effects in Humans
Table 2: Comparison of Human Psychoactive and Physiological Effects
| Parameter | 4-MPEA | Mescaline |
| Psychoactive Effects | Inactive at doses up to 400 mg | Psychedelic effects including vivid visual and auditory hallucinations, altered perception of time and self, euphoria, and mystical-type experiences[4][5][6] |
| Typical Oral Dose | Not applicable | 200-400 mg of mescaline sulfate[3] |
| Onset of Effects | Not applicable | 30-90 minutes[3] |
| Duration of Effects | Not applicable | 6-14 hours (dose-dependent)[3] |
| Physiological Effects | Not applicable | Increased heart rate and blood pressure, mydriasis (pupil dilation), and potential for nausea and vomiting[3][6] |
Mechanism of Action
The distinct psychoactive profiles of 4-MPEA and mescaline can be attributed to their differing primary mechanisms of action.
Mescaline's Psychedelic Effects: 5-HT₂A Receptor Agonism
The hallucinogenic effects of mescaline are primarily mediated through its agonist activity at the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR).[2][4] Activation of this receptor in cortical neurons is a hallmark of classic psychedelics.
4-MPEA's Lack of Psychoactivity
4-MPEA's inability to produce psychoactive effects is likely due to a combination of factors:
-
Low 5-HT₂A Receptor Affinity: It exhibits very low affinity for the 5-HT₂A receptor, the key target for classic psychedelics.[1]
-
Rapid Metabolism: It is thought to be rapidly metabolized by monoamine oxidase B (MAO-B), which would significantly reduce its bioavailability and ability to reach central targets.[1]
-
Primary Mechanism: Its primary in vitro actions as a monoamine releasing agent and a weak TAAR1 agonist do not typically mediate classic psychedelic effects.
Experimental Protocols
Radioligand Binding Assays for Phenethylamines
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., 4-MPEA or mescaline) for a specific receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissue.
-
Incubation: The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the unlabeled test compound.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Human Clinical Trials for Psychedelics (Mescaline)
Objective: To evaluate the safety, tolerability, pharmacokinetics, and psychoactive effects of a psychedelic compound in humans.
Example Protocol (based on Liechti et al., 2023): [5]
-
Design: Randomized, double-blind, placebo-controlled, crossover study.
-
Participants: Healthy volunteers with previous psychedelic experience.
-
Intervention: Oral administration of mescaline (e.g., 300 mg or 500 mg) or placebo.
-
Assessments:
-
Subjective Effects: Measured using validated psychometric scales such as the Visual Analog Scales (VAS), the 5 Dimensions of Altered States of Consciousness (5D-ASC), and the Adjective Mood Rating Scale (AMRS).
-
Physiological Effects: Blood pressure, heart rate, and body temperature are monitored.
-
Pharmacokinetics: Blood samples are collected at regular intervals to determine the plasma concentration of the drug and its metabolites over time.
-
-
Setting: A controlled clinical environment with medical supervision and psychological support.
Conclusion
The comparison between 4-MPEA and mescaline provides a clear example of how subtle structural modifications in phenethylamines can lead to dramatically different pharmacological and psychoactive profiles. Mescaline's potent agonism at the 5-HT₂A receptor is the primary driver of its profound psychedelic effects. In contrast, 4-MPEA's lack of significant 5-HT₂A receptor activity, coupled with its likely rapid metabolism, renders it psychoactively inert in humans. This comparative analysis underscores the critical importance of comprehensive in vitro and in vivo characterization in the development and understanding of novel psychoactive compounds. Further research to fully elucidate the receptor binding profile of 4-MPEA would be beneficial to definitively confirm the mechanisms underlying its lack of psychoactivity.
References
- 1. Assessment of the head-twitch response [bio-protocol.org]
- 2. A review of the receptor binding and pharmacological effects of N-methyltyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Methyltyramine - Wikipedia [en.wikipedia.org]
- 5. Comparative acute effects of mescaline, lysergic acid diethylamide, and psilocybin in a randomized, double-blind, placebo-controlled cross-over study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
Cross-Reactivity of 4-Methoxyphenethylamine in Amphetamine Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 4-Methoxyphenethylamine (4-MPEA) in commonly used amphetamine immunoassays. Due to the limited availability of direct experimental data for 4-MPEA, this guide leverages data from structurally similar compounds to provide a qualitative and comparative assessment. The information presented is intended to assist researchers in understanding potential interferences and in the development of more specific analytical methods.
Introduction to Immunoassay Cross-Reactivity
Immunoassays are widely used for the rapid screening of drugs of abuse, including amphetamines. These tests rely on the principle of competitive binding, where the drug present in a sample competes with a labeled drug for a limited number of antibody binding sites. A significant limitation of this method is the potential for cross-reactivity, where structurally related compounds bind to the antibody, leading to false-positive results. The specificity of the antibody, which is determined by the immunogen used in its development, is a critical factor in the degree of cross-reactivity.[1] Generally, immunoassays intended to detect a broad range of amphetamine-related compounds may exhibit higher cross-reactivity with various phenethylamine (B48288) analogs.
Potential Cross-Reactivity of this compound (4-MPEA)
Comparative Cross-Reactivity of Structurally Related Compounds
To infer the potential for 4-MPEA cross-reactivity, it is useful to examine the cross-reactivity of other para-substituted phenethylamines and related compounds in various amphetamine immunoassays. The following table summarizes available data from the literature. It is important to note that cross-reactivity can vary significantly between different immunoassay kits and manufacturers.
| Compound | Immunoassay Platform(s) | Reported Cross-Reactivity | Reference(s) |
| p-Methoxyamphetamine (PMA) | ELISA | 265% | [4] |
| 4-Methylthioamphetamine (4-MTA) | ELISA | 25% - 280% | [4][5] |
| Tyramine | Not specified | Can cross-react | |
| Phentermine | ELISA | 61% | [4] |
| Ephedrine (B3423809)/Pseudoephedrine | EMIT, FPIA, RIA | Variable, generally low but can be significant at high concentrations | [6][7] |
Note: Percent cross-reactivity is typically calculated as (concentration of amphetamine that produces a 50% inhibition / concentration of the cross-reactant that produces a 50% inhibition) x 100. The data presented here is a summary from various sources and may have been determined using different methodologies.
Experimental Protocols
The following is a generalized experimental protocol for determining the cross-reactivity of a compound in a competitive enzyme-linked immunosorbent assay (ELISA) for amphetamine. This protocol is based on standard methodologies described in the literature.[2][8][9]
Objective: To determine the percent cross-reactivity of this compound (or other test compounds) in an amphetamine-specific competitive ELISA.
Materials:
-
96-well microtiter plates coated with an amphetamine-protein conjugate
-
Amphetamine standard solutions of known concentrations
-
Test compound (e.g., 4-MPEA) solutions of known concentrations
-
Primary anti-amphetamine antibody
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Microplate reader
Procedure:
-
Plate Preparation: A 96-well microplate is coated with an amphetamine-bovine serum albumin (BSA) conjugate and incubated overnight at 4°C. The plate is then washed three times with wash buffer.
-
Blocking: To prevent non-specific binding, 200 µL of blocking buffer is added to each well and incubated for 1-2 hours at room temperature. The plate is then washed again.
-
Competition Reaction:
-
A standard curve is prepared by adding 50 µL of amphetamine standards at various concentrations to designated wells.
-
Serial dilutions of the test compound (e.g., 4-MPEA) are prepared and 50 µL of each dilution is added to other wells.
-
50 µL of the primary anti-amphetamine antibody is added to all wells.
-
The plate is incubated for 1-2 hours at room temperature, allowing the free amphetamine or test compound in the solution to compete with the coated amphetamine for antibody binding.
-
-
Washing: The plate is washed three times to remove unbound antibodies and antigens.
-
Secondary Antibody Incubation: 100 µL of the enzyme-labeled secondary antibody is added to each well and incubated for 1 hour at room temperature.
-
Final Wash: The plate is washed five times to remove any unbound secondary antibody.
-
Substrate Development: 100 µL of the substrate solution is added to each well. The plate is incubated in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.
-
Stopping the Reaction: 50 µL of stop solution is added to each well to stop the enzymatic reaction.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis:
-
A standard curve is generated by plotting the absorbance values against the known concentrations of the amphetamine standards.
-
The concentration of the test compound that produces a 50% inhibition of the maximum signal (IC50) is determined.
-
The IC50 of the amphetamine standard is also determined.
-
The percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of Amphetamine / IC50 of Test Compound) x 100
-
Visualizations
The following diagrams illustrate the principle of a competitive immunoassay and the logical workflow for assessing cross-reactivity.
Caption: Principle of competitive immunoassay and cross-reactivity.
Caption: Workflow for assessing immunoassay cross-reactivity.
References
- 1. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence polarization immunoassay evaluated for screening for amphetamine and methamphetamine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 9. stjohnslabs.com [stjohnslabs.com]
Comparative Analysis of the Metabolic Stability of 4-MPEA and Other Phenethylamines
A comprehensive guide for researchers and drug development professionals on the metabolic fate of 4-methoxyphenethylamine (4-MPEA) in comparison to structurally related phenethylamines.
This guide provides an objective comparison of the metabolic stability of 4-MPEA against other well-known phenethylamines, including the endogenous trace amine phenethylamine (B48288) (PEA), tyramine (B21549), and the synthetic stimulant amphetamine. The information presented herein is supported by experimental data from in vitro studies to aid in the early assessment of drug candidates.
Executive Summary
Understanding the metabolic stability of a compound is a critical component of drug discovery and development, as it directly influences pharmacokinetic properties such as half-life, bioavailability, and potential for drug-drug interactions. This guide focuses on 4-MPEA, a substituted phenethylamine, and compares its metabolic profile to other key members of this chemical class. The primary enzymes responsible for the metabolism of these compounds are Cytochrome P450s (CYPs), particularly CYP2D6, and Monoamine Oxidases (MAO-A and MAO-B). While comprehensive, directly comparable in vitro metabolic stability data is sparse in publicly available literature, this guide synthesizes existing knowledge to provide a comparative overview.
Comparative Metabolic Stability Data
The following table summarizes the available quantitative data on the in vitro metabolic stability of 4-MPEA and other selected phenethylamines in human liver microsomes (HLM). It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound | Structure | Primary Metabolizing Enzymes | In Vitro Half-life (t½) in HLM (min) | In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein) | Key Metabolic Pathways |
| This compound (4-MPEA) | CYP2D6, MAO | Data not available | Data not available | O-demethylation, Oxidative deamination | |
| Phenethylamine (PEA) | MAO-A, MAO-B[1] | Very short (rapidly metabolized) | High | Oxidative deamination | |
| Tyramine | MAO, CYP2D6 | Data not available | Data not available | Oxidative deamination, Hydroxylation | |
| Amphetamine | CYP2D6[2] | ~10 hours (in vivo, human)[3] | Low | Aromatic hydroxylation, Deamination |
Note: The lack of specific in vitro half-life and intrinsic clearance data for 4-MPEA and tyramine in human liver microsomes from directly comparable studies is a significant data gap in the current literature. The provided in vivo half-life for amphetamine is for context and is not directly comparable to in vitro data. N-methylphenethylamine, a close structural analog of 4-MPEA, has been reported to have a very short half-life of 5-10 minutes in dogs, suggesting that 4-MPEA may also be rapidly metabolized[3]. 4-Methoxyamphetamines are known to be efficiently O-demethylated by CYP2D6[2].
Key Metabolic Pathways
The metabolic fate of phenethylamines is primarily governed by two major enzyme families:
-
Cytochrome P450 (CYP) Enzymes: The CYP2D6 isoenzyme is a key player in the metabolism of many phenethylamines, including amphetamine and its derivatives[2]. For 4-MPEA and other 4-methoxyamphetamines, O-demethylation is a major metabolic route catalyzed by CYP2D6, producing the corresponding phenolic metabolite[2]. Amphetamine itself undergoes aromatic hydroxylation by CYP2D6[2]. It is important to note that N-alkylation can influence the rate of metabolism, though N-dealkylation of N-alkylamphetamines by CYP2D6 appears to be a minor pathway[2].
-
Monoamine Oxidases (MAO): MAO-A and MAO-B are mitochondrial enzymes that catalyze the oxidative deamination of endogenous and exogenous amines. Phenethylamine (PEA) is a substrate for both MAO-A and MAO-B[1]. The rapid metabolism of PEA is largely attributed to these enzymes. Tyramine is also a substrate for MAO.
The major metabolites of 4-MPEA are expected to be the O-desmethylated product and the product of oxidative deamination.
Signaling Pathways
Many phenethylamines, including 4-MPEA, are agonists of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic neurotransmission[4]. Understanding the signaling cascade initiated by these compounds is crucial for elucidating their pharmacological effects.
Upon agonist binding, TAAR1 primarily couples to the Gs alpha subunit of the G-protein complex, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), ultimately leading to changes in gene expression and neuronal function[5][6].
Experimental Protocols
The following is a generalized protocol for an in vitro metabolic stability assay using human liver microsomes, based on common methodologies found in the literature[7][8][9][10][11][12][13].
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds (e.g., 4-MPEA, PEA, Tyramine, Amphetamine)
-
Pooled human liver microsomes (HLM)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare working solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO), and then dilute to the final concentration in phosphate buffer. The final organic solvent concentration in the incubation should be low (e.g., <1%) to avoid enzyme inhibition.
-
Thaw the human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal suspension at 37°C for a few minutes.
-
Add the test compounds and positive controls to the wells containing the microsomes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This marks time zero (t=0).
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard) to the aliquots.
-
Centrifuge the samples to precipitate the proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount) .
-
Conclusion
The metabolic stability of phenethylamines is a complex interplay of their chemical structure and the activity of key metabolizing enzymes, primarily CYP2D6 and MAO. While 4-MPEA is expected to undergo O-demethylation and oxidative deamination, a lack of direct comparative in vitro data with other phenethylamines in human liver microsomes highlights a need for further research. The provided experimental protocol offers a framework for conducting such comparative studies, which would be invaluable for the preclinical assessment of novel phenethylamine-based drug candidates. A thorough understanding of their metabolic fate and interaction with signaling pathways like TAAR1 is essential for predicting their pharmacokinetic profile and pharmacological activity.
References
- 1. Role of MAO A and B in neurotransmitter metabolism and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of CYP2D6 in the in vitro metabolism of amphetamine, two N-alkylamphetamines and their 4-methoxylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. TAAR1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
Comparative Analysis of 4-Methoxyphenethylamine (4-MPEA) Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the two primary synthetic routes for 4-methoxyphenethylamine (4-MPEA), a significant compound in medicinal chemistry and pharmacology. The synthesis of 4-MPEA is critical for research into its biological activities and for the development of novel therapeutics. The two main pathways, one commencing with 4-methoxybenzaldehyde (B44291) and the other with phenol, are evaluated based on yield, purity, cost-effectiveness, scalability, and safety. This objective comparison, supported by available data, aims to assist researchers in selecting the most appropriate synthetic strategy for their specific needs.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative and qualitative aspects of the two principal synthesis routes for 4-MPEA.
| Parameter | Route 1: From 4-Methoxybenzaldehyde | Route 2: From Phenol |
| Starting Material | 4-Methoxybenzaldehyde | Phenol |
| Number of Steps | 2 | 5 |
| Overall Yield | High (e.g., ~91%)[1] | Moderate (e.g., ~83%)[2] |
| Purity | High purity achievable with standard purification. | Good purity, with potential for impurities from multiple steps. |
| Key Reagents | Nitromethane (B149229), Ammonium (B1175870) Acetate, Zinc Powder, Hydrochloric Acid[1] | Methyl Sulfate (B86663), Bromine, Magnesium, Ethylene (B1197577) Oxide, Tosyl Chloride, Potassium Phthalimide (B116566), Hydrazine (B178648) Hydrate[2] |
| Reaction Conditions | Moderate temperatures (40-55°C) for the reduction step.[1] | Requires a wider range of conditions, including reflux and low temperatures for Grignard reaction. |
| Scalability | Generally considered more scalable due to fewer steps and simpler procedures. | Less scalable due to the multi-step nature and complexity of some reactions. |
| Cost-Effectiveness | Potentially more cost-effective due to fewer steps and readily available starting material. | Likely less cost-effective due to the larger number of reagents and reaction steps. |
| Safety Considerations | Use of nitromethane requires caution. Handling of strong acids (HCl) and reactive metals (Zinc) necessitates appropriate safety measures. | Involves multiple hazardous reagents including bromine (corrosive and toxic), methyl sulfate (a potent alkylating agent), and hydrazine hydrate (B1144303) (toxic and potentially explosive). |
Experimental Protocols
Route 1: Synthesis of 4-MPEA from 4-Methoxybenzaldehyde
This two-step synthesis proceeds via a Henry reaction followed by a reduction.
Step 1: Synthesis of 4-methoxy-β-nitrostyrene
-
To a reaction vessel, add 4-methoxybenzaldehyde, nitromethane, ammonium acetate, and glacial acetic acid.
-
Heat the mixture and stir for several hours to facilitate the condensation reaction.
-
Upon completion, the product, 4-methoxy-β-nitrostyrene, is isolated, for example, by precipitation and filtration.
Step 2: Reduction of 4-methoxy-β-nitrostyrene to 4-MPEA [1]
-
In a suitable reactor, suspend activated zinc powder in a solution of 4-methoxy-β-nitrostyrene.
-
Slowly add concentrated hydrochloric acid to the stirred suspension, maintaining the temperature between 40-55°C.[1]
-
After the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC), the reaction mixture is worked up.
-
The work-up typically involves neutralization with a base (e.g., sodium bicarbonate), followed by extraction of the product with an organic solvent.
-
The final product, 4-MPEA, is obtained after removal of the solvent and purification, for instance, by distillation under reduced pressure.[1]
Route 2: Synthesis of 4-MPEA from Phenol
This is a more protracted, five-step synthesis involving the initial preparation of anisole.[2]
Step 1: Synthesis of Anisole (Methoxybenzene)
-
Phenol is reacted with a methylating agent, such as methyl sulfate, in the presence of a base (e.g., solid KOH).
Step 2: Synthesis of 4-Bromoanisole (B123540)
-
Anisole is brominated using bromine in the presence of a catalyst or solvent like pyridine.
Step 3: Synthesis of 4-Methoxyphenylethanol
-
A Grignard reagent is prepared from 4-bromoanisole and magnesium.
-
This Grignard reagent is then reacted with ethylene oxide to yield 4-methoxyphenylethanol.
Step 4: Synthesis of 4-Toluenesulfonic acid (4-methoxy)phenethyl ester
-
4-Methoxyphenylethanol is reacted with tosyl chloride in the presence of a base like triethylamine.
Step 5: Synthesis of 4-MPEA
-
The tosylate ester is reacted with potassium phthalimide.
-
The resulting phthalimide derivative is then treated with hydrazine hydrate to release the primary amine, 4-MPEA.
-
The final product is isolated and purified, for example, by distillation.
Mandatory Visualizations
Synthesis Route Diagrams
Caption: A two-step synthesis of 4-MPEA starting from 4-methoxybenzaldehyde.
Caption: A five-step synthesis of 4-MPEA starting from phenol.
Signaling Pathway and Experimental Workflow
While the precise signaling cascade of 4-MPEA is a subject of ongoing research, it is known to be a substrate for monoamine oxidase (MAO), an enzyme crucial for the metabolism of monoamine neurotransmitters.[1] Its structural similarity to other phenethylamines suggests potential interactions with trace amine-associated receptors (TAARs), which are implicated in modulating dopaminergic and serotonergic systems.
Caption: Hypothesized signaling pathway of 4-MPEA involving TAAR1 and metabolism by MAO.
Caption: A typical experimental workflow for the synthesis and analysis of 4-MPEA.
Conclusion
The choice between the two primary synthesis routes for 4-MPEA depends heavily on the specific requirements of the research or development project. The route starting from 4-methoxybenzaldehyde offers a more direct, higher-yielding, and likely more cost-effective and scalable approach, making it suitable for larger-scale production. The synthesis from phenol, while longer and more complex, provides an alternative pathway that may be considered if the starting material is more readily available or if specific intermediate compounds are also of interest. Researchers should carefully consider the trade-offs in terms of yield, cost, safety, and scalability when selecting a synthesis strategy. The provided experimental outlines and diagrams serve as a foundational guide for the synthesis and further investigation of this pharmacologically relevant molecule.
References
Establishing a Reference Standard for 4-Methoxyphenethylamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Methoxyphenethylamine as a reference standard against other alternatives, supported by experimental data and detailed methodologies. The objective is to offer a thorough understanding of its analytical profile, ensuring its suitability for qualitative and quantitative analyses in research and drug development.
Physicochemical Properties and Synthesis
This compound (4-MPEA) is a primary amine with the chemical formula C₉H₁₃NO. A well-defined understanding of its physical and chemical characteristics is fundamental for its establishment as a reference standard.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| CAS Number | 55-81-2 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 138-140 °C at 20 mmHg |
| Density | 1.031 g/mL at 20 °C |
| Refractive Index | n20/D 1.538 |
| Solubility | Soluble in organic solvents such as methanol (B129727) and DMSO. |
Synthesis and Purification
The establishment of a high-purity reference standard begins with a well-controlled synthesis and purification process. A common synthetic route to this compound involves the reduction of 4-methoxyphenylacetonitrile (B141487) or the reductive amination of 4-methoxyphenylacetaldehyde. One documented method involves the reaction of 4-methoxy benzaldehyde (B42025) with nitromethane, followed by reduction.[1] Another patented method describes a multi-step synthesis starting from phenol.[2]
Purification is critical to remove starting materials, by-products, and other impurities. This is typically achieved through distillation under reduced pressure and can be followed by chromatographic techniques if necessary to achieve the desired purity level (typically ≥98%).
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and stability of the reference standard. The following sections detail the key analytical techniques and expected results for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of organic molecules.[3] Quantitative NMR (qNMR) can be employed for accurate purity determination without the need for a specific reference standard of the analyte.[4][5][6]
Table 2: ¹H NMR Spectral Data of this compound (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.12 | d, J=8.6 Hz | 2H | Ar-H (ortho to OCH₃) |
| 6.84 | d, J=8.6 Hz | 2H | Ar-H (meta to OCH₃) |
| 3.79 | s | 3H | -OCH₃ |
| 2.95 | t, J=7.0 Hz | 2H | -CH₂-N |
| 2.72 | t, J=7.0 Hz | 2H | Ar-CH₂- |
| 1.35 | br s | 2H | -NH₂ |
Table 3: ¹³C NMR Spectral Data of this compound (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 158.1 | Ar-C (para to CH₂CH₂NH₂) |
| 131.0 | Ar-C (ipso to CH₂CH₂NH₂) |
| 129.8 | Ar-CH (ortho to OCH₃) |
| 113.9 | Ar-CH (meta to OCH₃) |
| 55.2 | -OCH₃ |
| 43.5 | -CH₂-N |
| 38.0 | Ar-CH₂- |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for its identification. Electron ionization (EI) is a common technique for volatile compounds like 4-MPEA.
Table 4: Key Mass Fragments of this compound (Electron Ionization)
| m/z | Proposed Fragment Structure |
| 151 | [M]⁺ (Molecular ion) |
| 121 | [M - CH₂NH₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 30 | [CH₂NH₂]⁺ |
The fragmentation of phenethylamines upon electrospray ionization (ESI) often involves the loss of ammonia (B1221849) from the protonated molecule.[7]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of a reference standard. A validated, stability-indicating HPLC method should be used to separate the main component from any potential impurities.
Table 5: Example HPLC Method for Purity Determination of this compound
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with a suitable buffer (e.g., phosphate (B84403) buffer at pH 2) |
| Detection | UV at 225 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Expected Retention Time | ~5-7 minutes (will vary with specific method parameters) |
A typical chromatogram should show a single major peak for this compound, with any impurities appearing as separate, smaller peaks. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the theoretical values for the molecular formula.
Table 6: Elemental Analysis Data for this compound (C₉H₁₃NO)
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 71.49 | 71.5 ± 0.3 |
| Hydrogen (H) | 8.67 | 8.7 ± 0.3 |
| Nitrogen (N) | 9.26 | 9.3 ± 0.3 |
Comparison with Alternative Reference Standards
The choice of a reference standard often depends on the specific analytical needs. Here, we compare this compound with two common structural isomers, 3-Methoxyphenethylamine and 4-Ethoxyphenethylamine.
Table 7: Comparison of Phenethylamine Reference Standards
| Property | This compound | 3-Methoxyphenethylamine | 4-Ethoxyphenethylamine |
| Molecular Weight | 151.21 | 151.21 | 165.23 |
| Typical Purity | ≥98% | ≥97% | ≥98% |
| Key Analytical Differences | Distinct NMR and MS fragmentation patterns due to the para-methoxy group. | Different aromatic substitution pattern leads to a distinct NMR spectrum and potentially different chromatographic behavior. | Higher molecular weight and different NMR signals for the ethoxy group. |
| Potential Advantages | Well-characterized, commercially available at high purity. | Useful for distinguishing from the 4-methoxy isomer in analytical methods. | Provides a different chromatographic retention time which can be beneficial in complex mixtures. |
| Potential Disadvantages | May co-elute with other phenethylamines in non-optimized chromatographic methods. | May be less commonly available than the 4-methoxy isomer. | Different response factor in some detectors compared to methoxy-substituted analogs. |
Experimental Protocols
Protocol for Quantitative NMR (qNMR) Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with optimized parameters for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Ensure a high signal-to-noise ratio by adjusting the number of scans.
-
-
Data Processing and Calculation:
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Protocol for HPLC Purity Determination
-
Preparation of Solutions:
-
Prepare the mobile phase as specified in Table 5 and degas it.
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a dilution of the stock solution to a working concentration of about 0.1 mg/mL.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solution.
-
Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity.
-
Visualization of Workflows
Establishing a Reference Standard Workflow
Caption: Workflow for Establishing a Chemical Reference Standard.
HPLC Purity Analysis Workflow
Caption: A Typical Workflow for HPLC Purity Analysis.
Conclusion
The establishment of a well-characterized reference standard for this compound is crucial for ensuring the accuracy and reliability of analytical results in research and development. This guide has outlined the essential physicochemical properties, analytical characterization data, and comparative information required for its qualification. By following the detailed experimental protocols, researchers can confidently establish and utilize this compound as a reliable reference standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and organic impurity profiling of 4-methoxymethamphetamine hydrochloride and its precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS analysis of acylated derivatives of the side-chain regioisomers of 4-methoxy-3-methyl-phenethylamines related to methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. WHO: Update of Guideline of Reference Standards - ECA Academy [gmp-compliance.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Methoxyphenethylamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of 4-Methoxyphenethylamine is not just a matter of regulatory compliance but a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this chemical, ensuring the well-being of laboratory personnel and the protection of our environment.
Immediate Safety and Handling Precautions
This compound is a hazardous chemical that can cause severe skin burns and eye damage[1][2]. Therefore, strict adherence to safety protocols is paramount during handling and disposal.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves must be inspected before use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[1][3][4].
-
Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required[1][4].
-
Protective Clothing: A lab coat or a complete suit protecting against chemicals should be worn[4].
-
Respiratory Protection: If there is a risk of inhalation, use a full-face respirator with appropriate cartridges[1][3].
In Case of Exposure:
-
Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or physician[1][2][5].
-
Skin: Take off immediately all contaminated clothing. Rinse the skin with water or shower. Wash contaminated clothing before reuse[2][4].
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Consult a physician[1][2].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person. Consult a physician[1][4].
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound.
| Parameter | Value/Instruction | Source |
| pH for Drain Disposal | Prohibited. Do not dispose down the drain. | [1][3][6][7] |
| Flash Point | 110 °C (230 °F) - closed cup | [8] |
| Satellite Accumulation Area (SAA) Maximums | 55 gallons of hazardous waste; 1 quart of acutely toxic liquid waste or 1 kg of solid | [9] |
| Empty Container Rinsing | For acute hazardous waste, triple rinse with a suitable solvent (approx. 5% of container volume). Collect rinsate as hazardous waste. | [10] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous waste. It must not be disposed of in regular trash or poured down the drain[1][3][6][7][9][10].
Methodology:
-
Segregation and Collection:
-
Collect all waste containing this compound in a designated, compatible, and properly sealed hazardous waste container[1][11]. The original container may be used if it is in good condition[11].
-
Do not mix with incompatible materials. Store acids and bases separately[11].
-
This includes the pure substance, solutions, and any contaminated materials such as absorbent pads used for spills. Soak up spills with inert absorbent material and place in a suitable, closed container for disposal[1][4].
-
-
Labeling:
-
Clearly label the waste container with a "Hazardous Waste" tag[12].
-
The label must include the chemical name ("this compound"), its concentration, and any other components in the waste mixture with their percentages[11][12].
-
Indicate the hazards associated with the waste (e.g., corrosive, toxic)[12].
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[9][11].
-
The SAA must be inspected weekly for any signs of leakage[11].
-
Keep the waste container closed at all times, except when adding waste[9][10][11].
-
-
Arranging for Disposal:
-
Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) or a licensed professional waste disposal service to arrange for pickup[3][9][10].
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form[10][12].
-
-
Disposal of Empty Containers:
-
A container that has held this compound should be treated as hazardous waste.
-
If it held an acutely hazardous waste, it must be triple-rinsed with a solvent capable of removing the residue. This rinsate must be collected and disposed of as hazardous waste[10].
-
After proper rinsing (if applicable), deface all chemical labels on the empty container and remove the cap before disposing of it as regular trash[10].
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.com [capotchem.com]
- 4. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. acs.org [acs.org]
- 7. aksci.com [aksci.com]
- 8. This compound = 98 55-81-2 [sigmaaldrich.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. m.youtube.com [m.youtube.com]
Essential Safety and Operational Guidance for Handling 4-Methoxyphenethylamine
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Methoxyphenethylamine. It outlines the necessary personal protective equipment (PPE), safe handling protocols, and disposal procedures to ensure laboratory safety and regulatory compliance.
Physicochemical and Safety Data
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | |
| Appearance | Light yellow to light brown clear liquid | [2] |
| Density | 1.031 g/mL at 20 °C | [3] |
| Boiling Point | 138-140 °C at 20 mmHg236-237 °C | [3][4] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [4] |
| Refractive Index | n20/D 1.538 | |
| CAS Number | 55-81-2 | [1][5] |
| EC Number | 200-245-5 | [5] |
Operational Plan: Safe Handling Protocol
All procedures involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[5][6]
Preparation and Engineering Controls
-
Fume Hood: Ensure the chemical fume hood is certified and functioning correctly before starting any work.[6]
-
Work Surface: Cover the work surface inside the fume hood with disposable absorbent liners to contain any potential spills.[6]
-
Assemble Equipment: Gather all necessary equipment, such as spatulas, weighing paper, vials, and solvents, and place them inside the fume hood before handling the chemical.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure. The following table details the required PPE.
| Exposure Route | Required PPE | Specifications and Rationale |
| Dermal (Skin) | Chemical-Resistant Gloves | Handle with gloves inspected prior to use.[2] Use proper glove removal technique to avoid skin contact.[2] Nitrile or neoprene gloves are recommended.[6] For extensive handling, consider double gloving.[6] |
| Lab Coat | A fully buttoned, long-sleeved, chemical-resistant lab coat is required to protect skin and personal clothing.[5][6] | |
| Full Coverage | Wear long pants and closed-toe shoes to ensure no skin is exposed.[6] | |
| Ocular (Eye) | Safety Goggles | Tightly fitting, ANSI Z87.1-compliant chemical splash goggles are mandatory to protect against splashes and vapors.[2][6] |
| Face Shield | Wear a full-face shield (minimum 8-inch) over safety goggles when there is a significant risk of splashes, such as when handling larger quantities.[2][6] | |
| Inhalation | Respiratory Protection | All handling should occur in a fume hood.[6] If a risk assessment deems it necessary, use a full-face respirator with appropriate cartridges (e.g., type ABEK in the EU or a multi-purpose combination in the US) as a backup to engineering controls.[2] If a respirator is the sole means of protection, a full-face supplied air respirator is required.[2] |
Step-by-Step Handling Procedure
-
Don PPE: Before handling the compound, put on all required PPE as specified above.
-
Weighing: Perform all weighing operations within the fume hood.[6] Handle the container with care to minimize the generation of aerosols.[5]
-
Solution Preparation:
-
Dispense the desired amount of this compound directly into a tared vial.[6]
-
Add the solvent slowly.
-
Securely cap the vial and mix using a vortex or sonicator until the compound is fully dissolved.[6]
-
Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.[6]
-
-
Post-Handling Decontamination:
Disposal Plan
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[5]
Waste Segregation and Collection
-
Chemical Waste: Collect surplus and non-recyclable solutions of this compound in a dedicated, suitable, and closed container labeled as hazardous waste.[2]
-
Contaminated Materials: Dispose of contaminated materials, such as gloves, weigh paper, and absorbent liners, as hazardous waste in a sealed container.[2] Do not reuse empty containers; dispose of them as unused product.[2][5]
Disposal Method
-
Licensed Disposal Company: Offer all surplus and non-recyclable solutions to a licensed disposal company.[2] Do not let the product enter drains, waterways, or soil.[2][5]
-
Spill Cleanup: In case of a spill, prevent further leakage if safe to do so.[5] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable container for disposal as hazardous waste.[2]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
